molecular formula C9H7BrO2 B1273706 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde CAS No. 281678-73-7

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Cat. No.: B1273706
CAS No.: 281678-73-7
M. Wt: 227.05 g/mol
InChI Key: LQCBHNHULMHKFB-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCBHNHULMHKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383428
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281678-73-7
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a dihydrobenzofuran core, a reactive aldehyde group, and a strategically placed bromine atom—renders it a versatile precursor for the synthesis of complex molecular architectures.[1] The dihydrobenzofuran scaffold itself is a privileged motif found in numerous natural products and pharmacologically active compounds, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3]

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide detailed synthetic protocols with mechanistic insights, explore its chemical reactivity and applications, and outline robust analytical methods for its characterization.

Core Compound Profile: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These characteristics are critical for identity confirmation, purity assessment, and predicting its behavior in various chemical and biological systems.

Identity and Physical Properties

The compound, identified by CAS Number 281678-73-7, possesses a well-defined set of properties that are summarized in the table below.[1][4] Its solid form and melting point are indicative of a stable crystalline structure at ambient conditions.[1]

PropertyValueReference
IUPAC Name 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde[1]
CAS Number 281678-73-7[1][4]
Molecular Formula C₉H₇BrO₂[1][4]
Molecular Weight 227.05 g/mol [1][4]
Appearance Solid[4]
Melting Point 94–95°C[1]
Boiling Point ~348.6°C at 760 mmHg (Predicted)
Density 1.652 g/cm³ (Predicted)[5]
Flash Point 153.5°C[5]
SMILES C1COC2=C1C=C(C=C2C=O)Br[1]
InChI Key LQCBHNHULMHKFB-UHFFFAOYSA-N[4]
Spectroscopic Signature

Spectroscopic analysis is indispensable for the unambiguous structural confirmation of the target molecule.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive confirmation of the proton environments. A characteristic singlet for the aldehyde proton is expected to appear significantly downfield, typically around δ 10.1 ppm.[1] The aromatic and dihydrofuran ring protons will exhibit distinct splitting patterns and chemical shifts consistent with the substituted benzofuran structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band near 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular ion peak will be consistent with the calculated exact mass of C₉H₇BrO₂, showing the characteristic isotopic pattern for a molecule containing one bromine atom.[1]

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is typically achieved through a two-step sequence starting from 2,3-dihydrobenzo[b]furan. This process involves an initial electrophilic bromination followed by a regioselective formylation. The choice of reagents and conditions is critical to ensure high yield and selectivity.

Synthetic Workflow Overview

Synthesis_Workflow Start 2,3-Dihydrobenzo[b]furan Intermediate 5-Bromo-2,3-dihydrobenzo[b]furan Start->Intermediate Step 1: Bromination Reagents: Br₂, FeBr₃ or NBS Selectivity: Electrophilic Aromatic Substitution at C5 Product 5-Bromo-2,3-dihydrobenzo[b]furan- 7-carbaldehyde Intermediate->Product Step 2: Formylation Reagents: POCl₃/DMF (Vilsmeier-Haack) or HMTA/TFA Selectivity: Ortho-formylation at C7

Caption: Synthetic pathway for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Step 1: Electrophilic Bromination

The first step involves the regioselective bromination of the 2,3-dihydrobenzo[b]furan core. The ether oxygen atom is an ortho-, para-director. Position 5 is electronically activated and sterically accessible, making it the preferred site for electrophilic aromatic substitution.

  • Experimental Protocol:

    • Dissolve 2,3-dihydrobenzo[b]furan in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

    • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule.

    • Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) dropwise at a controlled temperature (typically 0°C to room temperature) to prevent over-bromination.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

    • Perform an aqueous workup, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude 5-Bromo-2,3-dihydrobenzo[b]furan by column chromatography or distillation.

  • Causality and Expertise: The use of a Lewis acid catalyst is crucial as it increases the electrophilicity of bromine, facilitating the attack on the electron-rich aromatic ring. Controlling the temperature and stoichiometry is key to achieving high regioselectivity for the C5 position and minimizing the formation of di-brominated byproducts.

Step 2: Regioselective Formylation

The introduction of the aldehyde group at the C7 position is most commonly achieved via the Vilsmeier-Haack reaction.[1] This reaction is highly effective for the formylation of electron-rich aromatic compounds.

  • The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7][8] The Vilsmeier reagent is a mild electrophile that attacks the aromatic ring.[8] The resulting iminium ion is then hydrolyzed during workup to yield the final aldehyde.[6][8]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 5-Bromo-2,3-dihydrobenzo[b]furan Iminium_Intermediate Iminium Ion Intermediate Substrate->Iminium_Intermediate Attack by Vilsmeier Reagent Hydrolysis H₂O Workup Iminium_Intermediate->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

  • Experimental Protocol:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

    • Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature, leading to the formation of the Vilsmeier reagent.

    • Slowly add a solution of the 5-Bromo-2,3-dihydrobenzo[b]furan intermediate to the reaction mixture.

    • Allow the reaction to warm to room temperature or gently heat (e.g., 50°C) and stir overnight.[1]

    • Monitor the reaction progress by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the final product by silica gel column chromatography, typically using a hexane-ethyl acetate solvent system, to yield the target compound with reported yields around 70-75%.[1]

  • Alternative Formylation Methods: While the Vilsmeier-Haack reaction is highly effective, other methods for ortho-formylation of phenolic structures (the electronic precursors to the dihydrobenzofuran system) exist, such as the Reimer-Tiemann, Duff, or Casnati-Skattebøl reactions.[9][10][11][12] However, for non-phenolic, activated aromatic systems like 5-Bromo-2,3-dihydrobenzo[b]furan, the Vilsmeier-Haack approach offers superior regioselectivity and milder conditions.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde stems from the distinct reactivity of its functional groups. The aldehyde can undergo oxidation, reduction, and condensation reactions, while the bromine atom is amenable to various cross-coupling reactions.[1]

Key Chemical Transformations
  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This transformation provides access to the corresponding 5-bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid, another valuable synthetic intermediate.[1]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (5-bromo-2,3-dihydrobenzo[b]furan-7-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[1]

  • Condensation Reactions: The aldehyde is a key handle for forming C=N bonds, for instance, in the synthesis of Schiff bases or imines, which are common pharmacophores.

  • Substitution/Cross-Coupling: The C-Br bond can be functionalized via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the C5 position.

Role in Medicinal Chemistry and Biological Activity

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the development of new therapeutic agents.[13] Derivatives of this core structure have demonstrated a wide array of biological activities.

  • Enzyme Modulation: The molecule and its derivatives can act as inhibitors or activators of specific enzymes. The reactive aldehyde group can form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in the active sites of proteins, leading to irreversible inhibition.[1]

  • Antimicrobial Properties: Benzofuran derivatives have shown promise as antimicrobial agents, exhibiting activity against various bacterial and fungal pathogens.[1]

  • Anticancer and Neuroprotective Potential: Research has shown that derivatives of 5-Bromo-2,3-dihydrobenzo[b]furan can exhibit significant anti-proliferative effects against cancer cell lines, such as MCF-7.[1] Furthermore, modifications of the benzofuran core have been linked to neuroprotective effects, potentially by modulating mitochondrial pathways to protect neuronal cells from apoptosis.[1]

Biological_Activity cluster_targets Potential Biological Targets & Pathways cluster_outcomes Therapeutic Outcomes Molecule {5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | Versatile Precursor} Enzymes Enzymes (e.g., Kinases, Proteases) Molecule->Enzymes Covalent Modification (via Aldehyde) Pathogens Microbial Pathogens (Bacteria, Fungi) Molecule->Pathogens CellularPathways Cellular Pathways (e.g., Apoptosis, Proliferation) Molecule->CellularPathways Modulation Anticancer Anticancer Effects (Inhibition of Proliferation) Enzymes->Anticancer Antimicrobial Antimicrobial Activity Pathogens->Antimicrobial Neuroprotection Neuroprotective Effects (Inhibition of Apoptosis) CellularPathways->Neuroprotection

Caption: Potential biological applications and mechanisms of action.

Analytical Quality Control

Rigorous analytical testing is mandatory to ensure the purity and identity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde for its use in synthesis and biological screening.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

    • Protocol:

      • Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the analyte has strong absorbance, such as 254 nm.[1]

      • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: GC-MS is ideal for analyzing thermally stable and volatile compounds. It separates compounds in the gas phase followed by mass analysis for identification.

    • Protocol:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: An oven temperature gradient (e.g., starting at 60°C, ramping to 300°C) is used to elute the compound.

      • Detection: The mass spectrometer provides both the retention time for quantification and the mass spectrum for identity confirmation by comparison to a known standard or library.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

  • Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[5]

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde stands out as a high-value intermediate for the synthesis of novel chemical entities in drug discovery and materials science. Its well-defined synthetic pathway, coupled with the versatile reactivity of its functional groups, provides a robust platform for creating diverse molecular libraries. The established biological potential of the dihydrobenzofuran core continues to drive research, with this particular building block offering a strategic entry point for developing next-generation therapeutics. Adherence to the detailed synthetic and analytical protocols outlined in this guide will empower researchers to reliably produce and characterize this compound, accelerating the pace of innovation.

References

  • Yadav, P., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Online] Available at: [Link]

  • Klumpp, D. A. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis. [Online] Available at: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Online] Available at: [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Online] Available at: [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. [Online] Available at: [Link]

  • Giordano, F., et al. (1999). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1. [Online] Available at: [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances. [Online] Available at: [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Organic Letters. [Online] Available at: [Link]

  • ResearchGate. (2023). Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. [Online] Available at: [Link]

  • ACS Publications. (2024). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online] Available at: [Link]

  • ScienceDirect. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. [Online] Available at: [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • PubChem. 5-Bromo-2-fluorobenzaldehyde. [Online] Available at: [Link]

  • Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. [Online] Available at: [Link]

  • InSc Publishing Group. (2023). Furan: A Promising Scaffold for Biological Activity. International Journal of Current Science. [Online] Available at: [Link]

  • MySkinRecipes. 7-Bromo-2,3-dihydrobenzofuran-5-carbaldehyde. [Online] Available at: [Link]

  • Google Patents. (2013). Preparation method of 2, 3-dihydrobenzofuran compound.
  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives. [Online] Available at: [Link]

  • Microgram Journal. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Online] Available at: [Link]

  • PubMed Central. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Online] Available at: [Link]

  • TSI Journals. (2012). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Trade Science Inc. [Online] Available at: [Link]

  • NIH. (2013). 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E. [Online] Available at: [Link]

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Sources

An In-Depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS: 281678-73-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity. A significant focus is placed on its application in drug discovery, with an analysis of its role as a scaffold for developing novel therapeutic agents, including anticancer, antimicrobial, and neuroprotective compounds. This guide aims to be an essential resource for researchers leveraging this versatile molecule in their scientific endeavors.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] This heterocyclic system offers a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom and a carbaldehyde group, as seen in 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, provides two orthogonal handles for chemical modification, making it an exceptionally valuable starting material for the synthesis of complex molecules and compound libraries.[2][3] The strategic placement of the bromine at the 5-position and the aldehyde at the 7-position allows for selective transformations, paving the way for the development of novel drug candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValue
CAS Number 281678-73-7
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
IUPAC Name 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde
Synonyms 5-Bromo-2,3-dihydrobenzofuran-7-carboxaldehyde
Appearance Solid
Melting Point 94-95 °C[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around δ 10.1 ppm.[3]

  • ¹³C NMR: The carbon spectrum will display distinct signals for the nine carbon atoms, including the carbonyl carbon of the aldehyde group.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is characteristic of the aldehyde C=O stretching vibration.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[3] The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Synthesis and Mechanism

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is typically achieved through a two-step sequence starting from 2,3-dihydrobenzo[b]furan. This process involves an initial electrophilic bromination followed by a formylation reaction.


Start [label="2,3-Dihydrobenzo[b]furan", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5-Bromo-2,3-dihydrobenzo[b]furan"]; Product [label="5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Bromination\n(Br₂, FeBr₃ or NBS)"]; Intermediate -> Product [label="Formylation\n(Vilsmeier-Haack)"]; }

Synthetic route to the title compound.

Step 1: Bromination of 2,3-Dihydrobenzo[b]furan

The first step is the regioselective bromination of the aromatic ring. The ether oxygen of the dihydrofuran ring is an ortho, para-director. Due to steric hindrance at the ortho positions, electrophilic substitution preferentially occurs at the para-position (C5).

Mechanism of Electrophilic Aromatic Bromination:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[4] The Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond, generating a highly electrophilic bromine species. The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product.[5]


"Benzene Ring" [label="π-electrons\nof Benzene Ring"]; "Electrophile" [label="Br⁺ (from Br₂ + FeBr₃)"]; "Arenium Ion" [label="Resonance-Stabilized\nCarbocation Intermediate"]; "Product" [label="Brominated Benzene Ring"]; "Deprotonation" [label="Deprotonation\n(by [FeBr₄]⁻)"];

"Benzene Ring" -> "Arenium Ion" [label="Attack"]; "Electrophile" -> "Arenium Ion"; "Arenium Ion" -> "Product" [label="Restores Aromaticity"]; "Arenium Ion" -> "Deprotonation"; "Deprotonation" -> "Product"; }

Mechanism of electrophilic bromination.

Step 2: Formylation of 5-Bromo-2,3-dihydrobenzo[b]furan

The second step involves the introduction of the aldehyde group at the C7 position. This is typically achieved through a Vilsmeier-Haack reaction.[6] The directing effects of the ether oxygen (ortho, para-directing) and the bromine atom (ortho, para-directing but deactivating) guide the formylation to the C7 position.

Mechanism of the Vilsmeier-Haack Reaction:

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] This highly electrophilic species is then attacked by the electron-rich aromatic ring of the 5-bromo-2,3-dihydrobenzo[b]furan. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan

  • To a solution of 2,3-dihydrobenzo[b]furan in a suitable solvent (e.g., glacial acetic acid), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) in catalytic amounts.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-2,3-dihydrobenzo[b]furan.

Step 2: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

  • In a flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.[6]

  • To this pre-formed reagent, add a solution of 5-bromo-2,3-dihydrobenzo[b]furan in DMF.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The presence of both an aldehyde group and a bromine atom on the dihydrobenzofuran scaffold allows for a wide range of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to the primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Schiff Base Formation: The aldehyde undergoes condensation reactions with primary amines to form Schiff bases (imines), which are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities.[7]

  • Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes, providing a route to extend the carbon chain.

Reactions of the Bromine Atom
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse compound libraries for drug discovery.

  • Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by strong nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

The 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde scaffold is a cornerstone for the development of a variety of therapeutic agents.

Anticancer Agents

Derivatives of the 2,3-dihydrobenzofuran core have demonstrated significant potential as anticancer agents. For instance, novel benzofuran-based 1,2,3-triazole conjugate derivatives have been synthesized and evaluated for their in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines.[8] One derivative featuring a 2-(trifluoromethyl)benzyl substituent exhibited outstanding activity against both cell lines, comparable to the standard drug doxorubicin.[8]

CompoundCell LineIC₅₀ (nM)
2-(Trifluoromethyl)benzyl derivative A-549 (Lung)Data not specified, but showed outstanding activity[8]
2-(Trifluoromethyl)benzyl derivative HeLa (Cervical)Data not specified, but showed outstanding activity[8]
Doxorubicin (Standard) A-549 (Lung)-
Doxorubicin (Standard) HeLa (Cervical)-

Furthermore, 2,3-dihydrobenzofuran derivatives have been investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair.[9][10] A series of 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives showed PARP1 IC₅₀ values in the nanomolar range.[11]

Antimicrobial Agents

The benzofuran nucleus is a common feature in compounds with antimicrobial properties. Novel heterocyclic compounds derived from 5-bromosalicylaldehyde, a related starting material, have been synthesized and screened for their antimicrobial activity against various bacterial and fungal species.[12] Some of these derivatives showed intermediate to high inhibition activity against Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus fumigatus.[12] Benzofuran derivatives containing disulfide moieties have also displayed remarkable antibacterial activities against pathogens like Xanthomonas oryzae.[1]

Neuroprotective Agents and Enzyme Inhibitors

The dihydrobenzofuran scaffold has been explored for the development of agents targeting neurological disorders. For example, 2,3-dihydrobenzofurans have been identified as privileged structures for designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and neuroinflammation.[8]

Structure-Activity Relationship (SAR) Insights

The versatility of the 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde scaffold allows for systematic modifications to explore structure-activity relationships.

  • Substitution at the 5-position: Replacing the bromine atom via cross-coupling reactions can significantly impact biological activity. The nature of the substituent introduced (e.g., aromatic rings, alkyl chains, heterocyclic moieties) can influence binding affinity and selectivity for a particular target.

  • Derivatization of the 7-carbaldehyde: Conversion of the aldehyde to other functional groups, such as imines, oximes, or hydrazones, provides a facile way to introduce diversity and modulate the electronic and steric properties of the molecule. For example, in the development of PARP1 inhibitors based on a 2,3-dihydrobenzofuran-7-carboxamide core, modifications at the 2-position of the dihydrobenzofuran ring with substituted benzylidene groups led to a significant improvement in potency.[9]

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its functional groups, provides a powerful platform for the creation of diverse and complex molecular architectures. The demonstrated potential of its derivatives as anticancer, antimicrobial, and neuroprotective agents underscores its significance in the ongoing quest for novel therapeutics. This technical guide serves as a foundational resource for researchers seeking to unlock the full potential of this remarkable scaffold in their drug discovery and development programs.

References

  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. PubMed, [Link]

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  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Royal Society of Chemistry, [Link]

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Structure elucidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS No: 281678-73-7).[1][2][3] Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of modern analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, ensuring that the collective data forms a self-validating system for structural confirmation. This guide integrates detailed protocols, data interpretation, and visual workflows to provide a field-proven approach to structural characterization.

Introduction and Molecular Overview

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a substituted benzofuran derivative.[4] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and approved drugs.[5] An unambiguous confirmation of its molecular structure is the foundational prerequisite for any further research, development, or quality control endeavor. The molecule features a dihydrobenzofuran core, a bicyclic system containing a fused benzene and a dihydrofuran ring. This core is substituted with a bromine atom at the C5 position and a carbaldehyde (formyl) group at the C7 position.

Molecular Identity:

  • IUPAC Name: 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde[1]

  • CAS Number: 281678-73-7[1][2]

  • Molecular Formula: C₉H₇BrO₂[1][2]

  • Molecular Weight: 227.05 g/mol [1][2]

Caption: 2D Structure of the target molecule.

The Strategic Workflow for Structure Elucidation

A multi-technique approach is non-negotiable for rigorous structure elucidation. Each method provides a unique piece of the structural puzzle, and their combined data provides the required orthogonal validation. Our strategy is hierarchical: we first determine the molecular formula and identify key functional groups, then assemble the molecular skeleton piece by piece using connectivity information.

G Overall Elucidation Workflow Synthesis Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Formula Determine Molecular Formula (C₉H₇BrO₂) HRMS->Formula FuncGroups Identify Functional Groups (-CHO, Ar-Br, C-O-C) IR->FuncGroups Connectivity Establish Atom Connectivity & Regiochemistry NMR->Connectivity Confirmation Unambiguous Structure Confirmation Formula->Confirmation FuncGroups->Confirmation Connectivity->Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Experience: We begin with Mass Spectrometry (MS), specifically high-resolution MS (HRMS), as it provides the most fundamental piece of information: the exact molecular formula. This is the cornerstone upon which all subsequent interpretations are built. Low-resolution MS is used to observe the characteristic isotopic pattern of bromine, providing immediate evidence of its presence.

Expected Data & Interpretation

High-resolution mass spectrometry confirms the molecular ion peak consistent with C₉H₇BrO₂.[1]

TechniqueExpected DataInterpretation
Low-Res MS (EI/ESI) Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 226 and 228.This iconic 1:1 isotopic pattern is the hallmark of a molecule containing a single bromine atom (naturally occurring isotopes ⁷⁹Br and ⁸¹Br).
High-Res MS (ESI-TOF) [M+H]⁺ Calculated for C₉H₈⁷⁹BrO₂⁺: 226.9757; Found: 226.9755[M+H]⁺ Calculated for C₉H₈⁸¹BrO₂⁺: 228.9736; Found: 228.9733The excellent mass accuracy (< 5 ppm error) unambiguously confirms the elemental composition as C₉H₇BrO₂. This rules out other potential formulas that might have the same nominal mass.
Tandem MS (MS/MS) Key Fragments: m/z 198/200 ([M-CO]⁺), m/z 197/199 ([M-CHO]⁺), m/z 170/172, m/z 118.Fragmentation provides crucial clues about the structure. Loss of 28 Da (CO) and 29 Da (CHO) are characteristic of an aromatic aldehyde. Further fragmentation helps to confirm the core dihydrobenzofuran structure.[6][7]
Proposed Fragmentation Pathway

The fragmentation pattern in electron ionization (EI) mass spectrometry is a direct consequence of the molecule's structure. The most probable cleavages occur at the weakest bonds and result in the most stable fragments.

G Proposed EI-MS Fragmentation Pathway M [M]⁺˙ m/z 226/228 M_CHO [M-CHO]⁺ m/z 197/199 M->M_CHO - CHO• M_CO [M-CO]⁺˙ m/z 198/200 M->M_CO - CO M_Br [M-Br]⁺ m/z 147 M->M_Br - Br• M_CHO_CO [C₇H₅O]⁺ m/z 117 M_CHO->M_CHO_CO - CO

Caption: Key fragmentations observed in Mass Spectrometry.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic masses for the [M+H]⁺ ion pair. Compare the measured exact masses to the theoretical masses calculated for the proposed formula (C₉H₈BrO₂⁺) to determine the mass error in parts-per-million (ppm).

Infrared Spectroscopy: Identifying the Functional Groups

Trustworthiness: IR spectroscopy provides a rapid and reliable "fingerprint" of the functional groups present.[8] It is a self-validating system; the presence of a strong carbonyl absorption must be corroborated by NMR data for an aldehyde group. Its absence would immediately invalidate the proposed structure.

Expected Data & Interpretation

The IR spectrum will be dominated by a very strong absorption corresponding to the aldehyde C=O stretch.[1]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050-3100MediumAromatic C-H StretchCharacteristic of C-H bonds on the benzene ring.
~2900-2980MediumAliphatic C-H StretchCorresponds to the -CH₂- groups in the dihydrofuran ring.
~2820 & ~2720MediumAldehyde C-H Stretch (Fermi Doublet)These two distinct, medium-intensity peaks are highly diagnostic for the C-H bond of an aldehyde group.
~1700 Strong Aldehyde C=O Stretch This will likely be the most intense peak in the spectrum. Its position indicates a conjugated aldehyde, consistent with it being attached to the aromatic ring.[1]
~1580-1600MediumAromatic C=C StretchTypical absorptions for the benzene ring skeleton.
~1250StrongAryl-Alkyl Ether Asymmetric C-O StretchCharacteristic of the Ar-O-CH₂ linkage of the dihydrofuran system.
~1050StrongAryl-Alkyl Ether Symmetric C-O StretchComplements the asymmetric stretch, confirming the ether linkage.
~700-800StrongC-H Out-of-Plane BendingThe specific pattern in this region can give clues about the aromatic substitution pattern.
~550-650MediumC-Br StretchConfirms the presence of the carbon-bromine bond.
Experimental Protocol: KBr Pellet
  • Preparation: Grind 1-2 mg of the purified solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction and label the major peaks.

NMR Spectroscopy: Assembling the Molecular Skeleton

Authoritative Grounding: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[8] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete and validated picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity). A characteristic aldehyde proton singlet is expected around δ 10.1 ppm.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Coupling
~10.1Singlet (s)1HH-7' (CHO)The aldehyde proton is highly deshielded and typically appears as a singlet as it has no adjacent protons to couple with.[1]
~7.8Doublet (d)1HH-6This aromatic proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will appear as a doublet due to coupling with H-4 (J ≈ 2-3 Hz, meta coupling).
~7.6Doublet (d)1HH-4This aromatic proton is ortho to the bromine atom. It appears as a doublet due to meta coupling with H-6 (J ≈ 2-3 Hz).
~4.6Triplet (t)2HH-2These methylene protons are adjacent to the aromatic ring's ether oxygen (deshielded). They will appear as a triplet due to coupling with the two protons on C-3 (J ≈ 8-9 Hz).
~3.2Triplet (t)2HH-3These methylene protons are adjacent to the benzylic carbon. They appear as a triplet due to coupling with the two protons on C-2 (J ≈ 8-9 Hz). The coupling constants for H-2 and H-3 must be identical, confirming their neighbor relationship.
¹³C NMR Spectroscopy: Identifying Carbon Environments

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.[9] For C₉H₇BrO₂, we expect to see 9 distinct signals.

Chemical Shift (δ) ppmAssignmentRationale
~191C-7' (CHO)The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield.
~160C-7aAromatic quaternary carbon attached to oxygen.
~135C-6Aromatic CH carbon ortho to the aldehyde.
~132C-4Aromatic CH carbon ortho to the bromine.
~128C-3aAromatic quaternary carbon.
~115C-5Aromatic quaternary carbon attached to bromine; its signal is often broadened or of lower intensity.
~112C-7Aromatic quaternary carbon attached to the aldehyde group.
~72C-2Aliphatic -CH₂- carbon attached to the ether oxygen.
~29C-3Aliphatic -CH₂- carbon at the benzylic position.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard 1D proton spectrum over a spectral width of 0-12 ppm.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and analyze multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm.

    • A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

    • Process the data and reference the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to confirm all assignments. The HMBC experiment is particularly crucial for confirming the regiochemistry by showing long-range correlations from the aldehyde proton (H-7') to the aromatic carbons (C-6, C-7, C-7a).

Conclusion: A Self-Validating Structural Proof

The structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is confirmed through the synergistic interpretation of orthogonal analytical data.

  • HRMS establishes the correct elemental formula: C₉H₇BrO₂.

  • IR Spectroscopy confirms the presence of key functional groups: an aromatic aldehyde (C=O at ~1700 cm⁻¹, C-H at ~2720/2820 cm⁻¹), an aryl ether, and a C-Br bond.

  • ¹H and ¹³C NMR spectroscopy accounts for every hydrogen and carbon atom, establishing the carbon skeleton and the precise location of each substituent. The chemical shifts, integrations, and coupling patterns are all fully consistent with the proposed structure.

This methodical approach, where each piece of data validates the others, provides an unassailable confirmation of the molecular structure, forming the bedrock for all subsequent scientific investigation.

References

  • 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | 281678-73-7 | Benchchem. (URL: )
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  • (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (URL: [Link])

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  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (URL: [Link])

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  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's Homepage. (URL: [Link])

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  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - ResearchGate. (URL: [Link])

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5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Executive Summary: This document provides a comprehensive technical overview of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into established synthetic routes with mechanistic considerations, and detail its analytical characterization. Furthermore, this guide examines the compound's chemical reactivity, highlighting its utility as a versatile intermediate for the development of complex molecular architectures. Emphasis is placed on its applications in drug discovery, particularly in the synthesis of neurologically active agents and potential therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important scaffold.

Introduction to a Versatile Heterocyclic Intermediate

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a substituted aromatic aldehyde built upon the dihydrobenzofuran core. This heterocyclic motif is prevalent in a wide array of natural products and pharmacologically active molecules. The strategic placement of the bromine atom and the aldehyde functional group makes this compound a highly valuable and versatile intermediate. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents, while the aldehyde group is amenable to a vast range of chemical transformations, including oxidations, reductions, and condensations.

Its primary significance lies in its role as a precursor for more complex molecules, particularly in the development of serotonin receptor modulators and other agents targeting the central nervous system.[1] The rigid dihydrobenzofuran scaffold provides a well-defined three-dimensional structure, which is often beneficial for specific and high-affinity binding to biological targets.

Physicochemical and Structural Properties

The fundamental identity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is defined by its molecular formula and weight, which are critical for stoichiometric calculations and analytical characterization. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₇BrO₂[2][3][4][5]
Molecular Weight 227.05 g/mol [2][5][6]
CAS Number 281678-73-7[2][3][6]
IUPAC Name 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde[2]
Appearance Solid / Off-White Powder[3][7]
Melting Point 94–95°C[2]
Purity Typically ≥95-98%[3][4][5]
InChI Key LQCBHNHULMHKFB-UHFFFAOYSA-N[2][3]

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is typically achieved through a two-step sequence starting from 2,3-dihydrobenzo[b]furan. This pathway is designed to control the regioselectivity of the substitution on the aromatic ring.

Step 1: Electrophilic Bromination

The first step involves the selective bromination of the 2,3-dihydrobenzo[b]furan ring. The electron-donating nature of the ether oxygen directs electrophilic aromatic substitution primarily to the 5- and 7-positions. To achieve high regioselectivity for the 5-position, specific reagents and conditions are employed.

  • Protocol: 2,3-dihydrobenzo[b]furan is treated with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[2]

  • Mechanistic Rationale: The use of a catalyst like FeBr₃ polarizes the Br-Br bond, generating a potent electrophile ("Br+") that attacks the electron-rich aromatic ring. The 5-position is electronically favored and sterically less hindered compared to the 7-position, leading to the desired 5-Bromo-2,3-dihydrobenzo[b]furan intermediate.

Step 2: Formylation

With the 5-position blocked by bromine, the subsequent formylation is directed to the 7-position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

  • Protocol: The 5-bromo intermediate is treated with a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] An alternative method involves using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[2]

  • Mechanistic Rationale: In the Vilsmeier-Haack reaction, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent (an iminium ion). This electrophile attacks the aromatic ring at the most nucleophilic site, which is the 7-position, to introduce the aldehyde group after hydrolysis during workup. This step typically yields the final product in the range of 70-75%.[2]

G cluster_synthesis Synthetic Pathway A 2,3-Dihydrobenzo[b]furan B 5-Bromo-2,3-dihydrobenzo[b]furan A->B  Bromination  (NBS or Br₂/FeBr₃) C 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde B->C  Formylation  (Vilsmeier-Haack)

Caption: Synthetic route to the target compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and assessment of purity are paramount. A combination of spectroscopic techniques is used for unambiguous characterization.

TechniqueKey Observational DataRationale
¹H-NMR A distinct singlet peak around δ 10.1 ppm.This is characteristic of the aldehyde proton, confirming successful formylation.[2]
IR Spectroscopy A strong absorption band near 1700 cm⁻¹.This signal corresponds to the C=O stretching vibration of the aldehyde functional group.[2]
Mass Spectrometry Molecular ion peak consistent with the formula C₉H₇BrO₂.High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition.[2]
HPLC / GC-MS A single major peak under appropriate conditions.These chromatographic methods are used to assess the purity of the compound and identify any residual impurities.[2]

Chemical Reactivity and Synthetic Utility

The value of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde lies in the orthogonal reactivity of its two key functional groups, which allows for selective and sequential modifications.

  • Aldehyde Group Reactions: The aldehyde is a versatile functional group that can undergo:

    • Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄). This opens pathways to amides and esters.[2]

    • Reduction: Transformation into a primary alcohol (7-methanol derivative) using reducing agents like sodium borohydride (NaBH₄).[2]

    • Condensation: Formation of imines (Schiff bases) or participation in reactions like the Wittig or Horner-Wadsworth-Emmons to form alkenes.

  • Bromo Group Reactions: The bromine atom on the aromatic ring is primarily used for:

    • Cross-Coupling: Serving as an electrophile in palladium-catalyzed reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

    • Nucleophilic Aromatic Substitution: Although less common, it can be replaced by strong nucleophiles under specific conditions.

G cluster_reactivity Reactivity Profile Start 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Acid 7-Carboxylic Acid Derivative Start->Acid  Oxidation  (e.g., KMnO₄) Alcohol 7-Methanol Derivative Start->Alcohol  Reduction  (e.g., NaBH₄) Coupled 7-Carbaldehyde-5-Aryl Derivative Start->Coupled  Suzuki Coupling  (Pd Catalyst, R-B(OH)₂)

Caption: Key transformations of the title compound.

Applications in Drug Discovery and Materials Science

The unique structural and chemical attributes of this compound make it a valuable starting material in several high-value research areas.

  • Medicinal Chemistry: Its most prominent application is in the synthesis of pharmaceutical compounds. It is a documented building block for serotonin receptor modulators, which are investigated for treating neurological and psychiatric disorders.[1] The dihydrobenzofuran scaffold is a known pharmacophore in various biologically active molecules, and derivatives have shown potential as anticancer and neuroprotective agents.[2] The aldehyde can form covalent bonds with nucleophilic sites on proteins, suggesting a potential mechanism of action for targeted therapies.[2]

  • Organic Electronics: The electron-rich, aromatic framework of the benzofuran system makes it an interesting candidate for research into organic semiconductors and fluorescent probes.[1][7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Identification: The compound is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Handling Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8]

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is more than a simple chemical; it is an enabling tool for chemical innovation. With a well-defined molecular formula of C₉H₇BrO₂ and a molecular weight of 227.05 g/mol , its true value is realized through its synthetic versatility. The dual functionality of the bromo and aldehyde groups provides chemists with a robust platform for constructing complex molecules with significant potential in pharmacology and materials science. Its established synthetic pathway and predictable reactivity make it a reliable and indispensable intermediate for advanced research and development.

References

  • 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde. MySkinRecipes. Available from: [Link]

  • 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde. Amerigo Scientific. Available from: [Link]

  • 7-Bromo-2,3-dihydrobenzofuran-5-carbaldehyde. MySkinRecipes. Available from: [Link]

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Spectroscopic Analysis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted dihydrobenzofuran core is a prevalent scaffold in a variety of biologically active compounds. Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and ensuring reproducibility in synthetic applications. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

While a complete set of publicly available, peer-reviewed spectral data for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is not readily found in the literature, this guide synthesizes the expected spectroscopic characteristics based on established principles and data from commercial suppliers. The molecular formula of the compound is C₉H₇BrO₂ with a molecular weight of 227.05 g/mol .[1][2]

Molecular Structure:

Caption: Molecular structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1Singlet1HAldehyde proton (-CHO)
~7.8 - 7.6Multiplet2HAromatic protons (H4, H6)
~4.7Triplet2HMethylene protons (-O-CH₂-)
~3.3Triplet2HMethylene protons (-Ar-CH₂-)

Interpretation:

  • Aldehyde Proton: A characteristic downfield singlet is anticipated for the aldehyde proton around 10.1 ppm due to the strong deshielding effect of the carbonyl group.[1]

  • Aromatic Protons: The two aromatic protons on the benzene ring are expected to appear as multiplets in the region of 7.6-7.8 ppm. Their specific splitting patterns will depend on their coupling constants.

  • Dihydrofuran Protons: The two methylene groups of the dihydrofuran ring will each give rise to a triplet. The methylene group adjacent to the oxygen atom (-O-CH₂-) is expected to be more deshielded and appear at a lower field (~4.7 ppm) compared to the methylene group attached to the aromatic ring (-Ar-CH₂-) at approximately 3.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~190Aldehyde Carbonyl (C=O)
~160Aromatic Carbon (C-O)
~135Aromatic Carbon (C-CHO)
~130Aromatic Carbon (C-Br)
~128Aromatic Carbon (CH)
~125Aromatic Carbon (CH)
~115Aromatic Carbon (C-C)
~72Methylene Carbon (-O-CH₂)
~29Methylene Carbon (-Ar-CH₂)

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, typically around 190 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-160 ppm. The carbons attached to heteroatoms (oxygen and bromine) will have distinct chemical shifts.

  • Aliphatic Carbons: The two methylene carbons of the dihydrofuran ring will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050MediumAromatic C-H Stretch
~2900MediumAliphatic C-H Stretch
~2820, ~2720MediumAldehyde C-H Stretch (Fermi doublet)
~1700StrongAldehyde C=O Stretch
~1600, ~1470Medium-StrongAromatic C=C Stretch
~1250StrongAryl-O Stretch
~1050StrongAliphatic C-O Stretch
~600MediumC-Br Stretch

Interpretation:

The most prominent and diagnostic peak in the IR spectrum is the strong absorption band around 1700 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.[1] The presence of aromatic and aliphatic C-H stretching vibrations, as well as C-O and C-Br stretches, would further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (227.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways would include the loss of the aldehyde group (CHO, 29 Da), the bromine atom (79/81 Da), and cleavage of the dihydrofuran ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for obtaining NMR, IR, and MS data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion peak and significant fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Final Confirmation Final Confirmation Structure Elucidation->Final Confirmation Functional Group ID->Final Confirmation Molecular Weight & Formula->Final Confirmation

Caption: Workflow for the spectroscopic characterization of an organic compound.

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde through NMR, IR, and MS techniques provides a detailed and validated confirmation of its molecular structure. For researchers and professionals in drug development, a thorough understanding of this data is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold. While this guide provides a foundational understanding based on expected values, it is always recommended to acquire and interpret experimental data for each synthesized batch to ensure the highest level of scientific rigor.

References

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]

  • General Catalog of Kanto Reagents, Chemicals & Biologicals + Mar. 2022. (2022). Kanto Chemical Co., Inc. Retrieved January 17, 2026, from [Link]

  • 5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

Sources

Purity Analysis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, establishing its purity with unimpeachable accuracy is not merely a quality control metric; it is a foundational pillar of drug safety and efficacy. This guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of this compound, integrating chromatographic and spectroscopic techniques. We will explore the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of complex datasets to build a robust and reliable purity profile.

The Analytical Imperative: Understanding the 'Why'

The purity of a starting material like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS No. 281678-73-7) directly influences the impurity profile of the final API.[1][2][3] Process-related impurities, residual starting materials, or isomeric by-products can carry through the synthetic pathway, potentially leading to final products with altered pharmacology, increased toxicity, or reduced stability. Therefore, a rigorous analytical characterization is essential for risk mitigation in drug development.

This compound's structure, featuring a brominated benzofuran core and an aldehyde functional group, presents specific analytical challenges and opportunities. The aromatic system provides a strong chromophore for UV-based detection, while the bromine atom offers a unique isotopic signature for mass spectrometry. The aldehyde group is reactive and can be a source of specific degradation products, such as the corresponding carboxylic acid (via oxidation) or alcohol (via reduction).[4]

Table 1: Physicochemical Properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

PropertyValueSource
CAS Number 281678-73-7[1]
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [3]
Appearance Solid[1]
Melting Point 94–95°C[4]
InChI Key LQCBHNHULMHKFB-UHFFFAOYSA-N[1]

Tracing the Origins: Synthesis and Potential Impurities

Effective purity analysis begins with a deep understanding of the synthetic route. The most common synthesis involves a two-step process: electrophilic bromination of 2,3-dihydrobenzo[b]furan followed by formylation.[4] Each step is a potential source of impurities.

cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation SM1 2,3-dihydrobenzo[b]furan INT1 5-Bromo-2,3-dihydrobenzo[b]furan SM1->INT1 Br₂, FeBr₃ or NBS IMP1 Impurity: Di-brominated species SM1->IMP1 Excess Br₂ IMP2 Impurity: Other bromo-isomers SM1->IMP2 Poor regioselectivity INT1_2 5-Bromo-2,3-dihydrobenzo[b]furan PROD Target Compound: 5-Bromo-2,3-dihydrobenzo[b]furan -7-carbaldehyde INT1_2->PROD Vilsmeier-Haack or Duff Reaction IMP3 Impurity: Unreacted Intermediate INT1_2->IMP3 Incomplete reaction IMP4 Impurity: Other formyl-isomers INT1_2->IMP4 Poor regioselectivity

Caption: Synthetic pathway and potential process-related impurities.

Table 2: Common Process-Related Impurities and Their Origins

Impurity TypePotential Structure / IdentityOriginRecommended Analytical Technique
Starting Material 2,3-dihydrobenzo[b]furanIncomplete brominationGC-MS, HPLC-UV
Intermediate 5-Bromo-2,3-dihydrobenzo[b]furanIncomplete formylationGC-MS, HPLC-UV
Isomeric Impurity Bromination or formylation at other positions (e.g., 4- or 6-position)Lack of regioselectivity in bromination or formylation stepsHPLC-UV, GC-MS, NMR
Over-reaction Di-brominated speciesExcess brominating agentHPLC-UV, GC-MS, HRMS
Degradant 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acidOxidation of the aldehydeHPLC-UV, LC-MS
Residual Reagent N,N-dimethylformamide (DMF)Formylation reagentHeadspace GC-MS

The Orthogonal Approach: An Integrated Analytical Workflow

No single technique is sufficient to declare a compound "pure." A robust analysis relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This strategy minimizes the risk of impurities co-eluting or being invisible to a particular detection method.

cluster_workflow Integrated Purity Analysis Workflow cluster_spectroscopy Structural Confirmation & Identity cluster_chromatography Impurity Profiling & Quantification cluster_classical Physical Properties Start Sample of 5-Bromo-2,3-dihydrobenzo[b]furan -7-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Identity MS High-Resolution MS Start->MS Identity IR FT-IR Spectroscopy Start->IR Identity HPLC HPLC-UV/DAD Start->HPLC Separation GCMS GC-MS Start->GCMS Separation MP Melting Point Start->MP Physical Check Report Comprehensive Purity Report (Identity, Assay, Impurity Profile) NMR->Report Qualitative Data MS->Report Qualitative Data IR->Report Qualitative Data HPLC->Report Quantitative Data GCMS->Report Quantitative Data MP->Report Qualitative Data

Caption: Integrated workflow for comprehensive purity analysis.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of purity analysis, enabling the separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for assay determination and quantification of non-volatile impurities.[4] The benzofuran scaffold provides a strong chromophore, making UV detection highly sensitive.

Expertise & Causality: A reversed-phase C18 column is the logical first choice. The target molecule is moderately polar, and a C18 stationary phase provides excellent hydrophobic retention, while a polar mobile phase (e.g., acetonitrile/water) allows for effective elution and gradient control. A gradient elution is crucial as it can resolve impurities with a wide range of polarities, from non-polar starting materials to potentially more polar degradants like the carboxylic acid. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which is invaluable for peak tracking, purity assessment, and identifying co-eluting species.

Experimental Protocol: HPLC-UV/DAD

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 40% B

    • 31-35 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD), monitoring at 254 nm; acquire spectra from 200-400 nm.

  • Sample Preparation: Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 0.5 mg/mL.

Self-Validation: Before sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates, ensuring the system is performing correctly.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential orthogonal technique, ideal for detecting volatile and semi-volatile impurities, such as residual starting materials or certain isomeric by-products.[4] Its power lies in coupling the high-resolution separation of a GC with the definitive identification capabilities of a mass spectrometer.

Expertise & Causality: For a brominated compound, GC-MS is particularly powerful. The electron ionization (EI) source will generate a reproducible fragmentation pattern, creating a "fingerprint" for the molecule. Critically, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom. This provides an extremely high degree of confidence in identifying bromine-containing impurities. High-resolution GC/MS can provide even greater specificity for complex matrices.[5][6]

Experimental Protocol: GC-MS

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split (50:1)

  • Oven Program:

    • Initial: 100°C, hold 2 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min

  • MS Transfer Line: 290°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Scan Range: 40-450 amu

Spectroscopic Methods: Identity and Structural Confirmation

Spectroscopy provides irrefutable proof of the molecular structure and is used to identify unknown impurities isolated by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for absolute structural elucidation. ¹H NMR confirms the proton framework, while ¹³C NMR confirms the carbon backbone.

  • ¹H NMR: The spectrum will show characteristic signals, most notably the aldehyde proton as a singlet around δ 10.1 ppm.[4] The aromatic protons and the two pairs of non-equivalent methylene protons of the dihydrofuran ring will also have distinct chemical shifts and coupling patterns. Integration of signals allows for the direct quantification of impurities relative to the main component, provided the impurity has unique, resolved signals.

  • ¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment (aldehyde, aromatic, aliphatic).

  • 2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and to elucidate the structure of unknown impurities.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence.[4] This is critical for confirming the identity of the target compound (C₉H₇BrO₂) and for proposing structures for unknown impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique for confirming the presence of key functional groups. It serves as a quick identity check. For this molecule, the most prominent and diagnostic peak is the strong C=O stretch of the aldehyde group, typically found near 1700 cm⁻¹.[4]

Table 3: Key Spectroscopic Data for Identification

TechniqueFeatureExpected Observation
¹H NMR Aldehyde ProtonSinglet, ~10.1 ppm
FT-IR Carbonyl StretchStrong absorbance, ~1700 cm⁻¹
HRMS (EI) Molecular IonIsotopic cluster matching C₉H₇BrO₂

Conclusion: Synthesizing the Data into a Purity Statement

The ultimate goal is to generate a comprehensive certificate of analysis that integrates all the collected data. The final purity value should be reported as an assay determined by a validated primary method (typically HPLC), supported by the absence of significant impurities in orthogonal methods like GC-MS. The spectroscopic data (NMR, MS, IR) serves as definitive proof of identity. This multi-faceted, evidence-based approach ensures a deep understanding of the material's quality and provides the confidence necessary for its use in the development of safe and effective medicines.

References

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. Available at: [Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed. National Institutes of Health. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. National Institutes of Health. Available at: [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Thermo Fisher Scientific. Available at: [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. ResearchGate. Available at: [Link]

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The Strategic Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Crucial Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with significant therapeutic potential is relentless. Among the myriad of heterocyclic compounds, the benzofuran core has emerged as a privileged scaffold, present in numerous natural products and synthetic pharmaceuticals. This guide delves into the discovery and history of a particularly strategic derivative: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. This seemingly unassuming molecule has played a pivotal role as a key intermediate in the synthesis of important central nervous system (CNS) agents, most notably in the development of novel antidepressants. Our exploration will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, the chemical principles governing its formation, and its significant applications, thereby offering a comprehensive technical resource for those working at the forefront of medicinal chemistry.

Section 1: The Genesis of a Key Intermediate - Discovery and Historical Context

The history of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is intrinsically linked to the development of the antidepressant vilazodone. While a singular "discovery" paper for this specific aldehyde is not readily apparent in the annals of chemical literature, its emergence is a clear example of targeted synthesis driven by the need for a specific molecular framework. The development of vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, required a substituted dihydrobenzofuran moiety. This necessity spurred the logical and strategic synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde as a crucial building block.

The synthetic journey to this compound is a classic illustration of multi-step organic synthesis, where the strategic introduction of functional groups is paramount. The core structure, 2,3-dihydrobenzofuran, is first functionalized with a bromine atom, which serves as a handle for further modifications or as a key pharmacophoric element. Subsequently, the introduction of a formyl (aldehyde) group at the 7-position provides a reactive site for the elaboration of the molecule into the final drug substance. The choice of this specific substitution pattern was dictated by the structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of the target drug.

Section 2: The Synthetic Blueprint - From Precursors to the Final Aldehyde

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a well-established two-step process, commencing with the bromination of 2,3-dihydrobenzofuran, followed by a regioselective formylation.

Step 1: Bromination of 2,3-Dihydrobenzofuran

The initial step involves the electrophilic aromatic substitution of 2,3-dihydrobenzofuran to introduce a bromine atom at the 5-position. The dihydrofuran ring activates the benzene ring towards electrophilic attack, with the 5- and 7-positions being the most electronically enriched. Steric hindrance from the dihydrofuran ring often favors substitution at the 5-position.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The reaction is typically carried out in a suitable solvent, and the choice of conditions can influence the regioselectivity and yield.

Diagram of the Bromination Reaction:

G 2,3-Dihydrobenzofuran 2,3-Dihydrobenzo[b]furan Intermediate Carbocation Intermediate 2,3-Dihydrobenzofuran->Intermediate Electrophilic Attack Brominating_Agent NBS or Br₂ Brominating_Agent->Intermediate Product 5-Bromo-2,3-dihydrobenzo[b]furan Intermediate->Product Deprotonation

Caption: Electrophilic bromination of 2,3-dihydrobenzofuran.

Step 2: Formylation of 5-Bromo-2,3-dihydrobenzofuran

The second and final step is the introduction of the aldehyde group at the 7-position of the brominated intermediate. This is another example of electrophilic aromatic substitution. Several classic formylation reactions can be employed, with the Vilsmeier-Haack and Rieche reactions being particularly relevant.

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4][5] The Vilsmeier reagent is a mild electrophile that reacts with electron-rich aromatic rings. The oxygen atom of the dihydrofuran ring directs the formylation to the ortho position (C7).

  • Rieche Formylation: This reaction employs dichloromethyl methyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[6][7][8] This method is also known for its high ortho-selectivity in the formylation of phenols and their ethers.

Diagram of the Vilsmeier-Haack Formylation:

G Starting_Material 5-Bromo-2,3-dihydrobenzo[b]furan Iminium_Intermediate Iminium Salt Intermediate Starting_Material->Iminium_Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (from DMF/POCl₃) Vilsmeier_Reagent->Iminium_Intermediate Final_Product 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Iminium_Intermediate->Final_Product Hydrolysis

Caption: Vilsmeier-Haack formylation of the brominated intermediate.

Section 3: Methodologies in Practice - A Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, compiled from established methodologies for similar transformations.

Materials and Equipment:

  • 2,3-Dihydrobenzo[b]furan

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

Part A: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan

  • In a round-bottom flask, dissolve 2,3-dihydrobenzo[b]furan (1 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-Bromo-2,3-dihydrobenzo[b]furan, which can be used in the next step without further purification or purified by column chromatography.

Part B: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equivalents) to ice-cold N,N-dimethylformamide (3 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of 5-Bromo-2,3-dihydrobenzo[b]furan (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Quantitative Data Summary:

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
Bromination 2,3-Dihydrobenzo[b]furanNBSDCM0 to RT4-6~90
Formylation 5-Bromo-2,3-dihydrobenzo[b]furanPOCl₃, DMFDMF0 to 702-4~75-85

Section 4: The Role in Drug Discovery - Applications and Biological Significance

The primary and most well-documented application of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is as a key intermediate in the synthesis of vilazodone. The aldehyde functionality serves as a crucial handle for introducing the piperazine moiety, which is a key structural feature of the final drug molecule.

Beyond its role in vilazodone synthesis, the 5-bromo-2,3-dihydrobenzofuran scaffold is of significant interest in medicinal chemistry. The bromine atom can be utilized in cross-coupling reactions to introduce further diversity, while the dihydrobenzofuran core is a known pharmacophore in a variety of biologically active compounds.[9][10][11][12][13][14][15][16]

Derivatives of this scaffold have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Properties: The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents.[12][15][17]

  • Anticancer Activity: Certain benzofuran derivatives have shown promising results as anticancer agents.[11][13][14]

  • Enzyme Inhibition: The reactivity of the aldehyde group allows for potential covalent interactions with enzyme active sites, making derivatives of this compound interesting candidates for enzyme inhibitor design.[10]

The strategic placement of the bromo and formyl groups on the dihydrobenzofuran ring system provides a versatile platform for the generation of compound libraries for high-throughput screening in various drug discovery programs.

Conclusion: A Testament to the Power of Strategic Synthesis

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde stands as a testament to the power of strategic synthesis in modern drug discovery. Its history is not one of serendipitous discovery but of rational design to meet a specific synthetic challenge. The methodologies for its preparation are rooted in the fundamental principles of organic chemistry, showcasing the enduring utility of classic name reactions. As a key building block for a clinically successful drug and a versatile scaffold for further medicinal chemistry exploration, this molecule will undoubtedly continue to be of significant interest to the scientific community. This guide has aimed to provide a comprehensive and technically sound resource to aid researchers in their understanding and utilization of this important compound.

References

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  • Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone.
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  • Ohsawa, K., Yoshida, M., & Doi, T. (2013).
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Sources

Potential biological activities of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Benzofuran Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran moiety, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a pivotal scaffold in medicinal chemistry.[1][2] Found in a variety of natural products and synthetic compounds, its derivatives exhibit a remarkable breadth of biological activities, making them prime candidates for drug discovery and development.[3][4] This technical guide provides an in-depth exploration of the significant pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran core is a structurally distinctive motif that serves as the foundation for a multitude of biologically active molecules.[5][6] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, enabling diverse interactions with biological targets.[7] Medicinal chemists have successfully synthesized novel derivatives by introducing various substituents at different positions of the benzofuran ring, leading to compounds with enhanced efficacy and selectivity for a range of disorders, including chronic diseases and acute infections.[1][2] Natural products like Ailanthoidol and Moracin D, which contain the benzofuran skeleton, have demonstrated significant antitumor and anti-inflammatory properties, respectively, inspiring further synthetic exploration.[7][8]

Anticancer Activity: Targeting Malignant Proliferation

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against various cancer cell lines with a potentially lower incidence of adverse effects compared to traditional chemotherapeutics.[2][5][9] Their mechanisms are often multifactorial, involving the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[10][11]

Mechanisms of Action and Structure-Activity Relationship (SAR)

The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure.[5][9]

  • Apoptosis Induction: Certain derivatives have been shown to significantly increase the activity of executioner caspases 3/7, key markers of apoptosis, in cancer cells.[10] Some compounds are also believed to act as DNA intercalating agents, inhibiting DNA cleavage by endonucleases and disrupting DNA replication.[10]

  • Kinase Inhibition: Hybrid benzofuran molecules, such as benzofuran-based chalcones, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[11] This inhibition effectively chokes off the blood supply to tumors.

  • Pathway Inhibition: Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for the survival of tumors in low-oxygen environments.[9]

  • SAR Insights: Studies have revealed that substitutions at the C-2 and C-3 positions are often crucial for cytotoxic activity.[5][10] For instance, the presence of a halogen, such as bromine, attached to a methyl or acetyl group on the benzofuran system, can significantly increase cytotoxicity against leukemia and cervical cancer cell lines.[9][10] Hybrid structures, which combine the benzofuran moiety with other pharmacologically active scaffolds like chalcone, triazole, or imidazole, often exhibit synergistic cytotoxic effects.[9]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative benzofuran derivatives against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
Halogenated Derivative (Compound 1)K562 (Leukemia)5.0Cytotoxicity[9]
Halogenated Derivative (Compound 1)HL60 (Leukemia)0.1Cytotoxicity[9]
Benzofuran-Chalcone Hybrid (4g)HCC1806 (Breast)5.93VEGFR-2 Inhibition[11]
Benzofuran-Chalcone Hybrid (4g)HeLa (Cervical)5.61VEGFR-2 Inhibition[11]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01Not Specified[12]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20Not Specified[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound.[13][14] The causality behind this choice is its reliability and direct correlation between mitochondrial metabolic activity (an indicator of cell viability) and the colorimetric output. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14][15]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HCC1806) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete growth medium. Aspirate the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).[16]

  • Incubation: Incubate the plate for a predetermined period (typically 48-72 hours) to allow the compound to exert its effect.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[15][16] During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log-transformed) to determine the IC₅₀ value using non-linear regression analysis.[16]

Visualization: Anticancer Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed 1. Seed Cancer Cells (96-well plate) treat 2. Treat with Benzofuran Derivatives (Serial Dilutions) seed->treat incubate 3. Incubate (48-72 hours) treat->incubate mtt_add 4. Add MTT Reagent (Incubate 4 hours) incubate->mtt_add solubilize 5. Solubilize Formazan (Add DMSO) mtt_add->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analyze 7. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[6][7][17] This makes them an important scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[17][18]

Mechanisms of Action and SAR

The antimicrobial efficacy of benzofurans is closely tied to their substitution patterns. For example, derivatives bearing a hydroxyl group at the C-6 position and various aryl groups at the C-2 position have shown excellent antibacterial activity.[6] The introduction of two bromo substituents at C-5 of the benzofuran ring and C-4 of an attached phenyl ring resulted in excellent activity against all tested bacterial strains.[6] While specific mechanisms are still under investigation for many derivatives, some are thought to disrupt cell membrane integrity or interfere with essential metabolic pathways. Recent proteomic analyses of benzofurans containing disulfide moieties suggest they may act as versatile bactericides by impacting multiple cellular processes.[18]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20]

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Benzofuran Ketoxime (38)Staphylococcus aureus0.039[6]
6-Hydroxy Benzofuran (15, 16)Various bacterial strains0.78 - 3.12[6]
Disulfide-containing Benzofuran (V40)Xanthomonas oryzae pv oryzae0.28[18]
Disulfide-containing Benzofuran (V40)Xanthomonas oryzae pv oryzicola0.56[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[19][21] Its selection is justified by its efficiency in testing multiple concentrations simultaneously and its quantitative output, which is more precise than diffusion-based methods.[22]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the benzofuran derivative in a suitable solvent. Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate. Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from each well to the next.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20]

Visualization: Antimicrobial MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Analysis prepare_cpd 1. Prepare Compound Stock Solution serial_dilute 3. Perform Serial Dilution in 96-well plate prepare_cpd->serial_dilute prepare_inoculum 2. Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Wells with Microbe prepare_inoculum->inoculate serial_dilute->inoculate controls 5. Set Up Controls (Growth & Sterility) inoculate->controls incubate 6. Incubate Plate (16-20 hours) controls->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have been identified as potent anti-inflammatory agents, capable of modulating critical signaling pathways that regulate the inflammatory response.[23][24]

Mechanisms of Action

A primary anti-inflammatory mechanism of benzofuran derivatives involves the suppression of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[25][26] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[24][25] Certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKK, IκBα, p65, ERK, JNK, p38), thereby down-regulating the production of these inflammatory factors.[24][25]

Visualization: NF-κB and MAPK Signaling Pathways

Anti_Inflammatory_Pathway cluster_nucleus Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory_Genes->Mediators Translation Benzofuran Benzofuran Derivatives Benzofuran->MAPK_Pathway Inhibition Benzofuran->IKK Inhibition

Caption: Benzofuran derivatives inhibit LPS-induced inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the effect of a compound on the production of NO in macrophages stimulated with LPS. The Griess reaction is used to measure nitrite (a stable breakdown product of NO), providing a reliable proxy for NO production.[27]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control), cells + LPS (positive control), and compound only (to check for direct interference).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Benzofuran derivatives often possess significant antioxidant properties, enabling them to neutralize harmful free radicals and reduce oxidative stress, a key factor in aging and various chronic diseases.[2][28]

Mechanisms of Action

The antioxidant capacity of benzofurans is typically evaluated using radical scavenging assays.[29][30] The core principle of these assays is the ability of the antioxidant compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. This process leads to a quantifiable change in color, which is measured spectrophotometrically.[31] The two most common methods are the DPPH and ABTS assays.

Data Presentation: Comparison of Antioxidant Assays
FeatureDPPH AssayABTS AssayReference
Radical DPPH• (deep violet)ABTS•+ (blue-green)[31][32]
Wavelength (λmax) ~517 nm~734 nm[31][32]
Solubility Soluble in organic solventsSoluble in aqueous & organic solvents[32]
Reaction pH Sensitive to acidic pHEffective over a wide pH range[32]
Interference Affected by colored compoundsLess interference from colored compounds[31]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is chosen for its simplicity and the stability of the DPPH radical.[33] It provides a rapid and reliable assessment of a compound's ability to act as a free radical scavenger.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color. Prepare various concentrations of the benzofuran derivative and a positive control (e.g., Ascorbic acid, Trolox) in methanol.[28]

  • Assay Procedure: In a 96-well plate, add 100 µL of each concentration of the test compound or control.[31]

  • Reaction Initiation: Add 100 µL of the DPPH working solution to each well.[31] Prepare a control sample containing only methanol and the DPPH solution.

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[33]

  • Measurement: Measure the decrease in absorbance at 517 nm using a microplate reader.[33][34]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The benzofuran scaffold is unequivocally a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a wide and potent range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The structure-activity relationship studies highlighted in this guide underscore the critical role of targeted chemical modification in enhancing potency and selectivity. The provided protocols offer robust and validated frameworks for the systematic evaluation of novel benzofuran derivatives. Future research should focus on elucidating more detailed mechanisms of action, exploring synergistic effects of hybrid molecules, and advancing the most promising candidates into preclinical and clinical development to address unmet medical needs.

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  • Wang, Y., et al. (2023). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link][18]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. [Link][24]

  • Kumar, A., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link][40]

  • Kulkarni, S. K., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. PubMed Central. [Link][28]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link][41]

  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Sci-Hub. [Link][29]

  • Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link][42]

  • Wójcik, M., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. [Link][43]

  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. [Link][30]

  • Ma, F.-F. (2024). (PDF) Guideline for anticancer assays in cells. ResearchGate. [Link][14]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link][20]

  • Singh, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link][15]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link][44]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review. INTEGRA Biosciences. [Link][21]

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link][22]

  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. [Link][34]

  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Semantic Scholar. [Link][45]

  • Wu, W., et al. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link][27]

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  • Cömert, E. D., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link][33]

  • Al-Salahi, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link][47]

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Methodological & Application

Application Note & Protocol: A Regioselective Pathway for the Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active molecules.[1][2] Its rigid structure and the electronic properties conferred by the fused benzene and dihydrofuran rings make it an attractive core for designing novel therapeutic agents. The ability to precisely install functional groups at specific positions on this scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides a comprehensive, field-tested guide for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a versatile building block, starting from the commercially available 2,3-dihydrobenzofuran. This bi-functionalized intermediate, featuring an aldehyde for further elaboration and a bromine atom for cross-coupling reactions, is a valuable precursor for creating diverse chemical libraries. The presented two-step synthetic strategy is designed for high regioselectivity and operational simplicity, prioritizing robust and reproducible outcomes.

Overall Synthetic Strategy

The transformation of 2,3-dihydrobenzofuran into the target compound is achieved through a sequential two-step process:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring. The inherent directing effect of the cyclic ether oxygen favors substitution at the C5 position.

  • Directed ortho-Metalation (DoM) and Formylation: Regioselective introduction of a carbaldehyde group at the C7 position, leveraging the oxygen atom as a directing group for lithiation.

This strategy is predicated on controlling the regiochemical outcome of each step. Standard electrophilic aromatic substitution is first used to install the bromine at the sterically accessible and electronically favorable C5 position. Subsequently, the more powerful and precise directed ortho-metalation technique is employed to functionalize the sterically hindered C7 position, which is activated by the adjacent ether oxygen.

Visualized Synthetic Workflow

Synthetic_Workflow Start 2,3-Dihydrobenzofuran Intermediate 5-Bromo-2,3- dihydrobenzofuran Start->Intermediate Step 1: Bromination (Br₂, Acetic Acid) Product 5-Bromo-2,3-dihydrobenzo[b]furan- 7-carbaldehyde Intermediate->Product Step 2: ortho-Lithiation & Formylation (n-BuLi, DMF, -78 °C) Bromination_Mechanism cluster_0 Mechanism of Bromination start 2,3-Dihydrobenzofuran + Br₂ intermediate Arenium Ion Intermediate (Sigma Complex) start->intermediate π-attack on Br⁺ product 5-Bromo-2,3-dihydrobenzofuran + HBr intermediate->product Deprotonation (restores aromaticity)

Caption: Mechanism of electrophilic bromination at the C5 position.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
2,3-Dihydrobenzofuran120.155.00 g41.61.0
Bromine (Br₂)159.812.14 mL (6.65 g)41.61.0
Glacial Acetic Acid60.0550 mL-Solvent
Sodium Thiosulfate (sat. aq.)-~50 mL-Quench
Sodium Bicarbonate (sat. aq.)-~50 mL-Neutralize
Ethyl Acetate-~150 mL-Extraction
Brine-~50 mL-Wash
Anhydrous Sodium Sulfate-~10 g-Drying

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,3-dihydrobenzofuran (5.00 g, 41.6 mmol) in glacial acetic acid (50 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (2.14 mL, 41.6 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction will turn from colorless to a persistent orange/red color.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 95:5 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Quench the excess bromine by slowly adding saturated aqueous sodium thiosulfate solution until the red color disappears.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 5-Bromo-2,3-dihydrobenzofuran, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a colorless oil or a low-melting solid. (Expected yield: 70-85%).

Part II: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Scientific Principle & Rationale

This step utilizes the principle of Directed ortho-Metalation (DoM) , a powerful tool for regioselective functionalization of aromatic rings. [3]The ether oxygen atom of the 5-bromo-2,3-dihydrobenzofuran acts as a directing group, coordinating to the lithium cation of the n-butyllithium (n-BuLi) base. This pre-coordination complex positions the base to abstract the most acidic proton, which is at the C7 position ortho to the oxygen. The resulting aryllithium intermediate is a potent nucleophile. Quenching this intermediate at low temperature with an electrophile, in this case, N,N-dimethylformamide (DMF), introduces the formyl group specifically at the C7 position. This method circumvents the potential regioselectivity issues of classical electrophilic formylation methods like the Vilsmeier-Haack reaction on this specific substrate. [4][5]

Reaction Mechanism: Directed ortho-Metalation & Formylation

DoM_Mechanism cluster_1 Mechanism of ortho-Lithiation and Formylation start 5-Bromo-2,3-dihydrobenzofuran lithiated 7-Lithio Intermediate (Directed by Oxygen) start->lithiated Deprotonation by n-BuLi at C7 adduct Tetrahedral Adduct lithiated->adduct Nucleophilic attack on DMF product Target Aldehyde (after aqueous workup) adduct->product Hydrolysis

Caption: Mechanism of C7 formylation via Directed ortho-Metalation.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-2,3-dihydrobenzofuran199.045.00 g25.11.0
n-Butyllithium (n-BuLi)64.0611.0 mL (2.5 M in hexanes)27.61.1
N,N-Dimethylformamide (DMF)73.092.92 mL (3.77 g)51.52.05
Anhydrous Tetrahydrofuran (THF)-100 mL-Solvent
Ammonium Chloride (sat. aq.)-~50 mL-Quench
Diethyl Ether-~150 mL-Extraction
Hydrochloric Acid (1 M aq.)-~20 mL-Wash
Brine-~50 mL-Wash
Anhydrous Magnesium Sulfate-~10 g-Drying

Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Initial Solution: Add 5-Bromo-2,3-dihydrobenzofuran (5.00 g, 25.1 mmol) to the flask and dissolve it in anhydrous THF (100 mL) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (11.0 mL of a 2.5 M solution in hexanes, 27.6 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change to yellow or orange is typically observed.

  • Formylation (Quench): Add anhydrous N,N-dimethylformamide (2.92 mL, 51.5 mmol) dropwise via syringe, again maintaining the temperature at -78 °C. Stir the mixture at this temperature for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), water (50 mL), and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde as a solid. (Expected yield: 65-80%).

Safety Precautions

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution ready for quenching spills.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Any contact with water or alcohols will result in a highly exothermic reaction.

  • Solvents: Acetic acid is corrosive. THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides. Diethyl ether and hexanes are highly flammable.

References

  • Cho, S. H., et al. (2011). Recent progress in the synthesis of benzofurans. Chemical Society Reviews, 40(10), 5068-5086. Available at: [Link]

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Vitale, C., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5032. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Patel, H. P., et al. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 449-460. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Duff Reaction. (n.d.). Name-Reaction.com. Available at: [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heteroaromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]

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Vilsmeier-Haack Formylation of 5-bromo-2,3-dihydrobenzofuran: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive protocol for the Vilsmeier-Haack formylation of 5-bromo-2,3-dihydrobenzofuran to synthesize 5-bromo-2,3-dihydrobenzofuran-7-carbaldehyde, a valuable intermediate in medicinal chemistry. The document offers a detailed, step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, and practical insights into process optimization and troubleshooting. The protocols described herein are designed to ensure reproducibility and high-yield synthesis for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[1][3][6][7] This reagent is a mild electrophile, making the reaction highly selective for activated aromatic systems.[2][8]

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[9][10][11][12] The introduction of a formyl (-CHO) group onto this scaffold provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.[5]

This application note details the specific formylation of 5-bromo-2,3-dihydrobenzofuran. The electron-donating nature of the cyclic ether oxygen activates the aromatic ring, directing the electrophilic substitution. The reaction selectively yields 5-bromo-2,3-dihydrobenzofuran-7-carbaldehyde, a key building block for various therapeutic agents.[13]

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

  • Formation of the Vilsmeier Reagent: The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This generates a tetrahedral intermediate which then collapses to form the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[1][3][7][14]

  • Electrophilic Aromatic Substitution: The 5-bromo-2,3-dihydrobenzofuran substrate, being an electron-rich arene, attacks the electrophilic carbon of the Vilsmeier reagent.[2] The dihydrofuran oxygen atom is a strong ortho-, para-director. Formylation occurs at the C7 position (ortho to the oxygen) due to this strong activating effect and the fact that the C5 position is blocked by the bromine atom.

  • Aromatization and Hydrolysis: The resulting intermediate is deprotonated, restoring aromaticity and forming a new iminium salt.[1] During the aqueous workup, this salt is readily hydrolyzed to yield the final product, 5-bromo-2,3-dihydrobenzofuran-7-carbaldehyde.[6]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent reacts with POCl3 POCl₃ POCl3->VilsmeierReagent Substrate 5-Bromo-2,3- dihydrobenzofuran Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Substrate->Intermediate attacks Water H₂O (Workup) Product 5-Bromo-2,3-dihydrobenzofuran- 7-carbaldehyde Intermediate->Product is hydrolyzed by Water->Product

Figure 1: High-level workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
5-bromo-2,3-dihydrobenzofuran≥97%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceUse from a fresh, sealed bottle.
Phosphorus oxychloride (POCl₃)≥99%Commercial SourceFreshly distilled if necessary.
Dichloromethane (DCM)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prep
BrineSaturated SolutionIn-house prep
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and chromatography

3.2. Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Maintain strict temperature control.

3.3. Step-by-Step Procedure

Workflow Visualization:

workflow start Start reagent_prep Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0°C start->reagent_prep substrate_add Add Substrate Solution (5-bromo-2,3-dihydrobenzofuran) reagent_prep->substrate_add reaction Heat Reaction Mixture (e.g., 60-80°C) & Monitor by TLC substrate_add->reaction quench Quench Reaction: Pour onto crushed ice reaction->quench neutralize Neutralize with sat. NaHCO₃ solution quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Figure 2: Step-by-step experimental workflow diagram.

1. Vilsmeier Reagent Formation: a. To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (50 mL). b. Cool the flask to 0°C using an ice-water bath. c. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) to the dropping funnel. Add the POCl₃ dropwise to the stirred DMF over 30-60 minutes.[8] d. Causality: This slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing temperature spikes and potential side reactions. e. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent, which may appear as a solid precipitate.[8]

2. Reaction with Substrate: a. Dissolve 5-bromo-2,3-dihydrobenzofuran (1.0 equiv.) in a minimal amount of anhydrous DCM or DMF (~20 mL). b. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80°C. d. Rationale: The reaction temperature depends on the substrate's reactivity. For many activated arenes, heating is required to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

3. Workup and Isolation: a. Cool the reaction mixture to room temperature, then carefully pour it onto a beaker containing 300 g of crushed ice with vigorous stirring. b. Purpose: This step quenches any remaining Vilsmeier reagent and initiates the hydrolysis of the iminium intermediate to the aldehyde. c. Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification: a. The resulting crude solid or oil should be purified by flash column chromatography on silica gel. b. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-bromo-2,3-dihydrobenzofuran-7-carbaldehyde as a solid.

Data and Expected Results

Reagent Stoichiometry:

CompoundM. Wt. ( g/mol )Equiv.Moles (mmol)Amount
5-bromo-2,3-dihydrobenzofuran213.061.010.02.13 g
Phosphorus oxychloride (POCl₃)153.331.515.01.37 mL (2.30 g)
N,N-Dimethylformamide (DMF)73.09Solvent-50 mL

Product Characterization (5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde):

PropertyExpected Value / Observation
CAS Number 281678-73-7[13]
Molecular Formula C₉H₇BrO₂[13]
Molecular Weight 227.05 g/mol [13]
Appearance Off-white to pale yellow solid
Melting Point 94–95°C[13]
¹H NMR Characteristic aldehyde proton singlet expected around δ 9.8-10.2 ppm.[13]
IR Spectroscopy Strong C=O stretching absorption for the aldehyde expected near 1680-1700 cm⁻¹.[13]
Mass Spectrometry High-resolution MS should confirm the molecular ion peak consistent with the formula C₉H₇BrO₂.[13]
Expected Yield 65-85% (post-purification)

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Inactive reagents (moisture in DMF, decomposed POCl₃).[8]1. Use fresh, anhydrous DMF from a sealed bottle. Use a new bottle or freshly distilled POCl₃.
2. Insufficient reaction temperature or time.[1][8]2. Increase the reaction temperature (up to 80°C or higher) or extend the reaction time. Monitor closely with TLC.
Formation of Multiple Products 1. Reaction temperature was too high, leading to side reactions.1. Maintain careful temperature control during reagent addition and reaction.
2. Impure starting material.2. Verify the purity of the 5-bromo-2,3-dihydrobenzofuran starting material by NMR or GC-MS before starting the reaction.
Difficult/Incomplete Workup 1. Incomplete hydrolysis of the iminium intermediate.1. Ensure the quenched reaction mixture is stirred for an adequate time (e.g., 1-2 hours) before neutralization and extraction. Gentle heating of the aqueous solution can sometimes help.
2. Emulsion formation during extraction.2. Add more brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Benchchem. 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | 281678-73-7.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Vilsmeier-Haack Reaction.
  • Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism.
  • Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NIH. (2018, April 20).
  • NIH. (2022, April 14). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • NIH. (2024, January 25).
  • NIH. (2021, March 18). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Atlantis Press. (2025).

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Application Notes and Protocols for the Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating ether, a deactivating bromine, and a versatile aldehyde functional group, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this target compound. We will delve into the strategic considerations behind two major pathways, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern the selectivity and efficiency of these reactions.

Introduction and Strategic Overview

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2][3] The title compound, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS No. 281678-73-7), serves as a crucial precursor for creating derivatives with potential therapeutic applications, including anticancer, neuroprotective, and antimicrobial agents.[1] The aldehyde group allows for a wide range of subsequent transformations, such as reductive aminations, oxidations to carboxylic acids, and condensation reactions, while the bromine atom is primed for cross-coupling reactions to introduce further molecular diversity.[1]

A retrosynthetic analysis of the target molecule reveals two logical and convergent synthetic strategies, primarily differing in the sequence of the bromination and formylation steps.

G cluster_route_A Route A: Bromination First cluster_route_B Route B: Formylation First Target 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Intermediate_A 5-Bromo-2,3-dihydrobenzo[b]furan Target->Intermediate_A Formylation (Vilsmeier, Duff, etc.) Intermediate_B 2,3-Dihydrobenzo[b]furan-7-carbaldehyde Target->Intermediate_B Bromination StartingMaterial 2,3-Dihydrobenzo[b]furan Intermediate_A->StartingMaterial Electrophilic Bromination Intermediate_B->StartingMaterial Directed Formylation

Caption: Retrosynthetic analysis of the target compound.

This guide will focus primarily on Route A (Bromination followed by Formylation) , which is the more commonly documented and arguably more reliable approach due to the directing group effects involved.

Recommended Synthetic Pathway: Route A

This strategy involves the initial regioselective bromination of commercially available 2,3-dihydrobenzo[b]furan, followed by the introduction of the formyl group at the C7 position.

G Start 2,3-Dihydrobenzo[b]furan Intermediate 5-Bromo-2,3-dihydrobenzo[b]furan Start->Intermediate Step 1: Bromination Reagents: NBS or Br₂/FeBr₃ Regioselectivity: Para-directing O-atom Product 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Intermediate->Product Step 2: Formylation Reagents: POCl₃/DMF (Vilsmeier) Regioselectivity: Ortho-directing O-atom

Caption: Overview of the recommended two-step synthesis.

Step 1: Electrophilic Bromination of 2,3-Dihydrobenzo[b]furan

Objective: To synthesize 5-Bromo-2,3-dihydrobenzo[b]furan.

Causality: The ether oxygen of the dihydrofuran ring is an activating, ortho, para-directing group for electrophilic aromatic substitution. The C5 position (para to the oxygen) is both electronically activated and sterically accessible, making it the primary site of attack for an electrophilic bromine source. While elemental bromine with a Lewis acid catalyst can be used, N-Bromosuccinimide (NBS) is often preferred as it offers milder reaction conditions and can improve regioselectivity.[1][4]

Protocol:

  • To a solution of 2,3-dihydrobenzo[b]furan (1.0 eq) in a suitable dry solvent (e.g., carbon tetrachloride or chloroform), add N-Bromosuccinimide (1.05 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or distillation to yield pure 5-Bromo-2,3-dihydrobenzo[b]furan.

Step 2: Formylation of 5-Bromo-2,3-dihydrobenzo[b]furan

Objective: To introduce a formyl (-CHO) group at the C7 position.

Causality: This transformation relies on the powerful ortho-directing ability of the ether oxygen, which activates the adjacent C7 position for electrophilic attack. The bromine at C5 has a weaker, deactivating meta-directing effect, which also favors substitution at C7. The Vilsmeier-Haack reaction is a highly effective and widely used method for this type of formylation on electron-rich aromatic systems.[1][5][6]

Method: Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8] This electrophile is then attacked by the electron-rich aromatic ring.

G cluster_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution DMF DMF VilsmeierReagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->VilsmeierReagent 1. POCl3 POCl₃ IminiumIntermediate Aryl-Iminium Intermediate Aryl 5-Bromo-2,3-dihydrobenzo[b]furan Aryl->IminiumIntermediate 2. Attack Aldehyde Target Aldehyde IminiumIntermediate->Aldehyde 3. Hydrolysis (Workup)

Sources

The Versatile Synthon: Applications of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery and Materials Science

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring a dihydrobenzofuran core appended with both an aldehyde and a bromine atom, offers a versatile platform for molecular elaboration. The aldehyde group serves as a handle for a myriad of classical transformations, including condensations, reductive aminations, and olefications, while the bromine atom is perfectly poised for modern palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex organic molecules, including biologically active compounds and functional materials.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde in organic synthesis. We present detailed, field-proven insights and representative protocols for its key transformations, emphasizing the rationale behind experimental choices to empower chemists in their synthetic endeavors.

Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

The most common and reliable synthesis of the title compound involves a two-step sequence starting from 2,3-dihydrobenzo[b]furan: electrophilic bromination followed by formylation.[1]

Step 1: Bromination of 2,3-dihydrobenzo[b]furan

The initial step is the regioselective bromination at the 5-position of the dihydrobenzofuran ring. This is typically achieved via electrophilic aromatic substitution.

Step 2: Formylation of 5-Bromo-2,3-dihydrobenzo[b]furan

The subsequent introduction of the aldehyde group at the 7-position is accomplished through a formylation reaction, such as the Vilsmeier-Haack or Duff reaction.[1]

Figure 1: Synthetic workflow for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring makes 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. It involves the coupling of an organoboron compound with an organic halide. This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. The choice of ligand, such as SPhos, is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base, typically potassium carbonate, is required to activate the organoboron species for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

ParameterCondition
Reactants 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, Arylboronic acid
Catalyst Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent Toluene/Water (4:1)
Temperature 90 °C
Time 12-18 hours

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand, then add this catalyst mixture to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated aromatic compounds.[2][3][4]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used to prevent side reactions and catalyst deactivation.

ParameterCondition
Reactants 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, Terminal Alkyne
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
Base Triethylamine (2.5 equiv)
Solvent Anhydrous THF
Temperature 60-70 °C
Time 6-12 hours

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed THF, followed by triethylamine (2.5 equiv) and the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-alkynyl-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Heck Reaction: Synthesis of 5-Alkenyl Derivatives

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(II) salt, such as Pd(OAc)₂, is often used as the catalyst precursor. The active Pd(0) species is generated in situ.

  • Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst and modulate its reactivity.

  • Base: A base, typically a tertiary amine like triethylamine, is required to regenerate the active catalyst in the final step of the catalytic cycle.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are generally used.

ParameterCondition
Reactants 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, Alkene (e.g., Styrene, Acrylate)
Catalyst Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%)
Base Triethylamine (2.0 equiv)
Solvent Anhydrous DMF
Temperature 100-120 °C
Time 12-24 hours

Step-by-Step Methodology:

  • In a sealed tube, combine 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%).

  • Add anhydrous DMF and triethylamine (2.0 equiv).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the 5-alkenyl-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Figure 2: Key palladium-catalyzed cross-coupling reactions.

Transformations of the Aldehyde Functionality

The aldehyde group at the 7-position provides a gateway to a wide array of chemical modifications, further enhancing the synthetic utility of this building block.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a classic and highly reliable method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (phosphorane).

Causality Behind Experimental Choices:

  • Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium or sodium hydride.

  • Reaction Conditions: The reaction is usually carried out in an anhydrous aprotic solvent like THF or ether at low to ambient temperatures. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide (stabilized or non-stabilized).

ParameterCondition
Reactants 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, Phosphonium Salt
Base n-Butyllithium (1.1 equiv)
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Time 2-4 hours

Step-by-Step Methodology:

  • Suspend the phosphonium salt (1.1 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Cool the ylide solution back to -78 °C and add a solution of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines. It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is typically used. These reagents are selective for the iminium ion intermediate and do not readily reduce the starting aldehyde.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly employed. Acetic acid is often added as a catalyst to promote iminium ion formation.

ParameterCondition
Reactants 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, Primary or Secondary Amine
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
Solvent Dichloromethane (DCM)
Catalyst Acetic Acid (catalytic)
Temperature Room temperature
Time 4-12 hours

Step-by-Step Methodology:

  • To a solution of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 equiv) and the desired amine (1.1 equiv) in DCM, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired amine.

Figure 3: Key transformations of the aldehyde functionality.

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its bifunctional nature allows for selective and sequential modifications at both the bromine and aldehyde positions, providing access to a diverse chemical space. The palladium-catalyzed cross-coupling reactions and the transformations of the aldehyde group detailed in this application note represent robust and reliable methods for the elaboration of this privileged scaffold. These protocols, grounded in established chemical principles, offer a solid foundation for researchers in drug discovery and materials science to accelerate their synthetic programs.

References

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

Sources

Application Notes and Protocols: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzo[b]furan scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS No: 281678-73-7) emerges as a particularly strategic bifunctional intermediate for drug discovery programs.[3] This molecule possesses two distinct and orthogonally reactive sites: a bromine atom at the C5-position, ideal for palladium-catalyzed cross-coupling reactions, and a carbaldehyde group at the C7-position, which serves as a versatile handle for nucleophilic additions, reductive aminations, and oxidations.[4] This dual functionality allows for the systematic and divergent synthesis of extensive compound libraries, enabling robust structure-activity relationship (SAR) studies. Derivatives of this scaffold have demonstrated significant potential as anti-inflammatory agents, anticancer therapeutics, and modulators of the central nervous system, including potent cannabinoid receptor 2 (CB2) agonists for neuropathic pain.[1][5] This guide provides in-depth protocols for the synthesis and strategic manipulation of this intermediate, underscoring its value in the development of novel therapeutics.

Synthesis of the Core Intermediate

The preparation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is efficiently achieved through a two-step sequence starting from 2,3-dihydrobenzo[b]furan. The logic behind this sequence is to first install the less activating bromo group via electrophilic aromatic substitution, followed by a directed formylation at the more activated, sterically accessible C7-position.

Step A: Regioselective Bromination of 2,3-dihydrobenzo[b]furan The initial step involves the selective bromination at the C5-position. This position is electronically favored for electrophilic aromatic substitution due to activation by the furan oxygen. Using a mild brominating agent like N-bromosuccinimide (NBS) with a Lewis acid catalyst ensures high regioselectivity and minimizes over-bromination.[4]

Step B: Vilsmeier-Haack Formylation The subsequent introduction of the aldehyde group is accomplished via the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a pre-formed Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The resulting electrophilic chloroiminium ion attacks the electron-rich C7-position of the 5-bromo-2,3-dihydrobenzo[b]furan intermediate, which upon aqueous workup, hydrolyzes to the desired carbaldehyde.[7]

Diagram: Synthetic Workflow

cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation A 2,3-Dihydrobenzo[b]furan B 5-Bromo-2,3-dihydrobenzo[b]furan A->B NBS, FeBr₃ C 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde B->C POCl₃, DMF (Vilsmeier-Haack)

Caption: Overall synthetic route to the target intermediate.

Protocol 1: Vilsmeier-Haack Formylation of 5-Bromo-2,3-dihydrobenzo[b]furan

This protocol details the synthesis of the title compound from its brominated precursor.

Reagent/ParameterRole / ValueCausality and Field Insights
Starting Material 5-Bromo-2,3-dihydrobenzo[b]furanThe substrate for electrophilic formylation.
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Precursors for the in-situ formation of the Vilsmeier reagent, the active electrophile.[8]
Solvent N,N-Dimethylformamide (DMF)Acts as both a reagent and a polar aprotic solvent suitable for the reaction.
Temperature 0°C to 50-60°CThe initial addition is performed at 0°C to control the exothermic reaction between POCl₃ and DMF. The mixture is then heated to drive the electrophilic substitution to completion.[4]
Workup Ice water, aq. Sodium BicarbonateHydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess acid.
Purification Silica Gel ChromatographyRequired to isolate the pure product from reaction byproducts. A typical eluent system is a hexane/ethyl acetate gradient.[4]
Expected Yield ~70-75%This is a generally efficient and high-yielding formylation method for activated aromatic systems.[4]

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 5-Bromo-2,3-dihydrobenzo[b]furan (1.0 equivalent) in a minimal amount of DMF to the flask.

  • Allow the reaction mixture to warm to room temperature and then heat to 50°C. Stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (e.g., 4:1 hexane-ethyl acetate) to yield 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde as a solid.[4]

Strategic Applications in Library Synthesis

The true synthetic power of this intermediate lies in its ability to undergo sequential or parallel derivatization at its two key functional handles.

Elaboration at C5: Suzuki-Miyaura Cross-Coupling

The C5-bromo substituent is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between the benzofuran core and a diverse range of (hetero)aryl boronic acids.[10][11] This allows for the rapid exploration of the SAR associated with this region of the molecule, which is crucial for optimizing properties like target potency, selectivity, and ADME profiles.[10]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar1)(Br)L2 Pd(II)(Ar¹)BrL₂ Pd(0)L2->Pd(II)(Ar1)(Br)L2 Oxidative Addition (Ar¹-Br) Pd(II)(Ar1)(Ar2)L2 Pd(II)(Ar¹)(Ar²)L₂ Pd(II)(Ar1)(Br)L2->Pd(II)(Ar1)(Ar2)L2 Transmetalation (Ar²-B(OH)₂) Pd(II)(Ar1)(Ar2)L2->Pd(0)L2 Reductive Elimination Ar1-Ar2 Ar¹-Ar² Product Pd(II)(Ar1)(Ar2)L2->Ar1-Ar2

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[10]

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for coupling the title compound with a generic arylboronic acid. Optimization may be required for specific substrates.[12][13]

ComponentRole / ExampleCausality and Field Insights
Substrates 5-Bromo...-7-carbaldehyde, Arylboronic acidThe coupling partners. The boronic acid is typically used in slight excess (1.2-1.5 eq.) to ensure full conversion of the halide.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The active Pd(0) species drives the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the catalyst and promoting the reaction steps.[10]
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[10]
Solvent System Toluene/Ethanol/Water, Dioxane/WaterA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.
Temperature 70-100°CHeating is required to overcome the activation energy for the oxidative addition and reductive elimination steps.

Step-by-Step Procedure:

  • To a round-bottom flask or microwave vial, add 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).[13]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water).

  • Flush the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 80°C and stir vigorously overnight (or heat in a microwave reactor at 100°C for 30-40 minutes).[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 5-aryl-2,3-dihydrobenzo[b]furan-7-carbaldehyde derivative.

Derivatization at C7: Reductive Amination

The C7-aldehyde is a gateway for introducing diverse nitrogen-containing functionalities, which are prevalent in pharmaceuticals. Reductive amination is a robust and reliable method to form C-N bonds by first forming an imine or iminium ion with a primary or secondary amine, followed by in-situ reduction.

Diagram: Reductive Amination Workflow

A R-CHO (Aldehyde) C [R-CH=NR'] (Imine Intermediate) A->C B R'-NH₂ (Primary Amine) B->C D R-CH₂-NHR' (Secondary Amine) C->D NaBH(OAc)₃ or NaBH₃CN (Reducing Agent)

Caption: Generalized workflow for reductive amination.

Protocol 3: Reductive Amination with a Primary Amine

This protocol describes a one-pot procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.

ComponentRole / ExampleCausality and Field Insights
Substrates Aldehyde Intermediate, Primary/Secondary AmineThe building blocks for the new C-N bond.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild hydride donor that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, preventing alcohol byproduct formation.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Anhydrous, non-protic solvents that are compatible with the reducing agent and effectively dissolve the substrates.
Additive Acetic Acid (catalytic)Often added to catalyze imine formation and generate the more reactive iminium ion, which is the species reduced by the hydride.

Step-by-Step Procedure:

  • Dissolve the 5-substituted-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir for 15 minutes, then transfer to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

Biological Relevance and Scaffold Hopping

The strategic value of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is underscored by the diverse biological activities reported for its derivatives. The ability to independently modify the C5 and C7 positions allows researchers to fine-tune the molecule's interaction with different biological targets.

  • Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective CB2 agonists, which are promising for the treatment of neuropathic pain without the psychoactive effects associated with CB1 agonism.[1]

  • Anti-inflammatory and Anticancer Activity: Studies have shown that benzofuran and dihydrobenzofuran derivatives, particularly those containing fluorine and bromine, can suppress inflammation by inhibiting key enzymes like COX-2 and NOS2.[5] These same structural motifs have also demonstrated antiproliferative effects against cancer cell lines such as HCT116, suggesting a dual role in inflammation and tumorigenesis.[5]

  • mPGES-1 Inhibition: The dihydrobenzofuran scaffold has been successfully used as a chemical platform to design novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway and a target for next-generation anti-inflammatory drugs.[2]

Diagram: From Core Intermediate to Diverse Bio-Applications

cluster_reactions Key Reactions cluster_applications Therapeutic Areas A 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde B Suzuki Coupling (at C5-Br) A->B C Reductive Amination (at C7-CHO) A->C D Other Derivatizations (Oxidation, etc.) A->D E Neuropathic Pain (e.g., CB2 Agonists) B->E F Inflammation / Cancer (e.g., mPGES-1, COX-2 Inhibitors) B->F C->E G Other CNS Targets, Metabolic Disease, etc. C->G D->F D->G

Caption: Strategic diversification from a single intermediate.

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its bifunctional nature provides synthetic chemists with a powerful tool to efficiently generate novel and diverse chemical matter. The protocols outlined herein offer reliable and field-tested methods for its synthesis and manipulation, enabling research teams to accelerate their SAR campaigns and explore a wide range of biological targets. The proven success of the dihydrobenzofuran scaffold in modulating key pathways related to pain, inflammation, and cancer solidifies the role of this intermediate as a high-value building block in the quest for next-generation therapeutics.

References

  • Reddy, G. J., et al. (2012). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, Section B, 51B, 1176-1181. Retrieved from [Link]

  • Morales, P., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 59(15), 7179-7200. Retrieved from [Link]

  • Srinivas, K., et al. (2017). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Kathmandu University Journal of Science, Engineering and Technology, 13(1), 36-44. Retrieved from [Link]

  • Al-Shmgani, H. S., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. Retrieved from [Link]

  • US Patent US20110144354A1. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. Google Patents.
  • WO Patent WO2010032225A2. (2010). Process for preparation of darifenacin and intermediates used in the process. Google Patents.
  • Xu, H. E., et al. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 47(10), 2422-2425. Retrieved from [Link]

  • Riemma, M. R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 980-988. Retrieved from [Link]

  • Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. Retrieved from [Link]

  • Patil, S. B., & Patil, P. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3625-3635. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

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  • Clarke, K., & Rawson, G. (1973). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1, 22, 2646-2651. Retrieved from [Link]

  • Guo, S-R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2459. Retrieved from [Link]

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  • Forgács, A., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2521-2531. Retrieved from [Link]

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Applications of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Application Notes & Protocols: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

The 2,3-dihydrobenzofuran core is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in a multitude of natural products and synthetic therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] The inherent value of this scaffold lies in its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde emerges as a particularly valuable synthetic intermediate for drug discovery programs. Its structure is strategically functionalized with two key reactive handles:

  • Aromatic Bromine (at C5): Serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity. The presence of a halogen like bromine has also been shown to enhance the biological effects of benzofuran derivatives.[1]

  • Aromatic Aldehyde (at C7): A highly reactive group that can be readily transformed into a vast array of other functionalities. It is a gateway for reductive amination, oxidation to carboxylic acids, Wittig-type reactions, and condensations to form Schiff bases or chalcones.[6]

This combination of functionalities makes the title compound a powerful building block for constructing libraries of complex molecules aimed at lead discovery and optimization.

Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

The synthesis is typically achieved via a reliable two-step sequence starting from 2,3-dihydrobenzo[b]furan. The process involves an electrophilic aromatic substitution to install the bromine, followed by a formylation reaction to introduce the aldehyde group.[6]

Protocol 1: Synthesis Workflow

Step 1: Bromination of 2,3-dihydrobenzo[b]furan

  • Objective: To regioselectively introduce a bromine atom at the C5 position of the dihydrobenzofuran ring.

  • Reagents & Rationale:

    • Starting Material: 2,3-dihydrobenzo[b]furan.

    • Brominating Agent: N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its safer handling and higher selectivity.

    • Catalyst: A Lewis acid such as Iron(III) bromide (FeBr₃) can be used to promote electrophilic aromatic substitution.[6]

  • Procedure:

    • Dissolve 2,3-dihydrobenzo[b]furan in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

    • Cool the reaction mixture in an ice bath to control the reaction's exothermicity.

    • Add the Lewis acid catalyst (if used).

    • Add N-bromosuccinimide portion-wise, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Perform a standard aqueous workup, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting 5-Bromo-2,3-dihydrobenzo[b]furan via silica gel column chromatography.

Step 2: Formylation of 5-Bromo-2,3-dihydrobenzo[b]furan

  • Objective: To introduce a formyl (-CHO) group at the C7 position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[6]

  • Reagents & Rationale:

    • Starting Material: 5-Bromo-2,3-dihydrobenzo[b]furan.

    • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). These react in situ to form the electrophilic Vilsmeier reagent (an iminium intermediate).[6]

  • Procedure:

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.

    • Slowly add the 5-Bromo-2,3-dihydrobenzo[b]furan to the prepared Vilsmeier reagent.

    • Heat the reaction mixture (e.g., to 50-60°C) and stir for several hours to overnight, monitoring by TLC.[6]

    • Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

    • Purify the final product, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, by silica gel column chromatography, typically using a hexane-ethyl acetate solvent system.[6] A yield of 70-75% can be expected from the brominated intermediate.[6]

Synthesis Summary Table
StepReactionKey ReagentsTypical ConditionsPurpose
1Bromination 2,3-dihydrobenzo[b]furan, NBS, FeBr₃Controlled temperature (0°C to RT)Regioselective installation of bromine at C5.
2Formylation 5-Bromo-2,3-dihydrobenzo[b]furan, POCl₃, DMF50-60°C, overnightIntroduction of the aldehyde group at C7.
Visualization: Synthetic Workflow

G A 2,3-dihydrobenzo[b]furan B 5-Bromo-2,3-dihydrobenzo[b]furan A->B Step 1: Bromination (NBS, FeBr₃) C 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde B->C Step 2: Formylation (POCl₃, DMF)

Caption: Two-step synthesis of the target compound.

Key Applications & Derivatization Protocols

The dual reactivity of the title compound provides a platform for generating diverse molecular architectures.

Visualization: Key Derivatization Pathways

G cluster_aldehyde Aldehyde (C7) Reactions cluster_bromo Bromine (C5) Reactions A Carboxylic Acid B Primary Alcohol C Schiff Base / Imine D Cross-Coupled Product (e.g., Biaryl) E Substituted Product (e.g., Azide) Start 5-Bromo-2,3-dihydrobenzo[b]furan- 7-carbaldehyde Start->A Oxidation (KMnO₄) Start->B Reduction (NaBH₄) Start->C Condensation (R-NH₂) Start->D Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->E Nucleophilic Substitution (NaN₃)

Caption: Major reaction pathways from the title compound.

Application 1: Synthesis of Novel Anticancer Agents

The benzofuran and dihydrobenzofuran scaffolds are found in numerous compounds with potent antitumor activity.[3][4] Derivatives have shown significant inhibition against cancer cell lines like MCF-7 (breast cancer).[6] The title compound is an ideal starting point for creating analogues of known inhibitors or novel chemical entities.

Protocol 2: Synthesis of a Dihydrobenzofuran Chalcone Analogue

Chalcones are known precursors to flavonoids and possess a broad range of biological activities, including anticancer effects.[3] This protocol describes a Claisen-Schmidt condensation to form a chalcone derivative.

  • Objective: To synthesize a (2E)-1-(5-Bromo-2,3-dihydrobenzo[b]furan-7-yl)-3-(aryl)prop-2-en-1-one.

  • Materials:

    • 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 equiv)

    • An appropriate acetophenone derivative (e.g., 4-hydroxyacetophenone) (1.0 equiv)

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

    • Ethanol

  • Procedure:

    • Dissolve the title compound and the acetophenone derivative in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add the aqueous base catalyst (e.g., 10% NaOH) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product fully.

    • Filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Rationale: The aldehyde at C7 undergoes a base-catalyzed condensation with the enolate of the acetophenone to form the α,β-unsaturated ketone core of the chalcone. This new scaffold can be further modified at the C5 position via cross-coupling to explore structure-activity relationships (SAR).

Application 2: Scaffolding for Kinase Inhibitor Development

Protein kinases are critical targets in oncology. Dihalogenated dibenzofuran derivatives have been identified as highly potent, nanomolar inhibitors of Casein Kinase 2 (CK2), a promising target for cancer therapy.[7] Specifically, a 7,9-dibromo substituted dibenzofuranone showed an IC₅₀ of 5.8 nM.[7] While the core is different, our title compound provides a brominated dihydrobenzofuran scaffold that can be elaborated to target the ATP-binding site of kinases.

Proposed Synthetic Route: Towards a Kinase Inhibitor Core

A plausible strategy involves converting the aldehyde of the title compound into a group that can participate in ring-forming reactions to build a more complex heterocyclic system, mimicking known kinase inhibitors.

  • Oxidation: Convert the C7-aldehyde to a carboxylic acid using an oxidant like potassium permanganate (KMnO₄).[6]

  • Amide Coupling: Couple the resulting 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid with a suitably substituted aniline or aminopyridine using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

  • Cyclization (e.g., Pictet-Spengler or Bischler-Napieralski type): If the coupled amine contains the appropriate functionality, it could undergo an intramolecular cyclization to form a fused polycyclic system.

  • Further Functionalization: The C5-bromo position remains available for late-stage diversification via Suzuki or other cross-coupling reactions to optimize potency and selectivity against a target kinase.

Summary of Biological Activities for Related Scaffolds
Compound ClassTarget/ActivityPotency (IC₅₀)Reference
Dihydrobenzofuran DerivativesAnti-proliferative (MCF-7 cells)Potent effects noted[6]
Fluorinated/Brominated DihydrobenzofuransAnti-inflammatory (COX-2, IL-6, etc.)1.1 - 20.5 µM[1]
Dibromo-dihydrodibenzofuranoneCasein Kinase 2 (CK2) Inhibition5.8 nM[7]
Benzofuran ChalconesAnticancer (MCF-7, PC-3 cells)Generally more potent than unsubstituted parent[3]

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups enable rapid and efficient exploration of chemical space around the privileged dihydrobenzofuran core. The protocols and applications outlined here provide a foundational guide for researchers to leverage this versatile building block in the design and synthesis of next-generation therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders.

References

  • 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | 281678-73-7 | Benchchem. (URL: )
  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. (URL: )
  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH. (URL: )
  • Zerenler Çalışkan Z and Ay EN. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. (URL: )
  • Synthesis and pharmacological activity of dihydrobenzofurans.
  • 7-Bromo-2,3-dihydrobenzofuran-5-carbaldehyde. MySkinRecipes. (URL: )
  • 5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde. CymitQuimica. (URL: )
  • 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde. Sigma-Aldrich. (URL: )
  • 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Benchchem. (URL: )
  • Schnitzler, M., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PMC - NIH. (URL: )
  • 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. ChemicalBook. (URL: )
  • 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde. CymitQuimica. (URL: )
  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. (2019). (URL: )
  • Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Derivatives.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • An Update on Natural Occurrence and Biological Activity of Benzofurans.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. (2020). (URL: )
  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
  • (PDF) Reactivity of Benzofuran Derivatives.
  • Furan: A Promising Scaffold for Biological Activity. (2024). (URL: )
  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. (URL: )
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
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Anwendungsleitfaden: Derivatisierung von 5-Brom-2,3-dihydrobenzo[b]furan-7-carbaldehyd für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle und Einblicke in die Derivatisierung von 5-Brom-2,3-dihydrobenzo[b]furan-7-carbaldehyd. Als vielseitiges chemisches Gerüst ist dieser Dihydrobenzofuran-Baustein von großem Interesse für die medizinische Chemie, da er strategische Modifikationen an zwei reaktiven Positionen ermöglicht: der Aldehydgruppe an Position 7 und dem Bromatom an Position 5. Diese Modifikationen erlauben die systematische Erstellung von Substanzbibliotheken für das Screening auf neue biologische Aktivitäten.

Wissenschaftlicher Hintergrund und strategische Bedeutung

Das 2,3-Dihydrobenzofuran-Gerüst ist ein zentraler Bestandteil zahlreicher Naturstoffe und bioaktiver Moleküle.[1][2][3] Derivate dieser Klasse haben ein breites Spektrum an pharmakologischen Eigenschaften gezeigt, darunter entzündungshemmende, krebsbekämpfende und antimikrobielle Wirkungen.[4][5] Die Präsenz eines Brom- und eines Aldehyd-Substituenten am Grundgerüst bietet orthogonale chemische "Hebel", die selektiv für die Einführung molekularer Vielfalt genutzt werden können.

Die Aldehydfunktion ist ein idealer Ausgangspunkt für Reaktionen wie die reduktive Aminierung zur Einführung verschiedener Amin-Seitenketten oder die Wittig-Reaktion zur Bildung von Alkenen.[6] Gleichzeitig dient das Bromatom als reaktiver Partner in Palladium-katalysierten Kreuzkupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, die die Einführung von Aryl- oder Heteroaryl-Gruppen ermöglicht.[7][8][9] Diese strategische Kombination erlaubt es, die sterischen und elektronischen Eigenschaften des Moleküls gezielt zu modulieren, um die Interaktion mit biologischen Zielstrukturen zu optimieren.

Die hier beschriebenen Protokolle sind darauf ausgelegt, Forschern eine robuste Grundlage für die Synthese einer diversifizierten Bibliothek von Derivaten zu bieten, die für das High-Throughput-Screening (HTS) geeignet sind.

Charakterisierung des Ausgangsmaterials

Vor Beginn der Derivatisierung ist eine sorgfältige Charakterisierung des Ausgangsmaterials unerlässlich.

Tabelle 1: Physikalisch-chemische Eigenschaften von 5-Brom-2,3-dihydrobenzo[b]furan-7-carbaldehyd

EigenschaftWertQuelle
IUPAC-Name 5-Brom-2,3-dihydro-1-benzofuran-7-carbaldehyd[6]
CAS-Nummer 281678-73-7[6][10]
Summenformel C₉H₇BrO₂[6][10]
Molekulargewicht 227.05 g/mol [6]
Erscheinungsbild Feststoff[10]
Reinheit ≥97%[10]

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben drei Schlüsselreaktionen zur Modifikation des Ausgangsmoleküls. Jedes Protokoll ist als validierbares System konzipiert, das eine hohe Erfolgswahrscheinlichkeit und Reproduzierbarkeit gewährleistet.

Modifikation der Aldehydgruppe: Reduktive Aminierung

Die reduktive Aminierung ist eine der wichtigsten Methoden zur Synthese von Aminen.[11] Sie überführt die Carbonylgruppe über ein intermediäres Imin in ein Amin und ist ideal, um eine Vielzahl von primären und sekundären Aminen an das Dihydrobenzofuran-Gerüst zu koppeln.[6][11]

Rationale: Diese Reaktion wird aufgrund ihrer hohen Toleranz gegenüber funktionellen Gruppen und der milden Reaktionsbedingungen gewählt.[12][13] Die Verwendung von Natriumtriacetoxyborhydrid [NaBH(OAc)₃] als Reduktionsmittel ist vorteilhaft, da es mild genug ist, um den Aldehyd nicht vor der Iminbildung zu reduzieren, und unter leicht sauren Bedingungen optimal wirkt.

Reductive_Amination_Workflow Start 5-Brom-2,3-dihydrobenzo- [b]furan-7-carbaldehyd + Primäres/Sekundäres Amin Step1 Imin-Bildung (intermediär) Start->Step1 Essigsäure (katalytisch) Dichlormethan (DCM) Step2 Reduktion mit NaBH(OAc)₃ Step1->Step2 End Amin-Derivat Step2->End Aufarbeitung & Reinigung

Abbildung 1: Workflow der reduktiven Aminierung.

Detailliertes Protokoll:

  • Ansatz: In einem trockenen Rundkolben werden 5-Brom-2,3-dihydrobenzo[b]furan-7-carbaldehyd (1.0 Äq.) und das entsprechende primäre oder sekundäre Amin (1.1 Äq.) in trockenem Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.

  • Aktivierung: Eine katalytische Menge Eisessig (ca. 0.1 Äq.) wird zugegeben, um die Bildung des Imins zu fördern. Die Mischung wird bei Raumtemperatur für 1-2 Stunden gerührt.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äq.) wird portionsweise unter Rühren zugegeben. Die Reaktion wird bei Raumtemperatur über Nacht (ca. 12-16 Stunden) gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten Natriumbicarbonatlösung (NaHCO₃) gequencht. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung (Sole) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amin-Derivat zu erhalten.

Tabelle 2: Beispielhafte Amine für die reduktive Aminierung

Amin-ReagenzErwartetes ProduktRationale für die Auswahl
BenzylaminN-Benzyl-DerivatEinführung eines hydrophoben, aromatischen Restes
MorpholinMorpholin-DerivatErhöhung der Polarität und Wasserlöslichkeit
PiperazinPiperazin-DerivatBietet einen weiteren Punkt für die Derivatisierung
Modifikation der Aldehydgruppe: Wittig-Reaktion

Die Wittig-Reaktion ist eine fundamentale Reaktion zur Synthese von Alkenen aus Aldehyden oder Ketonen.[3][4][14] Sie ermöglicht die Umwandlung der Carbonylgruppe in eine C=C-Doppelbindung und damit die Einführung einer Vielzahl von Vinyl-Substituenten.

Rationale: Diese Methode ist besonders nützlich, um die Konjugation des aromatischen Systems zu erweitern und starre Verknüpfungen zu anderen Molekülteilen zu schaffen. Die Stereoselektivität der Reaktion kann durch die Wahl des Ylids gesteuert werden; stabilisierte Ylide führen vorwiegend zu (E)-Alkenen, während nicht-stabilisierte Ylide (Z)-Alkene ergeben.[2][7]

Detailliertes Protokoll:

  • Ylid-Herstellung (in situ): In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird das entsprechende Phosphoniumsalz (z.B. (Methyl)triphenylphosphoniumbromid, 1.2 Äq.) in trockenem Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C gekühlt. Eine starke Base (z.B. n-Butyllithium oder Kalium-tert-butanolat, 1.1 Äq.) wird langsam zugetropft, bis die charakteristische Farbe des Ylids entsteht (oft orange oder tiefrot). Die Mischung wird für ca. 30-60 Minuten bei 0 °C gerührt.

  • Reaktion mit dem Aldehyd: Eine Lösung von 5-Brom-2,3-dihydrobenzo[b]furan-7-carbaldehyd (1.0 Äq.) in trockenem THF wird langsam bei 0 °C zur Ylid-Lösung getropft.

  • Vervollständigung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für weitere 2-4 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktion wird mit Wasser oder einer gesättigten Ammoniumchloridlösung (NH₄Cl) gequencht. Die Mischung wird mit einem organischen Lösungsmittel (z.B. Ethylacetat oder Diethylether) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und eingeengt. Das Nebenprodukt, Triphenylphosphinoxid, kann oft durch Fällung in einem unpolaren Lösungsmittel (z.B. Hexan) entfernt werden. Eine anschließende Säulenchromatographie liefert das reine Alken-Derivat.

Modifikation am aromatischen Ring: Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Kupplung ist eine Palladium-katalysierte Reaktion zur Bildung von C-C-Bindungen zwischen Organoborverbindungen und organischen Halogeniden.[1][5][15] Sie ist eine der vielseitigsten Methoden zur Synthese von Biphenylen und deren Derivaten.

Rationale: Diese Reaktion wird aufgrund ihrer hohen Ausbeuten, der milden Bedingungen und der kommerziellen Verfügbarkeit einer breiten Palette von Boronsäuren gewählt.[8] Sie ermöglicht die gezielte Einführung von Aryl- und Heteroaryl-Einheiten an Position 5, was die elektronischen Eigenschaften und die dreidimensionale Struktur des Moleküls signifikant beeinflusst.

Suzuki_Coupling_Workflow cluster_reactants Reaktanten & Katalysator A 5-Brom-Derivat Reaction Reaktionsmischung (Lösungsmittel: Dioxan/Wasser) A->Reaction B Aryl-/Heteroaryl- boronsäure B->Reaction C Pd-Katalysator (z.B. Pd(PPh₃)₄) C->Reaction D Base (z.B. K₂CO₃) D->Reaction Heating Erhitzen (z.B. 90 °C, 16h) Reaction->Heating Workup Aufarbeitung & Extraktion Heating->Workup Purification Säulenchromatographie Workup->Purification Product Gekoppeltes Produkt Purification->Product

Abbildung 2: Allgemeiner Workflow der Suzuki-Kupplung.

Detailliertes Protokoll:

  • Ansatz: In einem für Mikrowellenreaktionen geeigneten Gefäß oder einem Schlenkrohr werden das 5-Brom-2,3-dihydrobenzofuran-Derivat (1.0 Äq.), die entsprechende Aryl- oder Heteroarylboronsäure (1.2-1.5 Äq.) und eine Base (z.B. Kaliumcarbonat, K₂CO₃, 2.0-3.0 Äq.) vorgelegt.

  • Katalysatorzugabe: Der Palladium-Katalysator (z.B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄, 0.05 Äq.) wird zugegeben.

  • Lösungsmittel und Entgasung: Ein entgastes Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser im Verhältnis 4:1) wird hinzugefügt. Die Mischung wird durch mehrmaliges Evakuieren und Spülen mit Inertgas von Sauerstoff befreit.

  • Reaktion: Die Reaktionsmischung wird unter Rühren für 12-24 Stunden auf 80-100 °C erhitzt oder in einem Mikrowellenreaktor für 30-60 Minuten bei erhöhter Temperatur umgesetzt.[9] Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert. Die organische Phase wird durch ein Kieselgur-Pad filtriert, um den Katalysator zu entfernen.

  • Reinigung: Die organische Phase wird mit Sole gewaschen, über Na₂SO₄ getrocknet und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gekoppelte Produkt zu isolieren.

Tabelle 3: Beispielhafte Boronsäuren für die Suzuki-Kupplung

BoronsäureErwartetes ProduktRationale für die Auswahl
Phenylboronsäure5-Phenyl-DerivatBasissubstituent zur Untersuchung der Arylierung
4-Methoxyphenylboronsäure5-(4-Methoxyphenyl)-DerivatEinführung einer elektronenschiebenden Gruppe
Pyridin-3-ylboronsäure5-(Pyridin-3-yl)-DerivatEinführung eines Heteroaromaten zur Modulation der Löslichkeit und H-Brücken-Akzeptor-Fähigkeit

Fazit und Ausblick

Die vorgestellten Protokolle bieten eine systematische und flexible Plattform zur Erzeugung einer vielfältigen Bibliothek von 5-Brom-2,3-dihydrobenzo[b]furan-7-carbaldehyd-Derivaten. Durch die Kombination dieser drei robusten und gut verstandenen Reaktionen können Forscher die Struktur-Wirkungs-Beziehungen (SAR) dieser vielversprechenden Molekülklasse umfassend untersuchen. Die resultierenden Verbindungen können in einer Vielzahl von biologischen Assays gescreent werden, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.

Referenzen

  • Pieters, L., et al. (2001). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 44(11), 1848–1855. ACS Publications.

  • Hariss, L., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.

  • Wikipedia. (2023). Reduktive Aminierung. Wikipedia. Abgerufen von [Link]

  • Verma, A., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH.

  • Organische Chemie CH. (n.d.). Wittig-Reaktion. Abgerufen von [Link]

  • Chemie.de. (n.d.). Wittig-Reaktion. Abgerufen von [Link]

  • Organische-Chemie.ch. (n.d.). Suzuki-Kupplung. Abgerufen von [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. Abgerufen von [Link]

  • ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Abgerufen von [Link]

  • Journal of the Chemical Society of Pakistan. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.

  • ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.

  • Wikipedia. (n.d.). Suzuki-Kupplung. Wikipedia. Abgerufen von [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions.

  • ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.

  • ResearchGate. (n.d.). (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.

  • Indian Academy of Sciences. (n.d.). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4.

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Abgerufen von [Link]

  • Echemi.com. (n.d.). 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBALDEHYDE Safety Data Sheets.

  • ResearchGate. (2025). (PDF) An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4.

  • ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

  • PMC - PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.

Sources

Application Note & Protocol: Selective Oxidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and robust protocol for the selective oxidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid. The protocol is centered around the Pinnick oxidation, a highly efficient and mild method renowned for its broad functional group tolerance, making it exceptionally suitable for complex molecules in drug discovery and development. This document offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical insights into process optimization and troubleshooting.

Introduction: The Challenge of Selective Aldehyde Oxidation

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, for substrates bearing sensitive functional groups, such as the halogen and ether moieties in 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, the choice of oxidant is critical. Harsh oxidizing agents like potassium permanganate or chromium-based reagents (e.g., Jones reagent) can lead to undesired side reactions, including cleavage of the dihydrofuran ring or reaction with the aromatic system.[1][2][3] The Pinnick oxidation emerges as a superior strategy, offering high chemoselectivity under mild, near-neutral pH conditions.[4][5][6]

The Pinnick Oxidation: A Chemoselective Approach

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the primary oxidant, which under mildly acidic conditions generates the active oxidizing species, chlorous acid (HClO₂).[4][6] A key feature of this reaction is the inclusion of a scavenger, typically an alkene such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to unwanted side reactions like chlorination of electron-rich aromatic rings or double bonds.[4][6]

Mechanism of the Pinnick Oxidation:

  • Formation of Chlorous Acid: In the presence of a mild acid buffer (e.g., NaH₂PO₄), sodium chlorite is protonated to form chlorous acid.

  • Nucleophilic Addition: The aldehyde carbonyl is attacked by chlorous acid.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and forming the carboxylic acid and hypochlorous acid.[4]

  • Scavenging: The hypochlorous acid byproduct is scavenged by 2-methyl-2-butene, preventing it from interfering with the desired reaction.[4][6]

Experimental Protocol

This protocol is designed for the oxidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde on a research scale.

Materials and Reagents
ReagentGradeSupplierNotes
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde≥97%VariousStarting material
Sodium chlorite (NaClO₂)Technical grade, 80%VariousThe primary oxidant
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS reagent gradeVariousBuffer to maintain mild acidic pH
2-Methyl-2-butene≥99%VariousScavenger for HOCl
tert-Butanol (t-BuOH)ACS reagent gradeVariousCo-solvent
Deionized water (H₂O)Co-solvent
Ethyl acetate (EtOAc)ACS reagent gradeVariousExtraction solvent
Saturated aqueous sodium sulfite (Na₂SO₃) solutionPrepared in-houseQuenching agent
1 M Hydrochloric acid (HCl)Prepared in-houseFor acidification during workup
Brine (saturated aqueous NaCl)Prepared in-houseFor washing during extraction
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent gradeVariousDrying agent
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and deionized water.

    • To this stirred solution, add 2-methyl-2-butene (4.0 eq).

    • In a separate flask, prepare a solution of sodium dihydrogen phosphate monohydrate (5.0 eq) and sodium chlorite (3.0 eq, 80% purity) in deionized water.

  • Reaction Execution:

    • Cool the aldehyde solution to 0 °C using an ice bath.

    • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous sodium sulfite solution until a KI-starch paper test indicates the absence of peroxides.

    • Acidify the mixture to pH 2-3 with 1 M HCl. This will protonate the carboxylate to the carboxylic acid, which may precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification dissolve_aldehyde Dissolve Aldehyde in t-BuOH/H2O add_scavenger Add 2-Methyl-2-butene dissolve_aldehyde->add_scavenger cool_mixture Cool to 0 °C add_scavenger->cool_mixture prepare_oxidant Prepare aqueous solution of NaClO2 and NaH2PO4 add_oxidant Slowly add oxidant solution prepare_oxidant->add_oxidant cool_mixture->add_oxidant warm_and_stir Warm to RT and stir (Monitor by TLC/LC-MS) add_oxidant->warm_and_stir quench Quench with Na2SO3 warm_and_stir->quench acidify Acidify with HCl quench->acidify extract Extract with EtOAc acidify->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate purify Recrystallization or Column Chromatography dry_and_concentrate->purify final_product Pure Carboxylic Acid purify->final_product

Caption: Workflow for the Pinnick oxidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite can be added. Ensure the pH of the reaction mixture is slightly acidic.

  • Formation of Chlorinated Byproducts: This indicates insufficient scavenging of HOCl. Ensure an adequate excess of 2-methyl-2-butene is used. The slow addition of the oxidant at low temperatures is also crucial.

  • Low Yields: Poor solubility of the starting material can be an issue. Adjusting the t-BuOH/water ratio may improve this. During workup, ensure complete extraction of the product, as some may remain in the aqueous layer.

  • Safety: Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. The reaction can be exothermic, especially on a larger scale, and requires careful temperature control during the addition of the oxidant.

Conclusion

The Pinnick oxidation provides a reliable and high-yielding method for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid from its corresponding aldehyde. Its mild conditions and high functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals working with complex molecular scaffolds. By following this detailed protocol, researchers can confidently perform this transformation with a high degree of success.

References

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Organic Chemistry Reaction. (2026, January 4). Pinnick oxidation. [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. [Link]

  • University of Southampton ePrints Soton. (n.d.). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • ResearchGate. (2025, August 8). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes1. [Link]

  • Grokipedia. (n.d.). Pinnick oxidation. [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]

  • Sciencemadness Discussion Board. (2020, July 6). Oxidation of aldehydes to carboxylic acids?. [Link]

  • Reddit. (2021, January 15). Oxidize aldehyde to carboxylic acid. [Link]

  • Wikipedia. (n.d.). Jones oxidation. [Link]

  • Quora. (2020, April 11). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?. [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. [Link]

  • Organic Chemistry Tutor. (n.d.). Jones Oxidation. [Link]

  • ResearchGate. (2025, August 10). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. [Link]

  • PubChem. (n.d.). 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid | C9H7BrO3 | CID 83899521. [Link]

  • ResearchGate. (2025, August 7). The Mechanism of the Photochemical Conversion of 5-Bromo-2-furancarboxyaldehyde into the Corresponding 5-Aryl Derivatives: Evidence for Exciplex Formation. [Link]

Sources

Application Note: Chemoselective Reduction of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the aldehyde functional group in 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde to its corresponding primary alcohol, (5-Bromo-2,3-dihydrobenzo[b]furan-7-yl)methanol. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] This protocol is optimized for high selectivity, yield, and operational simplicity, making it suitable for applications in drug discovery, process development, and synthetic chemistry research. We detail the mechanistic rationale for reagent selection, a step-by-step experimental procedure, characterization data, and expert troubleshooting advice.

Introduction and Strategic Considerations

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For a substrate like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, the primary challenge lies in achieving chemoselectivity. The molecule contains an aryl bromide, a functionality susceptible to reduction under harsh conditions. Therefore, the choice of reducing agent is critical to preserve the structural integrity of the aromatic ring while efficiently converting the aldehyde.

Why Sodium Borohydride (NaBH₄)?

Sodium borohydride is the reagent of choice for this transformation due to its exceptional balance of reactivity and selectivity.[3]

  • Expertise & Causality: Unlike more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is a mild reducing agent.[4] Its lower reactivity ensures that it selectively reduces aldehydes and ketones while leaving less reactive functional groups, such as aryl halides, esters, and amides, intact under standard protic solvent conditions.[5][6] This inherent chemoselectivity obviates the need for protecting groups, streamlining the synthetic route.

  • Trustworthiness & Safety: NaBH₄ is stable in air and can be used in common protic solvents like methanol (MeOH) and ethanol (EtOH), making the reaction setup and workup significantly safer and more convenient than procedures requiring strictly anhydrous, inert atmospheres.[7] The reaction is typically clean, with predictable outcomes and high yields.

Reaction Mechanism: Hydride Delivery

The reduction proceeds via a well-established two-step mechanism:

  • Nucleophilic Addition: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This addition breaks the C=O π-bond, transferring the electrons to the oxygen atom and forming a tetracoordinate boron-alkoxide intermediate.[4][8][9]

  • Protonation: In the second step, the newly formed alkoxide is protonated by the protic solvent (e.g., methanol) or during the subsequent aqueous workup, yielding the final primary alcohol product.[5][8]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation start 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde + NaBH₄ intermediate Boron-Alkoxide Intermediate start->intermediate Hydride (H⁻) attack on C=O product (5-Bromo-2,3-dihydrobenzo[b]furan-7-yl)methanol intermediate_ref Boron-Alkoxide Intermediate intermediate_ref->product Protonation from Solvent/Workup (H⁺)

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (TLC) to ensure reaction completion.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde≥97%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%, powderAcros Organics
Methanol (MeOH), AnhydrousACS GradeFisher Chemical
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Deionized Water (H₂O)Type IIIn-house
Saturated aq. Ammonium Chloride (NH₄Cl)-In-house prep.
Brine (Saturated aq. NaCl)-In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD Millipore
Silica Gel TLC Plates (with F₂₅₄ indicator)-Merck
Step-by-Step Procedure

G A 1. Dissolve Aldehyde in MeOH B 2. Cool solution to 0 °C (Ice Bath) A->B C 3. Add NaBH₄ portion-wise B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Concentrate to remove MeOH E->F G 7. Partition between EtOAc & H₂O F->G H 8. Wash Organic Layer with Brine G->H I 9. Dry over MgSO₄ & Filter H->I J 10. Concentrate via Rotary Evaporation I->J K 11. Purify (if needed) & Characterize J->K

Caption: Experimental workflow for the reduction reaction.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (e.g., 1.00 g, 4.40 mmol). Add anhydrous methanol (25 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (e.g., 0.25 g, 6.60 mmol, 1.5 equivalents) to the cooled solution in small portions over 5-10 minutes. Insight: Portion-wise addition is crucial to control the initial exotherm and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot (visualized under UV light) is no longer detectable.[10][11]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~15 mL) dropwise. Trustworthiness Check: Vigorous bubbling (H₂ gas) will occur. A slow addition rate prevents excessive foaming and ensures safe decomposition of excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. A white slurry will likely form.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add ethyl acetate (30 mL) and deionized water (20 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layer with brine (25 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (5-Bromo-2,3-dihydrobenzo[b]furan-7-yl)methanol, which is often a white to off-white solid of sufficient purity for many applications.

Data Summary and Characterization

Reaction Parameters
ParameterValue / ConditionRationale
Substrate5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehydeStarting material.
ReagentSodium Borohydride (NaBH₄)Mild, chemoselective hydride donor.[3]
Stoichiometry1.5 equivalentsEnsures complete conversion; accounts for reaction with solvent.
SolventMethanol (MeOH)Excellent solvent for substrate and reagent; acts as proton source.[10]
Temperature0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Reaction Time1.5 - 2.5 hoursTypically sufficient for full conversion as monitored by TLC.
WorkupQuench (aq. NH₄Cl), Extraction (EtOAc)Standard procedure for isolating neutral organic products.[10]
Expected Yield>90%High efficiency is typical for this transformation.
Product Characterization

Confirm the identity and purity of the product, (5-Bromo-2,3-dihydrobenzo[b]furan-7-yl)methanol, using standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the aldehyde proton singlet (~10 ppm) and the appearance of a new singlet or doublet for the benzylic CH₂OH protons (~4.5-4.8 ppm) and a broad singlet for the alcohol OH proton.

  • IR Spectroscopy: Look for the disappearance of the sharp aldehyde C=O stretch (~1680-1700 cm⁻¹) and the appearance of a strong, broad O-H stretch (~3200-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak corresponding to the product's molecular weight (C₉H₉BrO₂ = 228.07 g/mol ).

Troubleshooting and Best Practices

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient NaBH₄; short reaction time.If TLC shows significant starting material after 2 hours, cool the reaction to 0 °C and add another 0.3-0.5 equivalents of NaBH₄. Continue stirring and monitor by TLC.
Difficult Workup/Emulsion Use of THF as a co-solvent.While THF can be used, it can cause emulsions during extraction. If this occurs, add more brine to help break the emulsion. A best practice is to remove the organic solvent (MeOH/THF) on a rotary evaporator before adding the extraction solvent (EtOAc) and water.[12]
Product Contaminated with Boron Salts Inefficient workup.Boron residues can sometimes be difficult to remove. After concentrating the crude product, re-dissolve it in methanol and concentrate it again on the rotary evaporator. Repeating this 2-3 times converts boron residues into volatile trimethyl borate, which is removed under vacuum.[12]
Product is not Pure Minor side reactions; impure starting material.If high purity is required, the crude product can be purified via flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7][13]

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Slideshare. (n.d.). 3. NaBH4. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Synfacts. (n.d.). Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. [Link]

  • Reddit. (2018, December 5). Help: NaBH4 workup advice. r/chemistry. [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl alcohol. [Link]

  • Journal of Chemical Technology and Biotechnology. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

  • RSC Publishing. (n.d.). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. [Link]

  • Snowhite Chemical Co., LTD. (2025, August 29). Benzyl alcohol preparation method. [Link]

  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]

  • PubMed. (n.d.). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. [Link]

  • NIH - PMC. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • Semantic Scholar. (2024, December 13). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

  • ACS Combinatorial Science. (2017, March 17). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

  • NIH - PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Scribd. (n.d.). Chemoselective Reductions With Sodium Borohydride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a key intermediate in pharmaceutical research and materials science. We address common challenges encountered during the two-step synthesis—bromination and formylation—to help you improve yield, purity, and reproducibility.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently receive. We provide not only solutions but also the underlying chemical principles to empower you to solve problems independently.

General & Overall Yield Issues

Q1: My overall yield for the two-step synthesis is consistently below 30%. What are the most common areas for loss?

A1: Low overall yield is typically a cumulative problem. The most critical control points are:

  • Regioselectivity in Bromination: Any formation of isomers other than the desired 5-bromo intermediate is a direct loss of material that is difficult to recover.

  • Reaction Conditions in Formylation: The Vilsmeier-Haack reaction is highly sensitive to moisture and temperature. Incomplete reaction or side-product formation are major sources of yield loss.[1][2]

  • Workup & Purification: The aqueous workup of the Vilsmeier-Haack reaction must be carefully controlled to avoid product decomposition. Additionally, mechanical losses during extraction and chromatography can be significant.

A logical approach is to analyze a sample from each step by ¹H NMR or LC-MS to pinpoint where the primary loss is occurring before attempting to optimize the entire sequence.

Step 1: Bromination of 2,3-dihydrobenzofuran

Q2: I'm observing a mixture of brominated isomers, not just the 5-bromo product. How can I improve regioselectivity?

A2: The directing effect of the cyclic ether oxygen in 2,3-dihydrobenzofuran strongly favors electrophilic substitution at the para-position (C5). However, poor control over reaction conditions can lead to a loss of selectivity.

  • Causality: Aggressive brominating agents or high temperatures can overcome the subtle electronic preferences, leading to substitution at the ortho-position (C7) or other sites.

  • Solution:

    • Reagent Choice: Use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂). NBS provides a slow, constant, and low concentration of electrophilic bromine, which enhances selectivity.[3]

    • Solvent: Acetonitrile or DMF are excellent solvent choices as they can help moderate the reactivity.

    • Temperature Control: Perform the reaction at 0 °C or even lower to slow down the reaction rate, giving the electrophile more time to select the thermodynamically favored 5-position.

Q3: My product mixture contains significant amounts of di-brominated species. How do I prevent this over-reaction?

A3: Over-bromination occurs when the mono-brominated product reacts again with the brominating agent. The 5-bromo product is deactivated towards further substitution, but harsh conditions can force a second bromination.

  • Causality: The use of excess brominating agent is the most common cause.

  • Solution:

    • Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 to 1.0 equivalents). It is better to have a small amount of unreacted starting material, which is easily separated, than to form over-brominated impurities that are difficult to remove.

    • Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the brominating agent low, preventing the less-reactive mono-bromo product from competing with the starting material.

Step 2: Vilsmeier-Haack Formylation

Q4: My formylation of 5-Bromo-2,3-dihydrobenzofuran is incomplete, with significant starting material remaining even after prolonged reaction times. What's wrong?

A4: This is a classic issue with the Vilsmeier-Haack reaction, which relies on the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][5]

  • Causality & Solutions:

    • Moisture: The Vilsmeier reagent is extremely reactive towards water. Any moisture in the DMF, POCl₃, or glassware will quench the reagent and halt the reaction. Always use freshly distilled or anhydrous grade reagents and flame-dry your glassware under an inert atmosphere (N₂ or Ar).

    • Reagent Quality: Phosphorus oxychloride (POCl₃) can hydrolyze over time. Use a fresh bottle or distill it before use.

    • Insufficient Activation: The 5-bromo-dihydrobenzofuran ring is electronically deactivated by the bromine atom. The reaction often requires thermal energy to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 50 °C), consider cautiously increasing it to 70-80 °C.[3]

    • Order of Addition: The Vilsmeier reagent should be pre-formed before adding the substrate. Add POCl₃ dropwise to ice-cold DMF, stir for 15-30 minutes, and only then add the 5-bromo-2,3-dihydrobenzofuran. This ensures the electrophile is readily available.

Q5: The workup for my Vilsmeier-Haack reaction is messy, and I'm losing a lot of product. Can you suggest a better procedure?

A5: The workup involves hydrolyzing the intermediate iminium salt to the aldehyde.[4] This step is highly exothermic and can lead to side reactions or product degradation if not controlled.

  • Causality: Rapidly quenching the reaction mixture with water or base can cause a sudden temperature spike. The acidic conditions can also be problematic for sensitive functional groups.

  • Optimized Workup:

    • Cool the reaction vessel in an ice-water bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This ensures efficient heat dissipation.

    • Once the initial exotherm has subsided, add a saturated solution of sodium bicarbonate or sodium acetate to buffer the pH to ~6-7. This neutralizes the strong acid and helps precipitate the product.

    • Stir the resulting suspension for 1-2 hours to ensure complete hydrolysis and precipitation.

    • Collect the solid product by filtration. If no solid forms, extract the aqueous layer thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane.

Q6: Would an ortho-lithiation followed by formylation be a viable alternative to the Vilsmeier-Haack reaction?

A6: Yes, this is a powerful alternative that can offer high yields, but it has its own set of stringent requirements.

  • Mechanism: This method involves a lithium-halogen exchange with the bromine or, more likely, a directed ortho-metalation where a strong lithium base (like n-BuLi or LDA) deprotonates the C7 position, which is activated by the adjacent ether oxygen. The resulting aryllithium species is then quenched with an electrophile like DMF.[6]

  • Advantages: Can be very high-yielding and regioselective if the lithiation site is correctly controlled.

  • Challenges:

    • Strictly Anhydrous Conditions: Requires completely moisture-free solvents, reagents, and atmosphere.

    • Cryogenic Temperatures: Reactions are typically run at -78 °C (dry ice/acetone bath) to prevent side reactions.

    • Strong Bases: Requires careful handling of pyrophoric reagents like n-butyllithium. This method is excellent for small-scale synthesis where conditions can be tightly controlled but may be less suitable for large-scale industrial production compared to the Vilsmeier-Haack reaction.

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dihydrobenzofuran (1.0 eq) and anhydrous acetonitrile (5 mL per 1.0 g of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous acetonitrile (5 mL per 1.0 g of NBS). Add this solution dropwise to the cooled reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any remaining bromine), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a clear oil or low-melting solid.

Protocol 2: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring. A thick white precipitate may form. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 5-Bromo-2,3-dihydrobenzofuran (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to 70 °C. Maintain this temperature for 4-6 hours, monitoring by TLC.

  • Workup & Hydrolysis: Cool the reaction mixture to room temperature, then pour it slowly onto a vigorously stirred mixture of crushed ice (~10 g per 1 g of substrate) and water.

  • Neutralization & Isolation: Slowly add a saturated solution of sodium bicarbonate until the pH is ~7. Stir the resulting suspension at room temperature for 1 hour. Collect the precipitated solid by vacuum filtration, wash with cold water, and air-dry.

  • Purification: The crude solid can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde as a solid.[7]

Data Summary & Visualizations

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Low Bromination Selectivity Reaction too fast/hot; Aggressive brominating agent.Use NBS instead of Br₂; React at 0 °C; Use a moderating solvent like ACN.
Over-Bromination Excess brominating agent.Use 0.95-1.0 eq of NBS; Add NBS solution slowly over 1-2 hours.
Incomplete Formylation Moisture; Poor quality reagents; Insufficient temperature.Use anhydrous reagents/glassware; Pre-form Vilsmeier reagent at 0 °C; Increase temperature to 70-80 °C.
Difficult Vilsmeier Workup Uncontrolled hydrolysis/exotherm.Pour reaction mix onto ice; Neutralize slowly with NaHCO₃ solution to pH 7.
Low Overall Yield Cumulative losses at each step.Analyze intermediates to isolate the problematic step; Optimize one step at a time.

Diagrams

Reaction_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_purification Purification SM 2,3-Dihydrobenzofuran INT 5-Bromo-2,3- dihydrobenzofuran SM->INT NBS, Acetonitrile 0 °C to RT FP 5-Bromo-2,3-dihydrobenzo[b]- furan-7-carbaldehyde INT->FP 1. POCl₃, DMF 2. Heat (70 °C) 3. H₂O Workup CRUDE Crude Product FP->CRUDE Filtration / Extraction PURIFIED Purified Product CRUDE->PURIFIED Recrystallization or Column Chromatography Vilsmeier_Mechanism DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Intermediate Iminium Salt Intermediate V_Reagent->Intermediate Electrophilic Aromatic Substitution Substrate 5-Bromo-2,3- dihydrobenzofuran Substrate->Intermediate Product Final Aldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Troubleshooting_Tree Start Low Yield Observed Check_Step1 Analyze Bromination Crude: Mixture of Isomers? Start->Check_Step1 Start Here Fix_Selectivity Solution: - Use NBS - Lower Temp to 0°C - Slow Addition Check_Step1->Fix_Selectivity Yes Check_Overbrom Di-brominated Product? Check_Step1->Check_Overbrom No Fix_Stoich Solution: - Use 1.0 eq NBS - Monitor by TLC Check_Overbrom->Fix_Stoich Yes Check_Step2 Analyze Formylation Crude: Incomplete Reaction? Check_Overbrom->Check_Step2 No Fix_Conditions Solution: - Use Anhydrous Reagents - Pre-form Vilsmeier Reagent - Increase Temperature Check_Step2->Fix_Conditions Yes Check_Workup Low Isolated Yield After Workup? Check_Step2->Check_Workup No Fix_Workup Solution: - Quench on Ice - Buffer with NaHCO₃ - Stir to complete hydrolysis Check_Workup->Fix_Workup Yes

Caption: Decision tree for troubleshooting low-yield issues.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Jadhav, S. D., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • Schall, A., & Reiser, O. The formylation of arylmetal reagents. Science of Synthesis. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers practical, field-tested insights to overcome common challenges encountered during the purification process.

Troubleshooting Guide: Navigating Your Purification

This section addresses specific issues that may arise during the purification of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, providing explanations and actionable solutions.

Question 1: My final product is a persistent oil and won't solidify. What's causing this and how can I obtain a solid?

Answer:

The oily nature of your product after initial workup is likely due to the presence of residual solvents or impurities that depress the melting point. Common culprits include unreacted starting materials or byproducts from the synthesis.

  • Expert Insight: The formylation step, if incomplete, can leave behind the starting material, 5-bromo-2,3-dihydrobenzo[b]furan, which is less polar than the desired aldehyde product. Over-bromination during the initial synthesis step can also lead to di- or tri-brominated species that can interfere with crystallization.

Recommended Solutions:

  • High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the crude product under high vacuum for an extended period.

  • Column Chromatography: This is the most effective method for removing both more and less polar impurities. A detailed protocol is provided below.

  • Recrystallization: If the product is of reasonable purity (>90%), recrystallization can be an excellent final polishing step to yield crystalline material.

Question 2: I'm seeing multiple spots on my TLC plate after synthesis. How do I identify them and choose the right purification strategy?

Answer:

Multiple spots on a TLC plate indicate a mixture of compounds. By understanding the reaction, you can make educated guesses about the identity of these spots and devise a separation strategy.

Visualizing Your TLC Plate:

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and its common impurities are aromatic and will be visible under UV light (254 nm).[1] Staining with a p-anisaldehyde or permanganate solution can also be effective for visualizing aldehydes and other functional groups.[1]

Identifying the Spots:

  • Product: The desired product, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, is a moderately polar aldehyde.

  • Starting Materials:

    • 2,3-dihydrobenzo[b]furan: Less polar than the product. Will have a higher Rf value.

    • 5-bromo-2,3-dihydrobenzo[b]furan: Also less polar than the product, with a higher Rf value.

  • Over-brominated species: These will have polarities similar to the product, but likely slightly less polar. Their separation might require careful optimization of the mobile phase.

Logical Flow for Purification Strategy:

Purification_Strategy TLC Run TLC of Crude Mixture Multiple_Spots Multiple Spots Observed? TLC->Multiple_Spots Single_Spot Single Major Spot with Minor Impurities Multiple_Spots->Single_Spot No Column Perform Column Chromatography Multiple_Spots->Column Yes Recrystallize Attempt Recrystallization Single_Spot->Recrystallize Column->Recrystallize Fractions are >90% pure Characterize Characterize Pure Product (NMR, MS) Column->Characterize Fractions are >98% pure Recrystallize->Characterize

Caption: Decision workflow for purification based on TLC analysis.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the recommended primary purification method. The polarity of the eluent is key to achieving good separation.

Materials:

  • Crude 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

  • Silica gel (230-400 mesh)

  • Hexane (or Pentane)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass column

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in a chamber with a pre-determined solvent system. A good starting point is a 4:1 hexane:ethyl acetate mixture.[2]

    • Visualize the plate under UV light. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent (e.g., pure hexane) to remove highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase by adding more ethyl acetate. Based on literature, a 4:1 hexane:ethyl acetate system is effective.[2] Another reported system is 1:4 pentane:ethyl acetate.

    • Collect fractions in separate test tubes.

  • Monitoring the Separation:

    • Monitor the elution process by spotting collected fractions on TLC plates and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Eluent System Comparison:

Eluent SystemRatio (v/v)Typical Application
Hexane:Ethyl Acetate4:1General purpose for moderately polar compounds.[2]
Pentane:Ethyl Acetate1:4May provide different selectivity for closely related impurities.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying compounds that are already of moderate to high purity. The key is to find a suitable solvent or solvent system.

General Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool slowly. The pure compound should crystallize out, leaving impurities in the solution.

    • If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Recrystallization:

    • Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Suggested Solvents for Screening:

Solvent/SystemRationale
Ethanol/WaterAromatic aldehydes often have good solubility in hot ethanol and poor solubility in cold water.
Ethyl Acetate/HexaneThe compound is likely soluble in ethyl acetate and insoluble in hexane.
TolueneAromatic compounds can sometimes be recrystallized from hot toluene.
IsopropanolA common solvent for recrystallizing moderately polar organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the purified 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde?

A: The purified compound is typically a solid.[3] The color can range from off-white to pale yellow. A significant dark coloration in the crude product often indicates the presence of impurities.

Q2: How should I store the purified compound?

A: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to prevent potential degradation.

Q3: Can the aldehyde group be oxidized during purification or storage?

A: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid. While generally stable, it is good practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for an extended period.

Q4: What are the key signals to look for in the 1H NMR spectrum to confirm the structure of the purified product?

A: The 1H NMR spectrum should show characteristic signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.8-10.1 ppm), and the two methylene groups of the dihydrofuran ring (typically triplets around 3.3 and 4.7 ppm).

Q5: Are there any safety precautions I should take when handling this compound?

A: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and safety information.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzaldehyde. PubChem Compound Summary for CID 12345. Retrieved from [Link]

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Technical Support Center: Formylation of 5-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 5-bromo-2,3-dihydrobenzofuran. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common challenges and side reactions associated with this procedure, ensuring reproducible and high-yield outcomes.

Section 1: Understanding the Core Reaction & Primary Challenges

The formylation of 5-bromo-2,3-dihydrobenzofuran is a crucial step in the synthesis of various biologically active molecules. The reaction introduces a formyl (-CHO) group onto the aromatic ring, typically targeting the C6 position due to the directing effects of the ether oxygen and the bromine substituent. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.[1][2]

However, the electron-rich nature of the substrate, coupled with the high reactivity of the formylating agent, can lead to several side reactions. The primary challenges encountered are:

  • Poor Regioselectivity: Formation of the undesired C4-formylated isomer.

  • Polyformylation: Introduction of more than one formyl group.

  • Substrate Decomposition: Ring-opening or degradation under harsh conditions.

  • Low Conversion: Incomplete reaction leading to low yields.

This guide will address these issues in a practical, question-and-answer format.

The Target Transformation: Vilsmeier-Haack Formylation

The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich aromatic ring of the dihydrobenzofuran.

Vilsmeier_Mechanism sub 5-Bromo-2,3-dihydrobenzofuran sigma Sigma Complex (Resonance Stabilized) sub->sigma Electrophilic Attack at C6 vr Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ vr->sigma h2o H₂O (Workup) prod 5-Bromo-2,3-dihydrobenzofuran- 6-carbaldehyde (Desired Product) h2o->prod iminium Iminium Salt Intermediate sigma->iminium Aromaticity Restored iminium->prod Hydrolysis

Caption: Desired Vilsmeier-Haack reaction pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems. Each question represents a common issue, followed by a detailed explanation of the cause and a step-by-step solution.

Q1: My yield is very low, and I recover a lot of starting material. What's going wrong?

Answer: Low conversion is typically due to issues with the Vilsmeier reagent itself or suboptimal reaction conditions. The Vilsmeier reagent is a weak electrophile and highly sensitive to moisture.[5][6]

Causality & Troubleshooting Steps:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent must be prepared in situ under strictly anhydrous conditions.

    • Action: Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. Distill POCl₃ if it is old or has been exposed to air. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Action: Use a slight excess of the Vilsmeier reagent. A common molar ratio is Substrate:POCl₃:DMF of 1 : 1.5 : 3. See the table below for a starting point.

  • Suboptimal Temperature: The reaction is typically performed at low temperatures initially and then allowed to warm. Incorrect temperature control can deactivate the reagent or slow the reaction excessively.

    • Action: Add POCl₃ to DMF slowly at 0 °C to form the reagent. After adding the substrate, allow the reaction to stir at 0 °C for a period before gradually warming to room temperature or gently heating (e.g., 40-60 °C) to drive the reaction to completion.[1] Monitor progress by TLC.

Q2: I've isolated an aldehyde, but my NMR/GC-MS analysis shows a mixture of two isomers. Why?

Answer: You are likely observing a mixture of the desired 6-formyl product and the isomeric 4-formyl side product. This is a classic regioselectivity issue.

Causality & Mechanistic Insight:

The ether oxygen of the dihydrobenzofuran ring is a strong ortho-, para-directing group. The C6 position is para to the oxygen, and the C4 position is ortho. Both are electronically activated. While the C6 position is generally favored due to steric factors and synergistic activation from the C5-bromo substituent, formylation at the C4 position can still occur, especially under more forcing conditions (higher temperatures or longer reaction times).[5]

Regioselectivity sub 5-Bromo-2,3-dihydrobenzofuran path_para Attack at C6 (para to O) Sterically favored sub->path_para path_ortho Attack at C4 (ortho to O) Sterically hindered sub->path_ortho vr Vilsmeier Reagent vr->path_para vr->path_ortho prod_para 6-formyl isomer path_para->prod_para → Major Product prod_ortho 4-formyl isomer path_ortho->prod_ortho → Minor Side Product

Caption: Competing regioselectivity in the formylation reaction.

Troubleshooting & Optimization:

  • Control Temperature: Lower temperatures favor the formation of the thermodynamically more stable C6 isomer.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary. Avoid high temperatures (>80 °C).

  • Purification: The isomers can often be separated by column chromatography.

    • Action: Use a high-resolution silica gel column with a shallow gradient of ethyl acetate in hexanes. The polarity difference between the two isomers is often sufficient for separation.

Q3: My TLC and crude NMR show more than two products. What other side reactions could be happening?

Answer: Besides regioisomer formation, you may be observing polyformylation or decomposition of your starting material.

Common Side Reactions:

  • Polyformylation: The mono-formylated product is still an activated aromatic ring and can undergo a second formylation, typically at the remaining activated position (C4). This leads to the formation of a 4,6-diformyl byproduct.

    • Cause: Using a large excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures.

    • Solution: Carefully control the stoichiometry. Use no more than 1.5 equivalents of the Vilsmeier reagent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Ring Instability/Decomposition: Although 2,3-dihydrobenzofuran is more stable than benzofuran itself, the furan ring can be susceptible to opening under strongly acidic conditions, which can be generated during the reaction or workup.[7] This leads to a complex mixture of degradation products.

    • Cause: Excessively harsh conditions (e.g., high concentration of POCl₃, high temperatures) or improper workup.

    • Solution: Perform the reaction under controlled conditions. During workup, quench the reaction by pouring it onto ice and then neutralizing carefully with a base like sodium acetate or sodium bicarbonate solution before extraction.[5] Avoid quenching with water alone without buffering, which can create a highly acidic aqueous phase.

  • Chlorination: In rare cases, the Vilsmeier reagent or POCl₃ can act as a chlorinating agent on activated aromatic rings.[8] This could lead to a chloro-substituted aldehyde product.

    • Cause: This is an uncommon but possible side reaction, favored by high temperatures.

    • Solution: Adhering to milder temperature protocols (0 °C to room temperature) should suppress this pathway. If suspected, this product can be identified by mass spectrometry (characteristic isotopic pattern for chlorine).

Section 3: FAQs and Best Practices

Q: Which formylation reaction is best for my substrate? A: The Vilsmeier-Haack reaction is generally the most reliable and highest-yielding method for electron-rich heterocycles like 2,3-dihydrobenzofuran.[1][3] Other methods like the Gattermann-Koch[9][10] or Rieche formylation[11] often require harsher Lewis acids or less stable reagents, which can lead to more decomposition with this particular substrate. The Reimer-Tiemann reaction is typically used for phenols and can give ortho-selectivity, but often in lower yields.[12][13]

Q: What is the optimal work-up procedure? A: A careful work-up is critical. The standard procedure is to pour the reaction mixture slowly onto a stirred slurry of crushed ice. This hydrolyzes the intermediate iminium salt and deactivates excess Vilsmeier reagent.[2] Follow this by adding a buffer or a mild base (e.g., a saturated solution of sodium acetate or sodium bicarbonate) until the mixture is neutral or slightly basic (pH 7-8). Then, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Q: How can I confirm the identity of my products and byproducts? A: A combination of analytical techniques is recommended:

  • TLC: For initial monitoring of reaction progress and purity.

  • GC-MS or LC-MS: To determine the molecular weight of the components in your crude mixture, which helps identify isomers (same mass), diformylated products (higher mass), or chlorinated byproducts.

  • ¹H and ¹³C NMR: Essential for unambiguous structural confirmation. The coupling patterns and chemical shifts of the aromatic protons will definitively distinguish between the 4-formyl and 6-formyl isomers.

Section 4: Protocols and Data

Protocol 1: Vilsmeier-Haack Formylation of 5-Bromo-2,3-dihydrobenzofuran

Materials:

  • 5-bromo-2,3-dihydrobenzofuran

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Acetate (NaOAc)

  • Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.5 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Dissolve 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).

  • Once the starting material is consumed, cool the reaction back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir for 30 minutes until all the ice has melted and the mixture is neutralized.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired product.

Table 1: Expected Influence of Conditions on Product Distribution
ParameterConditionExpected OutcomeRationale
Temperature 0 °C → 25 °CHigher ratio of 6-formyl (desired) to 4-formyl isomer.Favors the thermodynamically more stable product.[5]
Temperature > 60 °CIncreased formation of 4-formyl isomer and potential byproducts.Provides enough energy to overcome the activation barrier for the sterically hindered position.
POCl₃ Stoich. 1.2 - 1.5 eqGood yield of mono-formylated product.Sufficient reagent for conversion without promoting over-reaction.
POCl₃ Stoich. > 2.0 eqIncreased formation of 4,6-diformyl byproduct.Excess electrophile will react with the still-activated product ring.
Reaction Time Quench upon SM consumptionMaximizes yield of mono-formylated product.Prevents subsequent reaction of the product.
Reaction Time Extended (e.g., >12h)Potential for increased side products (isomerization, polyformylation).Increases the likelihood of less favorable kinetic pathways occurring.

References

  • Wikipedia. (2025). Gattermann reaction. Retrieved January 17, 2026, from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2025). Rieche formylation. Retrieved January 17, 2026, from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non‐Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 17, 2026, from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Retrieved January 17, 2026, from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 17, 2026, from [Link]

  • YouTube. (2025). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • Filo. (2025). (51) Write chemical equation for the following: (i) Gatterman-Koch formyl... Retrieved January 17, 2026, from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • YouTube. (2021). Reimer-Tiemann Reaction. Retrieved January 17, 2026, from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Molecules, 17(5), 5717-5730.
  • Lin, W., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(43), 28069-28073.

Sources

Optimization of reaction conditions for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Overview of the Synthetic Strategy

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is typically achieved via a two-step process starting from 2,3-dihydrobenzofuran. The first step involves a regioselective electrophilic aromatic substitution to install a bromine atom at the C5 position. The second step is a formylation reaction, which introduces the aldehyde group at the C7 position, ortho to the dihydrofuran oxygen and meta to the bromine.

Synthetic_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Ortho-Formylation Start 2,3-Dihydrobenzofuran Intermediate 5-Bromo-2,3-dihydrobenzo[b]furan Start->Intermediate NBS or Br₂ Lewis Acid or Radical Initiator Product 5-Bromo-2,3-dihydrobenzo[b]furan- 7-carbaldehyde (Crude) Intermediate->Product Vilsmeier-Haack or Duff Reaction Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Target Compound Purification->Final_Product

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation step?

A1: The two most prevalent and effective methods are the Vilsmeier-Haack reaction and the Duff reaction.[1]

  • Vilsmeier-Haack Reaction: This method uses a pre-formed or in situ generated Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] It is highly effective for electron-rich aromatic systems.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium, typically trifluoroacetic acid (TFA) or glycerol/boric acid. It is a classic method for the ortho-formylation of phenols and their ethers.[1]

Q2: Why does the formylation occur at the C7 position and not another position?

A2: The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. The ether oxygen of the dihydrofuran ring is an ortho-, para-directing group, activating the C5 and C7 positions for electrophilic attack.

  • The C5 position is already occupied by the bromine atom.

  • The Vilsmeier reagent is a relatively bulky electrophile, and attack at the C7 position is sterically less hindered than at other potential sites.

  • The bromine at C5 is a deactivating group but directs incoming electrophiles to the ortho and para positions (C4, C6, and C7 relative to bromine). The C7 position is electronically favored by the powerful activating effect of the adjacent ether oxygen, which overrides the deactivating influence of the bromine.

Q3: Can I perform this synthesis as a one-pot reaction?

A3: While attractive for efficiency, a one-pot procedure for this specific sequence is not recommended. The conditions for bromination (often involving a Lewis acid or radical conditions) are generally incompatible with the reagents and intermediates of the Vilsmeier-Haack or Duff formylation. Isolating and purifying the 5-bromo intermediate is crucial for obtaining a clean formylation reaction and achieving a high final yield.

Troubleshooting Guide: Step-by-Step Problem Solving

Part A: Bromination of 2,3-Dihydrobenzofuran
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 5-Bromo Intermediate 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal Reagent: Low-quality N-Bromosuccinimide (NBS) or bromine. 3. Moisture: Water can quench the Lewis acid catalyst.1. Monitor the reaction by TLC or GC-MS. If starting material persists, extend the reaction time or slightly increase the temperature. 2. Recrystallize NBS from water before use. Use a fresh, sealed bottle of bromine. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂, Ar).
Poor Regioselectivity (Formation of Di-bromo or other isomers) 1. Excess Brominating Agent: Using more than one equivalent of NBS or Br₂. 2. Harsh Conditions: High reaction temperatures can reduce selectivity.1. Carefully control the stoichiometry. Use 1.0-1.05 equivalents of the brominating agent. Add the reagent portion-wise or as a solution via syringe pump to avoid localized high concentrations. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time.
Starting Material Unchanged 1. Inactive Catalyst: The Lewis acid (e.g., FeBr₃) may be old or deactivated. 2. Radical Inhibitors: If using NBS with a radical initiator (like AIBN), trace impurities in the solvent or starting material may be inhibiting the reaction.1. Use a fresh bottle of the Lewis acid catalyst. 2. Purify the 2,3-dihydrobenzofuran starting material by distillation if its purity is questionable. Ensure the solvent is free of stabilizers that could act as radical scavengers.
Part B: Formylation of 5-Bromo-2,3-dihydrobenzo[b]furan
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Aldehyde 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. POCl₃ can hydrolyze, and DMF must be anhydrous. 2. Insufficient Activation: The substrate is moderately deactivated by the bromine atom. The reaction may require more forcing conditions than highly activated systems. 3. Incorrect Stoichiometry: An insufficient amount of the formylating agent was used.1. Use anhydrous DMF (e.g., from a sealed bottle over molecular sieves). Use a fresh bottle of POCl₃. Add POCl₃ slowly to DMF at 0 °C under an inert atmosphere.[4] 2. Increase the reaction temperature (e.g., from 50°C to 70-80°C) and extend the reaction time.[4] Monitor progress carefully by TLC to avoid decomposition. 3. Use a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents).
Formation of a Dark Tar or Polymer 1. Excessive Heat: The Vilsmeier reaction can be exothermic. Uncontrolled addition of POCl₃ or overheating during the reaction can lead to decomposition. 2. Impure Starting Material: Impurities from the bromination step can lead to side reactions.1. Maintain strict temperature control. Add POCl₃ dropwise to DMF at 0 °C. If the main reaction is heated, do so using a controlled oil bath and do not exceed the optimal temperature. 2. Ensure the 5-bromo intermediate is purified by column chromatography or recrystallization before use.
Difficult Aqueous Workup 1. Hydrolysis of Iminium Salt: The initial product is an iminium salt, which must be hydrolyzed to the aldehyde.[3] 2. Emulsion Formation: The presence of DMF and reaction byproducts can lead to persistent emulsions during extraction.1. After the reaction is complete, cool the mixture in an ice bath and quench by slowly pouring it onto crushed ice. Follow this with a basic workup (e.g., saturated NaHCO₃ or dilute NaOH) and stir until the hydrolysis is complete (monitor by TLC). 2. Dilute the mixture with a larger volume of water and brine before extraction. Use a less polar solvent like diethyl ether or a mixture of hexane/ethyl acetate. Gentle swirling instead of vigorous shaking can help prevent emulsions.[5]

Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods.[1][4]

  • Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 5-Bromo-2,3-dihydrobenzo[b]furan (1 equivalent) in a minimal amount of anhydrous DMF or another inert solvent like 1,2-dichloroethane. Add this solution to the Vilsmeier reagent mixture.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C using an oil bath. Stir overnight (12-16 hours). Monitor the reaction's completion using TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice and water. Basify the solution to pH 8-9 by the slow addition of aqueous sodium hydroxide solution or saturated sodium bicarbonate. Stir for 1-2 hours until the intermediate iminium salt has fully hydrolyzed to the aldehyde.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the final product.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl₃ Substrate 5-Bromo-2,3-dihydro- benzo[b]furan Iminium_Salt Intermediate Iminium Salt Substrate->Iminium_Salt + Vilsmeier Reagent Product Target Aldehyde Iminium_Salt->Product H₂O Workup (Hydrolysis)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Failed Reaction q1 Which step failed? start->q1 bromination Bromination q1->bromination Step 1 formylation Formylation q1->formylation Step 2 q2_br Multiple spots on TLC? bromination->q2_br q2_fo Reaction turned into dark tar? formylation->q2_fo sol2_br_yes Poor Regioselectivity. Reduce equivalents of NBS/Br₂. Lower reaction temperature. q2_br->sol2_br_yes Yes q3_br Main spot is starting material? q2_br->q3_br No sol3_br_yes Inactive reagents/catalyst. Use fresh Lewis acid. Recrystallize NBS. q3_br->sol3_br_yes Yes sol3_br_no Reaction incomplete. Increase reaction time. q3_br->sol3_br_no No sol2_fo_yes Decomposition occurred. Improve temperature control. Ensure starting material is pure. q2_fo->sol2_fo_yes Yes q3_fo Main spot is starting material? q2_fo->q3_fo No sol3_fo_yes Vilsmeier reagent issue. Use anhydrous reagents (DMF, POCl₃). Increase temperature/time. q3_fo->sol3_fo_yes Yes sol3_fo_no Workup issue? Ensure complete hydrolysis of iminium salt intermediate. q3_fo->sol3_fo_no No

Caption: A decision tree for troubleshooting common issues.

References

  • ACS Publications. Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • National Center for Biotechnology Information. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • Organic Syntheses. ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. [Link]

Sources

Technical Support Center: NMR Interpretation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who rely on precise structural confirmation. Here, we address common challenges encountered during the NMR interpretation of this specific molecule, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde?

A1: Understanding the expected chemical shifts is the first step in accurate spectral interpretation. The electronic environment of each nucleus, dictated by the molecule's functional groups, determines its resonance frequency. For this molecule, the key groups are the electron-withdrawing bromine atom and aldehyde group, and the dihydrofuran ring fused to the aromatic system.

Based on established principles and data from similar structures, the following are predicted chemical shifts (in CDCl₃):

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Aldehyde (-CHO)9.5 - 10.5190 - 215Highly deshielded proton due to the carbonyl group's anisotropy.[1][2][3][4][5] The carbon signal is also characteristically downfield.[3]
Aromatic H-4~7.8~128-132Deshielded by the adjacent bromine and the overall electron-withdrawing nature of the substituents.[6]
Aromatic H-6~7.6~125-130Influenced by the ortho-aldehyde and meta-bromine.
Methylene (-OCH₂)~4.6 (triplet)~72Adjacent to the oxygen atom, causing a significant downfield shift.
Methylene (-CH₂CH₂O-)~3.2 (triplet)~29Less deshielded than the -OCH₂ group.
Aromatic C-BrN/A~115The carbon directly attached to bromine.
Other Aromatic CN/A120 - 160Includes the quaternary carbons of the aromatic ring and the fused dihydrofuran ring.

Note: These are estimated values. Actual shifts can vary depending on solvent, concentration, and temperature.[7]

Q2: I'm not seeing the aldehyde proton, or it appears as a very broad singlet. What is the cause and how can I fix it?

A2: This is a common and often perplexing issue. The aldehyde proton, typically found between δ 9-10 ppm, can be sensitive to its environment.[1][3][4]

  • Causality:

    • Chemical Exchange: The most frequent cause is chemical exchange with trace amounts of water (H₂O) or other protic impurities in the NMR solvent (e.g., CDCl₃). The aldehyde proton is weakly acidic and can exchange with other labile protons, leading to signal broadening.[8] In some cases, this can broaden the peak to the point where it disappears into the baseline.

    • Quadrupolar Broadening: While less common for aldehydes, interaction with quadrupolar nuclei (like ¹⁴N from certain impurities) can sometimes contribute to broadening.

  • Troubleshooting Protocol:

    • Dry the Solvent: Ensure your deuterated solvent is anhydrous. Use a freshly opened ampule or dry the solvent over molecular sieves before use.

    • D₂O Exchange Experiment: To confirm if the issue is due to exchange with water, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. If the broad peak disappears, it confirms it was the aldehyde proton exchanging with water.[9]

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to sharpen the aldehyde signal.

Q3: The signals for the dihydrofuran ring protons at C2 and C3 don't look like clean triplets. Why is that?

A3: The expectation of two simple triplets for the adjacent -OCH₂- and -Ar-CH₂- groups assumes a simple first-order coupling. However, the reality is often more complex.

  • Causality:

    • Second-Order Effects (Roofing): The two methylene groups (-CH₂- at C2 and C3) are coupled to each other. If their chemical shifts are relatively close (i.e., the difference in their frequencies in Hz is not much larger than their coupling constant, J), second-order coupling effects occur. This leads to a distortion of the triplet patterns. The inner peaks of the multiplets become more intense, and the outer peaks become less intense, creating a "roofing" or "tenting" effect where the multiplets lean towards each other.

    • Non-First-Order Splitting: The system is technically an AA'BB' spin system, which does not always produce simple first-order multiplets. The exact appearance depends on the specific chemical shifts and coupling constants. The typical vicinal coupling constant (³J) for protons on neighboring sp³ carbons is in the range of 6-8 Hz.[10]

  • Troubleshooting and Confirmation:

    • Higher Field Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the separation of the chemical shifts in Hz while the coupling constant (in Hz) remains the same. This can simplify the spectrum back towards a first-order appearance.

    • 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment is the definitive way to confirm the coupling.[11][12] A cross-peak will appear between the signals from the C2 protons and the C3 protons, confirming they are coupled to each other.[13]

G

Q4: I see unexpected peaks in my spectrum. How can I identify them as impurities or artifacts?

A4: Distinguishing between your compound's signals and extraneous peaks is critical. These can arise from solvents, reagents, or spectrometer issues.

  • Causality & Identification:

    • Residual Solvents: Solvents from the reaction or purification steps (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are very common impurities. Their chemical shifts are well-documented.[14][15]

    • Water: A peak around δ 1.5-1.6 ppm in CDCl₃ is often from dissolved water.

    • Silicone Grease: A broad singlet near δ 0 ppm can indicate silicone grease contamination from glassware.

    • Spinning Sidebands: These are small, symmetrical peaks flanking a large signal (especially the solvent peak). They are artifacts of the sample spinning in a slightly inhomogeneous magnetic field.

    • ¹³C Satellites: These are very small peaks that symmetrically flank a large ¹H signal. They arise from the ~1.1% of molecules where the proton is attached to a ¹³C atom, causing a large one-bond ¹H-¹³C coupling. These are part of the sample's spectrum, not impurities.

  • Troubleshooting Protocol:

    • Reference Solvent Tables: Compare the chemical shifts of unknown peaks to published tables of common laboratory solvents.[14][15]

    • Check Integrations: If a peak's integration is non-stoichiometric relative to your main compound signals, it's likely an impurity.

    • Acquire a 2D Spectrum: Impurity peaks will generally not show correlations to your compound's signals in a COSY or HMBC spectrum.

    • Improve Sample Preparation: If impurities are persistent, re-purify your compound. Ensure all glassware is meticulously clean and dry.

G Cmpd 5-Bromo-2,3-dihydro- benzo[b]furan- 7-carbaldehyde H_ald H-Aldehyde (δ 9.5-10.5) Cmpd->H_ald 3J H_4 H-4 (δ ~7.8) Cmpd->H_4 4J (meta) H_6 H-6 (δ ~7.6) Cmpd->H_6 3J (ortho) H_2 H-2 (CH₂) (δ ~4.6) Cmpd->H_2 H_3 H-3 (CH₂) (δ ~3.2) Cmpd->H_3 H_4->H_6 2J (ortho) H_2->H_3 3J (vicinal)

Q5: How can 2D NMR experiments help confirm the structure?

A5: When 1D spectra are ambiguous, 2D NMR provides definitive connectivity information.[12][13]

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through 2 or 3 bonds.[11][16]

    • Application: It will show a cross-peak between the C2 and C3 methylene protons, confirming their adjacency. It can also reveal weak long-range couplings, for instance between the aldehyde proton (H-7) and the aromatic proton at H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[12]

    • Application: It allows you to unambiguously assign each protonated carbon signal in the ¹³C spectrum by linking it to its known ¹H signal. For example, the proton signal at ~4.6 ppm will show a correlation to the carbon signal at ~72 ppm, assigning it as C2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11][16] It is extremely powerful for mapping out the carbon skeleton.

    • Application:

      • The aldehyde proton (H-7) should show a correlation to the aromatic carbon C-6 and the quaternary carbon C-7a.

      • The aromatic proton H-4 should show correlations to C-5 (the carbon with the bromine) and C-6.

      • The methylene protons at C-2 should show correlations to the aromatic carbon C-7a.

By combining these 2D experiments, you can piece together the entire molecular structure with a very high degree of confidence, validating every connection in the molecule.

References

  • 2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Schaefer, T., & Schneider, W. G. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Al-Deen, T. S., & Al-Allaf, T. A. K. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (2020). MDPI. Retrieved from [Link]

  • Troubleshooting ¹H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2018). ResearchGate. Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). University of Wisconsin-Madison, NMR Facility. Retrieved from [Link]

  • ¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [Link]

  • Solvents in NMR Spectroscopy. (2017, June 1). YouTube. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]

  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (1956). Journal of the American Chemical Society. Retrieved from [Link]

  • Coupling constants for ¹H and ¹³C NMR. (n.d.). Retrieved from [Link]

  • ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. (2006). Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of ¹H and ¹³C NMR chemical shifts and electronic circular dichroism spectra. (2018). PMC - NIH. Retrieved from [Link]

  • (¹H) and (¹³C) NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Dihydrobenzofuran - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Technical Support Center: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS No. 281678-73-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, storage, and handling of this valuable synthetic intermediate. Our goal is to equip you with the necessary information to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a solid compound, should be stored under the conditions summarized in the table below.[1][2] The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid, which is accelerated by air, light, and elevated temperatures.[3]

ParameterRecommended ConditionRationale
Temperature 0-8 °C (Refrigerated)[2]Low temperatures significantly slow the rate of oxidative degradation and potential polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, the primary agent for oxidation to the carboxylic acid impurity.[3]
Light Amber vial or dark containerAromatic aldehydes can be light-sensitive, and protection from light minimizes the risk of photochemical degradation.
Container Tightly sealed, airtight vialPrevents exposure to both atmospheric oxygen and moisture.

Q2: I've just received a new batch. What's the first thing I should do?

A2: Upon receipt, we recommend aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This practice is crucial because it minimizes the exposure of the entire batch to atmospheric conditions during each use, thereby preserving the integrity of the bulk material. Ensure each aliquot is sealed tightly and stored under the recommended conditions.

Q3: Is this compound sensitive to air and moisture?

A3: Yes. The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding carboxylic acid (5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid).[3] While the compound is a solid and thus less susceptible to moisture than a liquid, adsorbed moisture can potentially facilitate degradation pathways. Therefore, handling under an inert, dry atmosphere is highly recommended.

Q4: What is the primary degradation product I should be aware of?

A4: The most common impurity that forms upon storage or improper handling is 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid , the product of aldehyde oxidation.[3] Its presence can interfere with subsequent reactions, particularly those sensitive to acidic protons or those requiring precise stoichiometry of the aldehyde.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the use of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Scenario 1: Inconsistent or Low Reaction Yields

Problem: You are performing a reaction (e.g., a Wittig reaction, reductive amination, or condensation) and observe lower-than-expected yields or complete reaction failure.

Underlying Cause: The most probable cause is a lower-than-assumed purity of the aldehyde starting material due to oxidative degradation. The presence of the carboxylic acid impurity means there is less active aldehyde available for your reaction.

Troubleshooting Workflow:

A Low Reaction Yield Observed B Check Purity of Aldehyde Starting Material A->B C Run 1H NMR of the Aldehyde B->C D Observe Aldehyde Proton (CHO) at ~9.9 ppm and Aromatic Protons C->D E Is a broad singlet present at ~12-13 ppm? Is the aldehyde proton integral less than 1H? D->E F Significant oxidation to carboxylic acid is likely. E->F Yes G Aldehyde is likely pure. Troubleshoot other reaction parameters (reagents, temperature, solvent). E->G No H Purify the aldehyde using the provided protocol. (See Experimental Protocols) F->H I Use purified aldehyde in the reaction. H->I

Caption: Troubleshooting workflow for low reaction yields.

Scenario 2: Unexpected Analytical Results for the Starting Material

Problem: You run a quality control check (e.g., ¹H NMR) on your stored 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and notice unexpected peaks.

Analysis and Solution:

  • Symptom: A new, broad singlet appears in the ¹H NMR spectrum between 12-13 ppm, and the integration of the aldehyde proton (singlet, ~9.9 ppm) is diminished.

    • Probable Cause: This is a classic sign of oxidation. The broad peak at 12-13 ppm corresponds to the acidic proton of the carboxylic acid impurity.

    • Solution: The presence of this impurity confirms degradation. If the level is significant, the material should be purified before use. A bisulfite extraction is an effective method for separating aldehydes from non-carbonyl impurities and can be adapted to remove the carboxylic acid. Alternatively, a simple acid-base extraction can remove the carboxylic acid impurity.

  • Symptom: The solid material, which should be an off-white or pale yellow solid, has developed a darker yellow or brownish color.

    • Probable Cause: Discoloration can be an indicator of degradation, potentially due to the formation of minor, colored impurities from prolonged exposure to air or light. While a slight color change may not always correlate with a significant drop in purity, it warrants further analytical investigation.

    • Solution: Always verify the purity of discolored material by ¹H NMR or LC-MS before use. If significant impurities are detected, purification is recommended.

Degradation Pathway Visualization

Aldehyde 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (C9H7BrO2) CarboxylicAcid 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid (C9H7BrO3) Aldehyde->CarboxylicAcid [O] (Air, Light, Heat)

Caption: Primary oxidative degradation pathway.

Experimental Protocols

Protocol 1: Purification of Aldehyde via Acid-Base Extraction

This protocol is designed to remove the acidic carboxylic acid impurity from the desired aldehyde.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified aldehyde.

  • Verification: Confirm the purity of the recovered aldehyde by ¹H NMR, ensuring the absence of the carboxylic acid proton peak at ~12-13 ppm.

References

  • Chapman, J., et al. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. J. Chem. Soc. C, 1969, 2750-2754. [Link]

  • The Royal Society of Chemistry. Supporting Information for relevant experimental procedures. [Link]

  • Dapkekar, S., et al. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 2024. [Link]

  • ResearchGate. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Wang, D. H., et al. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. J Am Chem Soc, 2013, 135(18), 6774-7. [Link]

  • PubMed. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Comb. Sci., 2017, 19(4), 253–265. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NIH National Library of Medicine. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Google Patents.
  • Zenodo. JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. [Link]

  • PubChem. 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid. [Link]

  • ResearchGate. Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. [Link]

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Common impurities in 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

A Guide to Impurity Profiling and Purification Strategies

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7). This molecule is a critical building block in medicinal chemistry and materials science, often utilized in the synthesis of complex therapeutic agents. Its aldehyde functionality and substituted benzofuran core make it a versatile synthon, but also susceptible to the formation of specific impurities during synthesis and storage.

Achieving high purity is paramount for reproducible downstream results, whether in a reaction screen or GMP manufacturing. This guide provides an in-depth, question-and-answer-based resource to help you identify, understand, and remove common impurities, ensuring the integrity of your research.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses the most common questions researchers face regarding the purity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Q1: I've just synthesized or purchased a batch of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. What are the most likely impurities present?

A: Impurities typically originate from three main sources: the synthetic route, side reactions, and degradation. The most common synthesis involves a two-step process: bromination of 2,3-dihydrobenzo[b]furan followed by formylation.[1] This pathway can introduce several predictable impurities.

1. Synthesis-Related Impurities:

  • Unreacted Starting Materials: The most common culprits are the starting materials from the final formylation step, primarily 5-Bromo-2,3-dihydrobenzo[b]furan .

  • Isomeric Byproducts: While the formylation (e.g., Vilsmeier-Haack or Duff reaction) is highly regioselective for the 7-position, trace amounts of other formylated isomers can occur.[1] Similarly, the initial bromination may yield small quantities of other bromo-isomers.

  • Over-brominated Species: During the initial bromination step, over-reaction can lead to the formation of 5,7-dibromo-2,3-dihydrobenzo[b]furan . This impurity would then fail to react in the subsequent formylation step.

2. Degradation-Related Impurities:

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, especially during workup, purification, or prolonged storage. This leads to the formation of the corresponding carboxylic acid: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid .[1][2] This is often the most common impurity found in older samples.

The following diagram illustrates the synthetic pathway and the origin points of these key impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Generation SM1 2,3-Dihydro- benzo[b]furan INT 5-Bromo-2,3-dihydro- benzo[b]furan SM1->INT Bromination (e.g., NBS) PROD 5-Bromo-2,3-dihydrobenzo[b]furan -7-carbaldehyde (Product) INT->PROD Formylation (e.g., Vilsmeier-Haack) IMP_OVER Over-Bromination Product (e.g., 5,7-dibromo-) INT->IMP_OVER Side Reaction IMP_START Unreacted Intermediate PROD->IMP_START Incomplete Reaction IMP_OX Oxidation Product (Carboxylic Acid) PROD->IMP_OX Degradation (Storage/Air)

Caption: Synthetic pathway and common impurity origins.

Q2: How can I quickly assess the purity of my sample and detect these specific impurities?

A: A combination of simple and advanced analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check.

    • Principle: Impurities will have different retention factors (Rf) than the product. The carboxylic acid will typically appear as a spot at or near the baseline (very polar), while the less polar starting material (5-Bromo-2,3-dihydrobenzo[b]furan) will have a much higher Rf.

    • Recommended Eluent: A 4:1 mixture of Hexane:Ethyl Acetate is a good starting point.[1]

  • ¹H NMR Spectroscopy: Provides structural confirmation and can quantify impurities if an internal standard is used.

    • Product Signal: Look for the characteristic aldehyde proton singlet around 9.8-10.2 ppm.

    • Carboxylic Acid Impurity: The acidic proton may be broad or not visible, but the aromatic protons will have slightly different chemical shifts compared to the aldehyde.

    • Unreacted Intermediate: The absence of the aldehyde proton signal and a simpler aromatic splitting pattern will be indicative of 5-Bromo-2,3-dihydrobenzo[b]furan.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the mass of the product and byproducts.

Impurity NameMolecular FormulaMolecular WeightOriginKey Analytical Signature
5-Bromo-2,3-dihydrobenzo[b]furanC₈H₇BrO199.04Incomplete FormylationHigh Rf on TLC; Absence of aldehyde proton in ¹H NMR
5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acidC₉H₇BrO₃243.05Oxidation of AldehydeLow/Baseline Rf on TLC; Absence of aldehyde proton
5,7-Dibromo-2,3-dihydrobenzo[b]furanC₈H₆Br₂O277.94Over-bromination Side ReactionHigh Rf on TLC; Distinct aromatic pattern in ¹H NMR

Part 2: Troubleshooting Guides & Purification Protocols

This section provides step-by-step protocols to address specific impurity issues. The following workflow can help you decide on the best purification strategy.

G start Crude Product Analysis (TLC/NMR) decision1 Is a baseline (polar) spot visible on TLC? start->decision1 decision2 Are non-polar impurities (high Rf) present? decision1->decision2 No proc1 Perform Mild Acid-Base Wash (Protocol 1) decision1->proc1 Yes decision3 Are impurities still present or hard to separate? decision2->decision3 No proc2 Perform Silica Gel Column Chromatography (Protocol 2) decision2->proc2 Yes proc3 Perform Bisulfite Adduct Purification (Protocol 3) decision3->proc3 Yes end_node Pure Product decision3->end_node No proc1->decision2 proc2->decision3 proc3->end_node

Caption: Decision workflow for selecting a purification method.

Protocol 1: Removal of Acidic Impurities via Mild Base Wash

Scenario: Your TLC or NMR analysis indicates the presence of the carboxylic acid impurity.

Causality: The carboxylic acid is acidic, while the target aldehyde is neutral. By washing with a mild aqueous base like sodium bicarbonate, the acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the pure aldehyde in the organic layer.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts. Separate the layers again.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.

  • Validation: Re-run a TLC to confirm the disappearance of the baseline spot.

Protocol 2: Purification by Silica Gel Column Chromatography

Scenario: Your sample contains non-polar impurities, such as unreacted 5-Bromo-2,3-dihydrobenzo[b]furan or over-brominated byproducts.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[3] The less polar impurities will travel through the column faster than the more polar aldehyde product, allowing for their separation.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a slurry packing method with your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. The least polar impurities will elute first.

  • Gradient (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to speed up the elution of your target compound once the impurities have been washed off. A typical system for the final product is 4:1 Hexane:Ethyl Acetate.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Validation: Confirm purity by TLC and/or ¹H NMR.

Protocol 3: Chemoselective Purification via Bisulfite Adduct Formation

Scenario: Column chromatography fails to provide adequate separation, or you need to remove stubborn non-aldehyde impurities with similar polarity.

Causality: This classic technique relies on the reversible reaction between an aldehyde and sodium bisulfite to form a charged, water-soluble adduct.[4] Neutral organic impurities do not react and remain in the organic phase. The aldehyde can then be regenerated from the aqueous phase by adding a base. This method is highly selective for aldehydes and some reactive ketones.[5]

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude material in a solvent like methanol or a THF/water mixture.[4][5]

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), typically 1.1-1.5 equivalents relative to the aldehyde.

    • Stir the mixture vigorously at room temperature. The reaction can take from 30 minutes to several hours. A precipitate of the adduct may form.

  • Extraction of Impurities:

    • Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the mixture and transfer to a separatory funnel.

    • Shake and separate the layers. The bisulfite adduct of your product is now in the aqueous layer, while neutral impurities are in the organic layer.

    • Discard the organic layer (which contains the impurities). Wash the aqueous layer once more with fresh organic solvent to ensure complete removal of impurities.

  • Regeneration of Aldehyde:

    • Place the aqueous layer (containing the adduct) in a flask and cool it in an ice bath.

    • Slowly add a base, such as 10% aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃), while stirring until the solution is basic (pH > 9). This reverses the reaction and regenerates the aldehyde, which will often precipitate or form an oily layer.

  • Final Isolation:

    • Extract the regenerated aldehyde from the aqueous mixture using a fresh portion of organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly purified product.

  • Validation: Confirm purity by TLC and/or ¹H NMR. The absence of extraneous peaks should be evident.

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production.

Introduction: The Synthetic Challenge

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde typically involves a two-step process: the bromination of 2,3-dihydrobenzo[b]furan followed by a formylation reaction, or vice-versa.[1] While seemingly straightforward on a small scale, scaling up this synthesis introduces significant challenges related to reaction control, regioselectivity, impurity profiles, and product isolation. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde?

A1: The most prevalent and well-documented route involves the bromination of 2,3-dihydrobenzo[b]furan to yield 5-Bromo-2,3-dihydrobenzo[b]furan, followed by formylation at the 7-position.[1] The Vilsmeier-Haack reaction is a common choice for the formylation step.[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The key safety concerns are:

  • Bromine Handling: Bromine is highly corrosive and toxic. At larger scales, the risks of exposure and accidental release increase. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are critical.

  • Exothermic Reactions: Both the bromination and the Vilsmeier-Haack reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Careful temperature monitoring and control are essential to prevent runaway reactions.

  • Phosphorus Oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water. Strict anhydrous conditions must be maintained.

Q3: How does the choice of brominating agent affect the reaction at scale?

A3: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for larger-scale reactions.[1] NBS is a solid, making it easier and safer to handle than liquid bromine. It can also offer improved regioselectivity, minimizing the formation of unwanted isomers.

Troubleshooting Guides

Part 1: Bromination of 2,3-Dihydrobenzo[b]furan

Problem 1: Low Yield and/or Incomplete Conversion

  • Possible Cause A: Insufficient Catalyst Activity.

    • Explanation: When using a Lewis acid catalyst like FeBr₃ for electrophilic aromatic substitution, the catalyst's activity is crucial.[1] Moisture can deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried and reagents are anhydrous. Consider using freshly opened or purified catalyst.

  • Possible Cause B: Inadequate Temperature Control.

    • Explanation: The reaction may require a specific temperature to proceed at an optimal rate. At a larger scale, ensuring uniform temperature throughout the reaction vessel can be difficult.

    • Solution: Use a reactor with efficient stirring and a reliable temperature control system. Monitor the internal temperature closely. For exothermic reactions, consider a controlled addition of the brominating agent.

Problem 2: Formation of Multiple Brominated Isomers

  • Possible Cause: Lack of Regioselectivity.

    • Explanation: While the 5-position is electronically favored for bromination, other positions on the aromatic ring can also react, leading to a mixture of isomers that are difficult to separate.

    • Solution:

      • Choice of Brominating Agent: As mentioned, NBS can provide better selectivity than Br₂.[1]

      • Reaction Conditions: Lowering the reaction temperature can often improve selectivity.

      • Catalyst: The choice and amount of catalyst can influence the isomer distribution. Experiment with different Lewis acids or consider a metal-free approach if isomer formation is a persistent issue.

Part 2: Formylation of 5-Bromo-2,3-dihydrobenzo[b]furan (Vilsmeier-Haack Reaction)

Problem 1: Low Yield of the Desired 7-carbaldehyde Product

  • Possible Cause A: Incomplete Formation of the Vilsmeier Reagent.

    • Explanation: The Vilsmeier reagent, an electrophilic iminium salt, is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3][4] This reaction is sensitive to moisture and stoichiometry.

    • Solution: Use high-purity, anhydrous DMF and POCl₃. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The order of addition is also important; typically, POCl₃ is added slowly to cooled DMF.

  • Possible Cause B: Insufficient Reaction Temperature or Time.

    • Explanation: While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent reaction with the substrate may require heating to proceed to completion.[3]

    • Solution: After the addition of the 5-Bromo-2,3-dihydrobenzo[b]furan, slowly warm the reaction mixture to room temperature and then heat as necessary (e.g., 60-70°C).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Problem 2: Formation of Impurities and Side Products

  • Possible Cause A: Di-formylation.

    • Explanation: If the substrate is highly activated, formylation can occur at more than one position on the aromatic ring.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent.[3] A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point for optimization.[3]

  • Possible Cause B: Formation of Chlorinated Byproducts.

    • Explanation: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[3]

    • Solution: Maintain the lowest effective reaction temperature to minimize this side reaction.[3]

  • Possible Cause C: Degradation of DMF.

    • Explanation: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[5]

    • Solution: Use freshly opened or purified DMF. A simple "waft test" for the fishy odor of dimethylamine can be a quick check.[5]

Problem 3: Difficult Work-up and Product Isolation

  • Possible Cause: Hydrolysis of the Iminium Salt Intermediate.

    • Explanation: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. The pH and temperature of the quench are critical.

    • Solution: The reaction is typically quenched by pouring it into a mixture of ice and water, followed by neutralization.[6] Careful control of the pH during work-up is necessary to ensure complete hydrolysis without causing degradation of the product. Using a buffered solution for neutralization can be beneficial at a larger scale.

Experimental Protocols and Data

Table 1: Comparison of Bromination Conditions
ParameterMethod A: Br₂/FeBr₃Method B: NBS
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst Iron(III) bromide (FeBr₃)Often not required, or a radical initiator
Solvent Dichloromethane (DCM) or Carbon tetrachloride (CCl₄)Acetonitrile (MeCN) or Dichloromethane (DCM)
Temperature 0°C to room temperatureRoom temperature to reflux
Typical Yield 60-75%70-85%
Key Advantage Lower cost of bromineEasier handling, potentially higher selectivity
Key Disadvantage Hazardous handling of liquid Br₂Higher cost of NBS
Table 2: Vilsmeier-Haack Reaction Parameters
ParameterConditionRationale
Reagents POCl₃ and anhydrous DMFForms the electrophilic Vilsmeier reagent.[1]
Stoichiometry (Reagent:Substrate) 1.1 - 1.5 : 1An excess of the Vilsmeier reagent ensures complete conversion, but a large excess can lead to side reactions.[3]
Temperature (Reagent Formation) 0 - 5°CThe formation of the Vilsmeier reagent is exothermic and should be controlled.
Temperature (Reaction) 50 - 70°CHeating is often required for the formylation of less reactive substrates.[1][3]
Reaction Time 2 - 12 hoursMonitor by TLC/HPLC for completion.
Work-up Quench with ice/water, neutralizeHydrolyzes the intermediate iminium salt to the final aldehyde product.[6]

Visualizing the Workflow

Overall Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation start 2,3-Dihydrobenzo[b]furan bromination Bromination (NBS or Br2/FeBr3) start->bromination intermediate 5-Bromo-2,3-dihydrobenzo[b]furan bromination->intermediate formylation Vilsmeier-Haack Reaction (POCl3, DMF) intermediate->formylation hydrolysis Aqueous Work-up (Hydrolysis) formylation->hydrolysis product 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde hydrolysis->product

Caption: Synthetic pathway for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Troubleshooting Decision Tree: Low Yield in Vilsmeier-Haack Reaction

G start Low Yield in Formylation check_reagents Are reagents anhydrous and high purity? start->check_reagents check_temp Was reaction temperature optimized? check_reagents->check_temp Yes sol_reagents Use fresh, anhydrous reagents. Work under inert atmosphere. check_reagents->sol_reagents No check_time Was reaction time sufficient? check_temp->check_time Yes sol_temp Monitor internal temperature. Consider gradual heating after addition. check_temp->sol_temp No check_workup Was work-up pH controlled? check_time->check_workup Yes sol_time Monitor reaction by TLC/HPLC to ensure completion. check_time->sol_time No sol_workup Carefully neutralize quench solution, use buffer if necessary. check_workup->sol_workup No

Sources

Handling and safety precautions for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the safe handling, experimental use, and troubleshooting of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde for laboratory professionals.

Technical Support Center: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

This technical guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS No: 281678-73-7).[1][2] It is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate.

PART 1: Core Safety & Handling Protocols

Hazard Identification & Material Overview

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a solid organic compound featuring a brominated benzofuran core with a reactive aldehyde functional group.[1] While a comprehensive toxicological profile is not widely available, the chemical structure necessitates cautious handling based on the known hazards of aromatic aldehydes and halogenated organic compounds.[3][4]

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][5][6]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

Based on these hazards, this compound should be handled with appropriate engineering controls and personal protective equipment at all times.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation and dermal contact.

  • Primary Engineering Control: All handling of this compound, especially weighing and transfers of the solid, must be conducted within a certified chemical fume hood to prevent inhalation of airborne dust or vapors.[4][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

Protection TypeSpecificationRationale & Causality
Hand Protection Nitrile or Butyl rubber gloves.[3]Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[3] Inspect gloves for integrity before each use.
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[3][9]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[7] A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Prevents contamination of personal clothing and protects the skin from spills.[4]
Respiratory Not required if work is performed exclusively within a functioning fume hood.A properly functioning fume hood is the primary barrier against respiratory exposure. If a fume hood is not available for a specific task, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][9]
Safe Handling & Storage Workflow

Adherence to a systematic workflow minimizes risk during experimental procedures.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Storage prep_ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood is Operational (Check Airflow, Clear Sash) prep_ppe->prep_fumehood prep_materials Assemble All Required Apparatus & Reagents Inside Hood prep_fumehood->prep_materials handle_weigh Weigh Compound Carefully to Avoid Aerosolizing Powder prep_materials->handle_weigh handle_transfer Transfer Solid to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Initiate Reaction handle_transfer->handle_dissolve clean_waste Dispose of Contaminated Waste in Labeled Halogenated Organic Waste Container handle_dissolve->clean_waste clean_glassware Decontaminate Glassware clean_waste->clean_glassware storage Store Compound Tightly Sealed, in a Cool, Dry, Dark Place clean_glassware->storage

Caption: A three-phase workflow for the safe handling and storage of the compound.

PART 2: Troubleshooting Guide & FAQs

FAQ 1: The compound is showing poor solubility in my reaction solvent.

Question: I am having difficulty dissolving 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde for my reaction. What solvents are recommended, and what can I do to improve solubility?

Answer: This compound is a solid with moderate polarity. Solubility issues typically arise from a mismatch in solvent polarity or insufficient energy to overcome the crystal lattice.

Troubleshooting Protocol:

  • Solvent Selection: Based on its structure, the compound should be soluble in common polar aprotic solvents.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

    • Avoid: Non-polar solvents like hexanes or petroleum ether for dissolution, though they may be used as anti-solvents for crystallization.

  • Enhance Dissolution:

    • Gentle Heating: Warming the mixture in a water bath to 30-40°C can significantly increase the rate of dissolution. Avoid aggressive heating, which could promote side reactions.

    • Sonication: Using an ultrasonic bath can provide mechanical agitation to break up solid particles and enhance solvation.

    • Stirring: Ensure vigorous magnetic or mechanical stirring.

FAQ 2: My reaction is yielding unexpected side products or is not going to completion.

Question: Thin Layer Chromatography (TLC) and LC-MS analysis of my reaction mixture shows multiple spots, including a significant amount of starting material and a new, more polar spot. What could be happening?

Answer: The aldehyde functional group is the most reactive site on the molecule and is susceptible to several common side reactions.

Potential Issues & Mechanistic Solutions:

  • Oxidation: The aldehyde group (-CHO) is easily oxidized to the corresponding carboxylic acid (-COOH). This is a very common issue and results in a more polar byproduct that will have a lower Rf on TLC.

    • Cause: Exposure to atmospheric oxygen, especially when heated or under basic conditions. Peroxides in solvents (like older THF) can also be a cause.

    • Solution: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled or anhydrous solvents to minimize exposure to air and water.

  • Reduction: If you are using reducing agents in another part of your molecule, the aldehyde can be reduced to a primary alcohol (-CH₂OH).[1]

    • Cause: Non-selective reducing agents (e.g., LiAlH₄) will readily reduce aldehydes.

    • Solution: Use chemoselective reagents or employ a protecting group strategy for the aldehyde if reduction elsewhere is required.

  • Vilsmeier-Haack or Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., aldol, Wittig, Schiff base formation).[1][10]

    • Cause: Presence of strong bases, nucleophiles (like amines), or other carbonyl compounds.

    • Solution: Carefully control reaction temperature (e.g., add reagents at 0 °C or below). Ensure the stoichiometry of reagents is precise.

Troubleshooting Decision Logic for Side Reactions:

start Side Product Observed check_polarity Is new spot more polar on TLC? start->check_polarity check_conditions Was reaction exposed to air/heat? check_polarity->check_conditions Yes check_reagents Are reducing agents or strong nucleophiles present? check_polarity->check_reagents No is_oxidation Likely Oxidation to Carboxylic Acid check_conditions->is_oxidation Yes use_inert Solution: Use Inert Atmosphere & Anhydrous Solvents is_oxidation->use_inert is_reduction Potential Reduction or Condensation check_reagents->is_reduction Yes control_temp Solution: Control Temperature, Check Stoichiometry is_reduction->control_temp

Sources

Alternative reagents for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

This document serves as a technical resource for researchers and chemists engaged in the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. We will explore the standard synthetic protocols, address common experimental challenges, and provide a detailed analysis of alternative reagents to optimize this crucial formylation step. Our focus is on providing practical, field-tested insights to enhance yield, purity, and safety.

Overview of the Synthetic Challenge

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is typically a two-step process starting from 2,3-dihydrobenzofuran. The primary challenge lies not in the initial bromination, which is a standard electrophilic aromatic substitution, but in the subsequent regioselective introduction of a formyl (-CHO) group at the C-7 position. The electron-donating nature of the dihydrofuran ring system activates the aromatic ring, but achieving high selectivity and yield during formylation can be problematic, often necessitating a careful choice of reagents and conditions.

Synthetic_Pathway Start 2,3-Dihydrobenzo[b]furan Intermediate 5-Bromo-2,3- dihydrobenzo[b]furan Start->Intermediate Step 1: Bromination (e.g., NBS, Br₂) Product 5-Bromo-2,3-dihydrobenzo[b]furan -7-carbaldehyde Intermediate->Product Step 2: Formylation (Various Reagents)

Caption: General synthetic route to the target compound.

Part 1: The Standard Protocol - Vilsmeier-Haack Formylation

The most commonly cited method for the formylation of activated aromatic rings like 5-Bromo-2,3-dihydrobenzo[b]furan is the Vilsmeier-Haack reaction.[1] This reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium salt, generated from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3][4]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activation Substrate 5-Bromo-2,3-dihydrobenzofuran Vilsmeier_Reagent->Substrate Reacts With Iminium_Adduct Iminium Salt Adduct Substrate->Iminium_Adduct Electrophilic Substitution Product Target Aldehyde Iminium_Adduct->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction overview.

Frequently Asked Questions & Troubleshooting

Q1: My Vilsmeier-Haack reaction yield is low, or the reaction is stalling. What are the common causes?

A: Low yields in Vilsmeier-Haack reactions often stem from a few key areas:

  • Reagent Quality: POCl₃ is highly sensitive to moisture. Use a freshly opened bottle or a recently distilled reagent. Similarly, ensure your DMF is anhydrous.

  • Insufficient Activation: The reaction between DMF and POCl₃ to form the active Vilsmeier reagent is crucial.[3][4] This is typically done at 0°C before the addition of the substrate. Ensure adequate time for the reagent to form.

  • Substrate Reactivity: While the dihydrobenzofuran ring is activated, the presence of the deactivating bromo-substituent can slow the reaction. A moderate increase in temperature (e.g., to 50-60°C) after the substrate addition may be required to drive the reaction to completion.[1]

  • Incomplete Hydrolysis: The final step is the hydrolysis of the iminium salt intermediate. Ensure the aqueous workup is thorough. Adding the reaction mixture to ice and then allowing it to stir and warm to room temperature can facilitate complete conversion to the aldehyde.

Q2: I am concerned about the hazardous nature and waste disposal of Phosphorus Oxychloride (POCl₃). Are there direct replacements for the activating agent in this protocol?

A: Yes, several reagents can replace POCl₃ to generate the Vilsmeier reagent from DMF, potentially offering milder conditions or avoiding phosphorus-based waste streams.

  • Triflic Anhydride (Tf₂O): This is a highly effective activating agent that can formylate even less nucleophilic aromatic compounds.[5]

  • Oxalyl Chloride or Thionyl Chloride (SOCl₂): These are also known to activate DMF. Oxalyl chloride, in particular, can be a good alternative, avoiding phosphorus waste.[6]

  • XtalFluor-E ([Et₂NSF₂]BF₄): This has been reported as a successful alternative to POCl₃ in Vilsmeier-Haack formylations, offering a different reactivity profile.[7]

  • Pyrophosphoryl Chloride (P₂O₃Cl₄): This reagent has been shown to offer advantages in both reactivity and regioselectivity compared to the conventional POCl₃.[5]

Q3: The workup procedure is difficult, and I am observing significant tar or byproduct formation. How can this be mitigated?

A: Tar formation is often due to the harsh, acidic nature of the Vilsmeier-Haack conditions.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Controlled Quenching: The hydrolysis step is exothermic. Quench the reaction by slowly adding it to a vigorously stirred mixture of ice and a saturated sodium bicarbonate or sodium acetate solution. This neutralizes the strong acids and can prevent polymerization/degradation of the product and starting material.

  • Alternative Reagents: If tarring is persistent, it is a strong indicator that your substrate is not stable under Vilsmeier-Haack conditions. Switching to a milder formylation method is the recommended course of action.

Part 2: A Guide to Alternative Formylation Methodologies

When the Vilsmeier-Haack reaction proves unsuitable, several other classic and modern formylation reactions can be employed. The choice depends on the substrate's sensitivity to acid or base, desired regioselectivity, and available laboratory reagents.

Decision_Tree Start Need to formylate 5-Bromo-2,3-dihydrobenzofuran? q_acid Is the substrate stable to strong acid (POCl₃, TFA)? Start->q_acid q_base Is the substrate stable to strong base (NaOH, KOH)? q_acid->q_base No r_vilsmeier Use Vilsmeier-Haack (POCl₃/DMF) q_acid->r_vilsmeier Yes q_mild Are mild, neutral conditions required? q_base->q_mild No r_reimer Use Reimer-Tiemann (CHCl₃/NaOH) q_base->r_reimer Yes r_duff Use Duff Reaction (HMTA/TFA) q_mild->r_duff Acidic (TFA) but often milder than Vilsmeier r_mgcl2 Use MgCl₂/Paraformaldehyde Method q_mild->r_mgcl2 Yes, this is the mildest option

Caption: Decision workflow for selecting a formylation reagent.

Frequently Asked Questions: Alternative Reagents

Q4: What is the Duff Reaction, and when is it a suitable alternative?

A: The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like trifluoroacetic acid (TFA) or glycerol/boric acid.[8] It is particularly effective for electron-rich substrates like phenols.[8]

  • Causality: The reaction proceeds via an electrophilic attack of an iminium ion derived from HMTA onto the aromatic ring.[8] The final aldehyde is formed after hydrolysis of the resulting benzylamine-type intermediate.

  • Advantages: It can be milder than the Vilsmeier-Haack reaction and avoids phosphorus-containing reagents. A well-documented procedure for the synthesis of the target molecule uses HMTA in TFA, indicating its suitability.[1]

  • Considerations: Yields can be variable, and the reaction often requires heating. Regioselectivity is strongly directed to the ortho position of activating groups, which is ideal for this synthesis.[8]

Q5: Can the Reimer-Tiemann Reaction be applied to this substrate?

A: The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base (e.g., NaOH), is a classic method for the ortho-formylation of phenols.[9][10][11]

  • Causality: The reaction's key electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and base.[9][12] This carbene reacts with the electron-rich phenoxide ring.

  • Advantages: It provides excellent ortho-selectivity.

  • Disadvantages & Risks: This method is often low-yielding. The primary concern for the 5-Bromo-2,3-dihydrobenzo[b]furan substrate is the strongly basic conditions at elevated temperatures. These conditions could potentially lead to unwanted side reactions, such as the opening of the dihydrofuran ring or other decompositions. This method should be considered with caution and screened on a small scale first.

Q6: I need a very mild, ortho-selective method. Does one exist?

A: Yes. A highly effective and mild method for the ortho-formylation of phenols involves the use of magnesium dichloride (MgCl₂) and triethylamine (Et₃N) with paraformaldehyde .[13][14]

  • Causality: This method, sometimes called the Casnati-Skattebøl reaction, relies on the formation of a magnesium phenoxide. The magnesium ion chelates with the paraformaldehyde, directing the electrophilic attack exclusively to the ortho position.[14]

  • Advantages: This is arguably the mildest and most regioselective method for ortho-formylation. It avoids harsh acids, strong bases, and hazardous reagents. Yields are often good to excellent.[13]

  • Considerations: The reaction may require elevated temperatures (reflux in acetonitrile or THF), but the overall conditions are significantly less harsh than the alternatives.[13] This method is strongly recommended for sensitive substrates.

Part 3: Comparative Data & Protocols

Table 1: Comparison of Key Formylation Reagents
Reagent SystemMechanism TypeTypical ConditionsProsCons/Considerations
POCl₃ / DMF (Vilsmeier-Haack)Electrophilic Iminium Salt0°C to 60°C, AnhydrousWell-established, versatile, good for many activated systems.[15]Harshly acidic, uses hazardous POCl₃, potential for tarring, phosphorus waste.[6]
HMTA / TFA (Duff Reaction)Electrophilic Iminium Salt50°C to 100°CAvoids phosphorus reagents, good ortho-selectivity.[1][8]Can require high temperatures, yields may be moderate.
CHCl₃ / NaOH (Reimer-Tiemann)Electrophilic Carbene (:CCl₂)60-70°C, BiphasicClassic method, high ortho-selectivity.[9]Strongly basic (risk of side reactions), often low yields, uses toxic chloroform.[10][16]
MgCl₂ / Et₃N / (CH₂O)n Chelation-DirectedReflux in MeCN or THFVery mild, excellent ortho-selectivity, high yields, avoids hazardous reagents.[13][14]Requires anhydrous conditions, may be slower for deactivated systems.
Experimental Protocols

Protocol 1: Formylation via Duff Reaction (HMTA/TFA) [1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2,3-dihydrobenzo[b]furan (1.0 eq) in trifluoroacetic acid (TFA).

  • Reagent Addition: To the stirred solution, add hexamethylenetetramine (HMTA) (approx. 1.5-2.0 eq) portion-wise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60°C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the final product.

Protocol 2: Mild ortho-Formylation (MgCl₂/Paraformaldehyde) [13][14]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous magnesium dichloride (MgCl₂) (2.0 eq) and anhydrous acetonitrile (or THF).

  • Phenol Addition: Add 5-bromo-2,3-dihydrobenzo[b]furan (1.0 eq) to the suspension.

  • Base and Formaldehyde Addition: Add anhydrous triethylamine (Et₃N) (2.0 eq) followed by paraformaldehyde (3.0 eq).

  • Reaction: Heat the suspension to reflux (approx. 82°C for acetonitrile) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and add diethyl ether.

  • Washing: Transfer the mixture to a separatory funnel and wash with 1N HCl (3x) and then with water (3x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary.

References

  • BenchChem. (n.d.). 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.
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Validation & Comparative

A Comparative Guide to Benzofuran Aldehydes: The Strategic Utility of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran and its reduced form, 2,3-dihydrobenzofuran, are privileged heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals.[1][2] These motifs are of significant interest to medicinal chemists due to the broad spectrum of biological activities their derivatives exhibit, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The versatility of the benzofuran ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][7] This guide provides a detailed comparison of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a highly versatile synthetic intermediate, against other relevant benzofuran aldehydes, supported by experimental data and established synthetic protocols.

Featured Intermediate: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7) is a key building block whose strategic placement of functional groups—a nucleophilic dihydrofuran oxygen, an electrophilic aldehyde, and a bromine atom amenable to cross-coupling—offers a triad of reactive sites for molecular elaboration.[8]

Physicochemical and Spectroscopic Profile

A compound's utility is defined by its properties. The table below summarizes the key characteristics of our featured intermediate.

PropertyValueSource
Molecular Formula C₉H₇BrO₂[8][9]
Molecular Weight 227.05 g/mol [8][10]
Appearance Solid[9]
Melting Point 94–95°C[8]
¹H-NMR (Aldehyde) Singlet, ~10.1 ppm[8]
IR (C=O Stretch) ~1700 cm⁻¹[8]
Synthesis and Mechanistic Rationale

The preparation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a well-established, two-step process starting from 2,3-dihydrobenzo[b]furan. The causality behind each step is critical for ensuring high yield and regioselectivity.[8]

  • Electrophilic Bromination: The first step is the regioselective bromination of the benzene ring. The ether oxygen of the dihydrofuran ring is an ortho-, para-director. The C7 position is sterically hindered by the fused ring, and the C5 position is electronically activated, making it the preferred site for electrophilic aromatic substitution. Reagents like N-bromosuccinimide (NBS) with a Lewis acid catalyst are often employed for their high selectivity.[8]

  • Formylation (Vilsmeier-Haack Reaction): The subsequent introduction of the aldehyde group at the C7 position is achieved via formylation. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly effective. The C5 position is now occupied by the deactivating bromo group, and the C7 position, being ortho to the activating ether oxygen, becomes the most nucleophilic site for the electrophilic Vilsmeier reagent.[8][11]

G Start 2,3-dihydrobenzo[b]furan Product1 5-Bromo-2,3-dihydrobenzo[b]furan Start->Product1 Product2 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Product1_ref 5-Bromo-2,3-dihydrobenzo[b]furan Product1_ref->Product2   POCl₃ / DMF (Electrophilic Attack at C7)

Synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

This protocol is a self-validating system, with purification and characterization steps ensuring the integrity of the final product.

Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan

  • Setup: To a solution of 2,3-dihydrobenzo[b]furan (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of iron(III) bromide (FeBr₃). Cool the mixture to 0°C in an ice bath.

  • Reaction: Add a solution of bromine (1.05 eq) in DCM dropwise to the stirred mixture over 30 minutes. Maintain the temperature at 0°C.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

  • Setup: In a separate flask under an inert atmosphere (nitrogen or argon), place phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous DMF (5.0 eq) at 0°C to form the Vilsmeier reagent.

  • Reaction: Add a solution of 5-Bromo-2,3-dihydrobenzo[b]furan (1.0 eq) in anhydrous DMF to the Vilsmeier reagent dropwise.

  • Heating: After the addition, heat the reaction mixture to 50-60°C and stir overnight.[8]

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product is then purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the final product with a typical yield of 70-75%.[8]

  • Characterization: Confirm the structure and purity using ¹H-NMR, IR spectroscopy, and Mass Spectrometry, and verify the melting point.[8]

Comparative Analysis: Performance Against Alternatives

The unique value of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is best understood by comparing it to structurally related aldehydes.

CompoundStructureMol. Wt.Key Feature Comparison
Target Molecule 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde227.05Dihydrofuran ring, C5-Bromo, C7-Aldehyde. Trifunctional handle.
Comparator A 2,3-dihydrobenzo[b]furan-7-carbaldehyde148.16Lacks the bromine atom; no direct handle for cross-coupling.
Comparator B 5-Bromobenzofuran-7-carbaldehyde225.04Aromatic furan ring; different electronic properties and geometry.
Comparator C 5-Bromosalicylaldehyde201.02Acyclic precursor; lacks the conformational constraint and electronic influence of the fused furan ring.[12]
Comparative Reactivity

The interplay between the functional groups dictates the synthetic utility of each molecule.

  • Aldehyde Electrophilicity: The C7-aldehyde in the Target Molecule is activated by the electron-withdrawing effect of the C5-bromine atom, making it more susceptible to nucleophilic attack (e.g., in reductive aminations, Wittig reactions, or Grignard additions) compared to Comparator A . The aromatic system in Comparator B also influences reactivity, but the dihydro- nature of the target molecule provides distinct conformational properties to its derivatives.

  • Aromatic Cross-Coupling: This is the most significant advantage of the Target Molecule and Comparator B . The C5-bromine is a prime handle for palladium- or copper-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[13][14] This allows for the direct and modular installation of aryl, alkyl, or nitrogen-based substituents, a capability completely absent in Comparator A . This synthetic handle is crucial for building molecular libraries for structure-activity relationship (SAR) studies.[2]

  • Ring System Influence: The 2,3-dihydrofuran ring of the Target Molecule imparts a non-planar, sp³-rich character to its derivatives, a feature increasingly sought after in drug design to improve solubility and escape "flatland".[2] This contrasts with the fully aromatic and planar nature of Comparator B .

G cluster_target Target: 5-Bromo-2,3-dihydro-..-7-carbaldehyde cluster_A Comparator A: Unsubstituted Analogue cluster_B Comparator B: Unsaturated Analogue Target Target Molecule Target_Aldehyde Nucleophilic Addition (Activated Aldehyde) Target->Target_Aldehyde Target_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira etc.) Target->Target_Coupling CompA_Aldehyde Nucleophilic Addition (Less Activated) CompA Comparator A CompA->CompA_Aldehyde CompA_Coupling NO Cross-Coupling Handle CompA->CompA_Coupling CompB_Aldehyde Nucleophilic Addition (Aromatic System) CompB Comparator B CompB->CompB_Aldehyde CompB_Coupling Pd-Catalyzed Cross-Coupling CompB->CompB_Coupling

Comparative reactivity pathways.
Performance in Biological Scaffolding

The structural features of the target molecule are directly relevant to its potential in generating biologically active compounds.

  • Anticancer Activity: Research has shown that benzofuran derivatives exhibit potent anti-proliferative effects.[3] Specifically, derivatives of 5-Bromo-2,3-dihydrobenzofuran have shown significant inhibitory activity against cancer cell lines such as MCF-7 (human breast adenocarcinoma).[8] The position of the halogen on the benzofuran ring is a critical determinant of its biological activity, making the C5-bromo substitution a strategic choice.[5]

  • Antimicrobial and Other Activities: The broader benzofuran class has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as potential for developing neuroprotective agents.[4][8] The ability to use the aldehyde for forming Schiff bases and the bromine for coupling allows for the creation of diverse libraries to screen for these activities.

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde stands out not merely as another benzofuran derivative, but as a strategically designed synthetic intermediate. When compared to its unsubstituted, unsaturated, and acyclic analogues, it offers a superior combination of features:

  • Enhanced Aldehyde Reactivity: The C5-bromo group electronically activates the C7-aldehyde for subsequent modifications.

  • Unmatched Diversification Potential: The bromine atom serves as a robust handle for modern cross-coupling chemistry, enabling rapid library synthesis.

  • Desirable Physicochemical Properties: The 2,3-dihydrofuran ring provides access to non-planar, sp³-rich structures that are increasingly valued in drug development.

For researchers and drug development professionals, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde represents a highly efficient and versatile starting point for the exploration of novel chemical space within the biologically relevant benzofuran family.

References

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A Comparative Guide to the Biological Activity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a bromine atom at the C-5 position of the benzofuran ring has been shown to significantly modulate the biological efficacy of these compounds. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the versatile building block, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. By exploring the synthesis and bioactivity of different classes of compounds derived from this precursor, including chalcones, pyrazolines, Schiff bases, and hydrazones, we aim to provide a comprehensive resource for researchers in the field of drug discovery.

The Strategic Advantage of the 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Scaffold

The 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde moiety serves as an excellent starting point for the synthesis of diverse bioactive molecules. The aldehyde functional group at the C-7 position is a reactive handle for the construction of various pharmacophores through reactions like Claisen-Schmidt condensation (for chalcones), condensation with hydrazines (for hydrazones and subsequent cyclization to pyrazolines), and reaction with primary amines (for Schiff bases). The bromine atom at the C-5 position enhances the lipophilicity of the resulting derivatives, which can improve membrane permeability and overall bioavailability. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding.

Comparative Biological Evaluation of Derivatives

The versatility of the 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde scaffold allows for the generation of a library of compounds with distinct biological profiles. Here, we compare the anticancer, anti-inflammatory, and antimicrobial activities of different classes of its derivatives.

Anticancer Activity: A Focus on Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented anticancer agents.[3][4] The synthesis of chalcones from a precursor of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, namely 1-(5-bromo-1-benzofuran-2-yl)ethanone, has been reported, and their cytotoxic effects against human breast (MCF-7) and prostate (PC-3) cancer cell lines have been evaluated.[5][6]

Table 1: In Vitro Anticancer Activity of 5-Bromo-benzofuran Chalcone Derivatives [5]

CompoundRCell LineIC50 (µM)
3a HMCF-725.3
PC-331.6
3b 4-BrMCF-715.8
PC-320.1
3c 4-NO2MCF-712.5
PC-315.8
3d 4-N(CH3)2MCF-710.0
PC-312.6
Docetaxel (Standard) MCF-70.02
PC-30.03

The data clearly indicates that the substitution on the pendant phenyl ring of the chalcone moiety significantly influences the anticancer activity. The presence of electron-withdrawing groups (like nitro) and electron-donating groups (like dimethylamino) at the para position enhances the cytotoxicity compared to the unsubstituted analog. This suggests that electronic effects play a crucial role in the mechanism of action of these compounds, which often involves the induction of apoptosis.[3]

Anti-inflammatory and Antimicrobial Activities: The Promise of Pyrazoline Derivatives

Pyrazolines, five-membered heterocyclic compounds, are readily synthesized from chalcones via cyclization with hydrazine hydrate.[7] These compounds have been reported to possess significant anti-inflammatory and antimicrobial properties.[7][8] A study on pyrazoline derivatives synthesized from a related 5-bromo-3-amino-2-acetylbenzofuran precursor provides valuable insights into their potential.[8]

Table 2: Anti-inflammatory and Antimicrobial Activities of 5-Bromo-benzofuran Pyrazoline Derivatives [8]

CompoundRAnti-inflammatory Activity (% Inhibition of Edema)Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
5a Phenyl55.2125
5b 4-Chlorophenyl62.5100
5c 4-Methoxyphenyl58.7150
5d 4-Nitrophenyl68.375
Indomethacin (Standard) 75.4-
Ciprofloxacin (Standard) -10

The results highlight that the pyrazoline derivatives exhibit moderate to good anti-inflammatory activity, with the nitro-substituted derivative showing the highest inhibition of carrageenan-induced paw edema. In terms of antimicrobial activity, these compounds displayed moderate efficacy against Staphylococcus aureus. The structure-activity relationship suggests that electron-withdrawing groups on the phenyl ring at the 3-position of the pyrazoline ring enhance both anti-inflammatory and antimicrobial activities.

Schiff Base and Hydrazone Derivatives: Broadening the Biological Spectrum

Schiff bases, formed by the condensation of the parent aldehyde with primary amines, and hydrazones, resulting from its reaction with hydrazines, are versatile intermediates and bioactive molecules in their own right.[9][10] While specific data for derivatives of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is limited in the readily available literature, the broader class of benzofuran-based Schiff bases and hydrazones have demonstrated significant antimicrobial and antifungal activities.[11][12] The imine (-C=N-) linkage in Schiff bases and the azomethine (-NH-N=CH-) group in hydrazones are crucial for their biological effects.[9][10] Further investigation into these derivatives is warranted to fully explore the therapeutic potential of this scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key biological assays are provided below.

Synthesis of Chalcone Derivatives

A general procedure for the synthesis of chalcones from a benzofuran ketone precursor is as follows:

  • To a solution of 1-(5-bromo-1-benzofuran-2-yl)ethanone (1 mmol) in methanol (20 mL), add the appropriate aromatic aldehyde (1.2 mmol).

  • Slowly add an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.[5]

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Seed cancer cells (e.g., MCF-7 or PC-3) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[5]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Administer the test compounds orally to a group of rats.

  • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema compared to the control group.[8]

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the relationships between the different derivatives and their synthetic origins, as well as a key signaling pathway often implicated in their anticancer effects, the following diagrams are provided.

Synthesis_Pathway A 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde B Chalcones A->B Aromatic Ketone, Base (Claisen-Schmidt) D Schiff Bases A->D Primary Amine E Hydrazones A->E Hydrazine C Pyrazolines B->C Hydrazine Hydrate, Acid catalyst

Caption: Synthetic pathways to various derivatives.

Apoptosis_Pathway cluster_0 Anticancer Action of Benzofuran Derivatives drug 5-Bromo-benzofuran Derivative (e.g., Chalcone) ros Increased Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Damage ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: A potential mechanism of anticancer action.

Conclusion

The 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde scaffold is a privileged starting material for the synthesis of a diverse range of biologically active compounds. The available data on its chalcone and pyrazoline derivatives demonstrate promising anticancer and anti-inflammatory activities, respectively. The structure-activity relationships highlight the importance of substituents on the peripheral aromatic rings in fine-tuning the biological efficacy of these molecules. Further exploration of other derivatives, such as Schiff bases and hydrazones, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. This guide serves as a foundational resource for researchers aiming to design and develop novel drug candidates based on the 5-bromo-benzofuran core.

References

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A Spectroscopic Journey: Tracing the Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde stands as a valuable heterocyclic building block, its unique substitution pattern offering a scaffold for the development of a diverse array of biologically active compounds. This guide provides a comprehensive spectroscopic comparison of this target molecule with its key precursors, offering field-proven insights into the transformations that define its synthesis. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we illuminate the chemical evolution from a simple benzofuran derivative to the functionalized target compound.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a well-established two-step process commencing with the commercially available 2,3-dihydrobenzofuran. The journey involves an initial electrophilic bromination followed by a regioselective formylation. Understanding the spectroscopic signatures at each stage is crucial for reaction monitoring, impurity profiling, and ensuring the structural integrity of the final product.

Synthetic_Pathway Start 2,3-Dihydrobenzofuran Intermediate 5-Bromo-2,3-dihydrobenzo[b]furan Start->Intermediate Bromination (Br₂, FeBr₃ or NBS) Final 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Intermediate->Final Formylation (Vilsmeier-Haack)

Figure 1: Synthetic route to 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Spectroscopic Comparison: Unveiling the Molecular Changes

The true power of spectroscopy lies in its ability to narrate the story of a chemical reaction. By comparing the spectra of the starting material, intermediate, and final product, we can pinpoint the exact structural modifications that have occurred.

2,3-Dihydrobenzofuran: The Starting Point

This simple heterocyclic ether serves as our spectroscopic baseline. Its key features are the aliphatic protons of the dihydrofuran ring and the unsubstituted aromatic protons.

5-Bromo-2,3-dihydrobenzo[b]furan: The Intermediate

The introduction of a bromine atom at the 5-position significantly alters the spectroscopic landscape. This electrophilic aromatic substitution is a critical step, and its success is readily confirmed by the following changes.

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde: The Final Product

The final transformation, a Vilsmeier-Haack formylation, introduces an aldehyde group at the 7-position. This adds another layer of complexity to the spectra, providing clear markers for the successful completion of the synthesis. A characteristic aldehyde proton singlet appears around 10.1 ppm in the ¹H-NMR spectrum, and the IR spectrum shows a strong C=O stretch near 1700 cm⁻¹[1].

Table 1: Comparative Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
2,3-Dihydrobenzofuran ~3.2 (t, 2H), ~4.6 (t, 2H), 6.8-7.2 (m, 4H)Aliphatic C-O & C-C, Aromatic CHC-O-C stretch, Aromatic C-H bends120 (M⁺)
5-Bromo-2,3-dihydrobenzo[b]furan Signals for H-4 and H-6 will show splitting patterns consistent with the bromine substitution. Aromatic region will be more complex.Aromatic carbon attached to bromine will be significantly shifted.C-Br stretch, C-O-C stretch198/200 (M⁺, M⁺+2)
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde ~10.1 (s, 1H, -CHO) , Aromatic protons will show further shifts and splitting due to the aldehyde group.~190 (-CHO) , Aromatic carbons are further deshielded.~1700 (C=O stretch) , C-Br stretch, C-O-C stretch226/228 (M⁺, M⁺+2)

Experimental Protocols: A Guide to Data Acquisition

Reproducible and high-quality spectroscopic data are the bedrock of chemical analysis. The following protocols outline the standard procedures for obtaining the spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan to subtract atmospheric contributions (H₂O, CO₂).

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • The GC will separate the components of the sample before they enter the MS.

  • Data Acquisition (Electron Ionization - EI):

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight of the compounds (e.g., m/z 40-300).

    • The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern.

Causality in Spectral Shifts: An Expert's Interpretation

The observed changes in the spectroscopic data are not arbitrary; they are a direct consequence of the chemical transformations occurring at the molecular level.

  • Bromination: The introduction of the electron-withdrawing bromine atom deshields the adjacent aromatic protons, causing their signals to shift downfield in the ¹H NMR spectrum. In the ¹³C NMR, the carbon directly bonded to the bromine will experience a significant downfield shift due to the heavy atom effect. The presence of bromine is unequivocally confirmed in the mass spectrum by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

  • Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring. The mechanism involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃)[2]. This electrophile then attacks the aromatic ring.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aromatic_Ring 5-Bromo-2,3-dihydrobenzo[b]furan Intermediate_Complex Iminium Intermediate Aromatic_Ring->Intermediate_Complex + Vilsmeier Reagent Final_Product Aldehyde Product Intermediate_Complex->Final_Product H₂O Workup

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

The introduction of the strongly electron-withdrawing aldehyde group causes a significant downfield shift of the aldehydic proton in the ¹H NMR spectrum, typically appearing as a singlet above 9.5 ppm. The carbonyl carbon of the aldehyde group gives a characteristic signal in the ¹³C NMR spectrum in the range of 190-200 ppm. The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the aldehyde, which is a definitive indicator of a successful formylation.

Conclusion: A Foundation for Future Discovery

This guide has provided a detailed spectroscopic comparison of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and its precursors, 2,3-dihydrobenzofuran and 5-Bromo-2,3-dihydrobenzo[b]furan. By understanding the characteristic spectral changes that accompany each synthetic step, researchers can confidently monitor their reactions, verify the structures of their products, and ensure the purity of their materials. The data and protocols presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis of novel benzofuran-based compounds, ultimately accelerating the pace of drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2).
  • Cavaleiro, J. A. S., et al. (n.d.). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of intermediates is a cornerstone of safety and efficacy. 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity profile can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this critical intermediate.

The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific goals of the analysis.[1] This guide will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Analyte: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Molecular Formula: C₉H₇BrO₂ Molecular Weight: 227.05 g/mol Structure: A dihydrobenzofuran core with a bromine substituent at the 5-position and a carbaldehyde group at the 7-position.[2]

This molecule's structure, featuring a polar aldehyde group and a semi-volatile brominated aromatic system, places it at the analytical crossroads of both HPLC and GC-MS.

Synthetic Pathway and Potential Impurities

A thorough understanding of the synthetic route is paramount for predicting potential impurities. A common synthesis involves a two-step process:

  • Bromination: 2,3-dihydrobenzo[b]furan is brominated, typically using a reagent like N-bromosuccinimide (NBS), to yield 5-bromo-2,3-dihydrobenzo[b]furan.

  • Formylation: The aldehyde group is introduced at the 7-position via reactions such as the Vilsmeier-Haack or Duff reaction.[2]

Based on this pathway, potential impurities may include:

  • Unreacted Starting Materials: 2,3-dihydrobenzo[b]furan.

  • Intermediate: 5-bromo-2,3-dihydrobenzo[b]furan.

  • Isomeric By-products: Bromination or formylation at other positions on the aromatic ring.

  • Over-brominated species: Di-brominated dihydrobenzofurans.

  • Residual Solvents and Reagents: From the synthesis and purification steps.

A robust analytical method must be able to separate and quantify the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile.[3] Given the presence of the polar aldehyde group and the aromatic system, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices for HPLC
  • Reversed-Phase (C18) Column: The non-polar C18 stationary phase provides excellent retention for the aromatic ring of the analyte through hydrophobic interactions. The polarity of the molecule can be modulated by the mobile phase composition to achieve optimal separation from less polar starting materials and more polar by-products.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is chosen to ensure the separation of compounds with a range of polarities. Acetonitrile is a common organic modifier that provides good peak shape and resolution for aromatic compounds.[4]

  • UV Detection (254 nm): The benzofuran ring system contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide a strong signal for the analyte and related impurities.[2]

  • Method Validation: The entire method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its accuracy, precision, specificity, linearity, and range are fit for purpose.[5][6][7]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).
  • Water (HPLC grade, ultrapure).
  • 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde reference standard.
  • Sample of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde for testing.

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.
  • Prepare a sample solution of the test material in acetonitrile at a concentration of 1 mg/mL.
  • Filter both solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Weigh & Dissolve Test Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample/Standard (10 µL) filter_std->inject filter_sample->inject hplc_system Equilibrate HPLC System (C18 Column, 30°C) hplc_system->inject run_gradient Run Gradient Elution (ACN/Water, 1 mL/min) inject->run_gradient detect UV Detection (254 nm) run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Test Sample in Solvent inject Inject Sample (1 µL, Split Mode) prep_sample->inject separate GC Separation (Temperature Program) inject->separate ionize Ionization (EI, 70 eV) & Mass Detection separate->ionize integrate Integrate Total Ion Chromatogram (TIC) ionize->integrate identify Identify Peaks (Mass Spectra Library) ionize->identify quantify Quantify Purity (% Area) integrate->quantify

Sources

A Comparative Guide to the Structural Confirmation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds like 2,3-dihydrobenzo[b]furan are of paramount importance due to their prevalence in biologically active molecules.[1] The derivative 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (Molecular Formula: C₉H₇BrO₂, Molecular Weight: 227.05 g/mol [2][3]) serves as a versatile building block for synthesizing novel compounds. Its aldehyde functional group allows for a multitude of subsequent reactions, including oxidation, reduction, and condensation to form Schiff bases.[2]

However, the synthetic route to this and similar derivatives involves electrophilic aromatic substitution, a process that can yield a mixture of constitutional isomers. Relying on preliminary spectral data alone can lead to structural misassignment, a critical error that can derail research programs and waste significant resources.[4][5] This guide presents a comprehensive, multi-faceted strategy for the unambiguous structural confirmation of the title compound and its derivatives. We will move beyond simple data reporting to explain the causal logic behind experimental choices, creating a self-validating system to ensure absolute confidence in the assigned structure.

Synthetic Pathway and the Genesis of Isomeric Uncertainty

The common synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a two-step process: electrophilic bromination of a 2,3-dihydrobenzo[b]furan precursor, followed by formylation.[2] While these reactions are designed for specific regioselectivity, the potential for side products is ever-present.

  • Bromination : The first step typically involves treating 2,3-dihydrobenzo[b]furan with an electrophilic bromine source like N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst.[2] The ether oxygen is an ortho-, para-director, activating positions 5 and 7. While steric hindrance at position 7 often favors substitution at position 5, this is not always absolute.

  • Formylation : The subsequent introduction of the aldehyde group, often via a Vilsmeier-Haack (DMF/POCl₃) or Duff reaction (hexamethylenetetramine), targets the most activated remaining position.[2] For the 5-bromo intermediate, this is expected to be position 7.

This process creates a logical pathway for potential isomeric impurities that must be analytically differentiated from the target molecule.

G cluster_0 Synthetic Workflow Start 2,3-Dihydrobenzo[b]furan Step1 Bromination (e.g., NBS) Start->Step1 Intermediate 5-Bromo-2,3-dihydrobenzo[b]furan (Target Intermediate) Step1->Intermediate Isomer1 7-Bromo Isomer (Potential Byproduct) Step1->Isomer1 Step2 Formylation (e.g., Vilsmeier-Haack) Intermediate->Step2 Isomer1->Step2 Product 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (Target Product) Step2->Product Isomer2 7-Bromo-5-carbaldehyde Isomer (Plausible Alternative) Step2->Isomer2

Caption: Synthetic pathway and potential points of isomeric byproduct formation.

Part 1: Primary Spectroscopic Characterization

The initial analysis relies on a standard suite of spectroscopic techniques. While insufficient for absolute proof alone, they provide the first layer of evidence.

Data Summary Table
TechniqueFeatureExpected Observation for 5-Bromo-7-carbaldehydeRationale & Key Insights
¹H NMR Aldehyde ProtonSinglet, ~10.1 ppm[2]Highly deshielded proton, characteristic of aldehydes. Its singlet nature indicates no adjacent protons.
Aromatic ProtonsTwo doublets (or singlets), ~7.5-8.0 ppmProtons at C4 and C6 are meta-coupled, leading to very small or no visible splitting (appearing as singlets or narrow doublets).
Dihydrofuran ProtonsTwo triplets, ~3.2 ppm (C3-H₂) & ~4.6 ppm (C2-H₂)Represents the -CH₂-CH₂-O- system, with typical triplet splitting patterns from vicinal coupling.
¹³C NMR Carbonyl Carbon~190 ppmCharacteristic chemical shift for an aldehyde carbon.
Aromatic Carbons6 signals in the aromatic region (~110-160 ppm)Confirms the number of unique carbon environments on the benzene ring.
Aliphatic Carbons2 signals, ~30 ppm (C3) & ~72 ppm (C2)Confirms the dihydrofuran ring carbons.
Mass Spec. Molecular Ionm/z ≈ 227/229Corresponds to the molecular weight (227.05 g/mol ).[2] The M+ and M+2 peaks in a ~1:1 ratio are the definitive signature of a single bromine atom.
IR Spec. C=O StretchStrong absorption near 1700 cm⁻¹[2]Confirms the presence of the aldehyde carbonyl group.

Part 2: Unambiguous Confirmation with 2D NMR Spectroscopy

To eliminate any doubt regarding the substitution pattern, two-dimensional NMR is essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task as it reveals 2- and 3-bond correlations between protons and carbons.

For the target structure, the following correlations are definitive proof:

  • H7 (Aldehyde) → C5, C6, C7a: The aldehyde proton's correlation to the bromine-bearing C5 is unequivocal proof of their relative positions.

  • H4 → C5, C6, C7a: The aromatic proton at C4 will correlate to the adjacent carbons, confirming its position next to the bromine.

  • H6 → C5, C7, C4: The other aromatic proton at C6 will show correlations to the aldehyde carbon (C7) and the bromine-bearing carbon (C5).

Caption: Key HMBC correlations confirming the 5-Bromo, 7-Carbaldehyde substitution pattern.

Part 3: Comparative Analysis Against a Plausible Isomer

The most likely isomeric contaminant would be 7-Bromo-2,3-dihydrobenzo[b]furan-5-carbaldehyde . A direct comparison of the expected key NMR data is the best way to differentiate them.

FeatureTarget: 5-Bromo-7-carbaldehyde Alternative: 7-Bromo-5-carbaldehyde Discriminatory Insight
¹H NMR Aromatic Region Two meta-coupled protons (doublets or singlets).Two ortho-coupled protons (doublets, J ≈ 8-9 Hz).The splitting pattern is the most immediate indicator. Ortho-coupling gives large, clear doublets, which would be absent in the target molecule.
Key HMBC Correlation 1 Aldehyde-H shows a correlation to the brominated carbon (C5) .Aldehyde-H shows a correlation to the non-brominated carbon (C7) .This is the definitive experiment. The presence or absence of this long-range coupling irrefutably assigns the aldehyde's position relative to the bromine.
Key HMBC Correlation 2 Aromatic H6 correlates to the aldehyde carbon (C7) .Aromatic H4 correlates to the aldehyde carbon (C5) .Confirms the specific proton that is adjacent to the aldehyde group.

Part 4: Orthogonal Confirmation Methods

For novel derivatives or in cases of persistent ambiguity, further validation is necessary.

X-Ray Crystallography

If the compound can be crystallized, single-crystal X-ray diffraction provides the "gold standard" for structural determination. It yields precise bond lengths, angles, and absolute connectivity, leaving no room for interpretation.[6][7] This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives.

Chemical Derivatization

Chemical reactions can serve as a powerful confirmation tool. The logic is simple: if the proposed structure is correct, it must undergo predictable chemical transformations.

  • Oxidation : Treatment with an oxidizing agent like KMnO₄ should convert the aldehyde to a carboxylic acid.[2] In the ¹H NMR, the aldehyde signal (~10.1 ppm) will disappear and be replaced by a broad carboxylic acid proton signal (>12 ppm). The mass spectrum will show a mass increase of 16 amu.

  • Reduction : Treatment with a reducing agent like NaBH₄ will convert the aldehyde to a primary alcohol.[2] The aldehyde proton signal will disappear, and a new benzylic CH₂ group will appear in the ¹H NMR, coupled to the new hydroxyl proton.

Experimental Protocol: HMBC for Structural Confirmation

Objective: To unambiguously determine the substitution pattern of the synthesized product by identifying key 2- and 3-bond correlations between protons and carbons.

1. Sample Preparation:

  • Dissolve ~10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup (Example on a 400 MHz Spectrometer):

  • Acquire standard ¹H and ¹³C{¹H} spectra first to determine chemical shifts and spectral widths.
  • Load the HMBC pulse sequence (e.g., hmbcgpqf on Bruker systems).
  • Set the spectral widths for both ¹H (F2 dimension) and ¹³C (F1 dimension) to encompass all signals.
  • Set the long-range coupling delay (D6 on Bruker) to optimize for a J-coupling of 8 Hz. This typically corresponds to a delay of ~62.5 ms (1/(2*J)).
  • Set the number of scans (NS) to 8 or 16 and the number of increments in the F1 dimension (N) to 256 or 512, depending on sample concentration.

3. Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.
  • Perform Fourier transformation, followed by careful phasing in both dimensions.
  • Calibrate the spectra using the residual solvent peak as a reference.

4. Data Interpretation:

  • Identify the cross-peak corresponding to the aldehyde proton in the F2 dimension.
  • Trace vertically to identify the carbon signals it is correlated with in the F1 dimension.
  • Critically analyze these correlations against the proposed structures (as detailed in the comparison table) to make a definitive assignment.

Conclusion

Confirming the structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde derivatives is a process of systematic, logical deduction. While primary spectroscopic methods provide initial clues, they are insufficient to overcome the inherent ambiguities of the synthetic process. The true power of structural elucidation lies in the application of multi-dimensional techniques, particularly 2D NMR, which acts as a molecular GPS to map connectivity. By comparing the acquired data against plausible alternatives and, when necessary, employing orthogonal methods like X-ray crystallography or chemical derivatization, researchers can achieve the highest level of confidence. This rigorous, self-validating approach is fundamental to ensuring scientific integrity and advancing drug discovery programs.

References

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. PMC - NIH. [Link]

  • Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. ResearchGate. [Link]

  • Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. ResearchGate. [Link]

  • 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran. PMC - NIH. [Link]

  • determine aldehydes derived: Topics by Science.gov. Science.gov. [Link]

  • 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. PMC - NIH. [Link]

  • Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. RSC Publishing. [Link]

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A Senior Application Scientist's Guide to In Vitro Biological Activity Profiling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activities of novel 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde analogs. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][2][3] This document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices to empower robust and reliable in vitro screening.

Our approach is structured as a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific, mechanism-based assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Bioactivity Profiling cluster_2 Tier 3: Mechanism of Action A Library of Analogs B Cytotoxicity & Viability Assays (e.g., XTT Assay) A->B C Antimicrobial Assays (MIC Determination) B->C D Anti-inflammatory Assays (NF-κB, Protein Denaturation) B->D E Antioxidant Assays (DPPH, ABTS) B->E F Enzyme Inhibition Assays (AChE, BACE1) B->F G Hit Compound(s) C->G D->G E->G F->G H Dose-Response Studies G->H I Pathway-Specific Assays H->I

Caption: General workflow for screening benzofuran analogs.

Foundational Analysis: Cytotoxicity and Cell Viability

The initial step for any novel compound library is to assess its effect on cell viability. This provides a fundamental understanding of the compounds' cytotoxic potential, which is critical for interpreting subsequent bioactivity data and for identifying potential anticancer agents.[4][5] We will compare two ubiquitous tetrazolium reduction assays: MTT and XTT.

The core principle for these assays relies on the activity of mitochondrial dehydrogenases in metabolically active cells, which reduce a tetrazolium salt to a colored formazan product.[6][7] The quantity of formazan is directly proportional to the number of viable cells.[8]

G cluster_0 Mitochondrion of Viable Cell Dehydrogenase Dehydrogenase Tetrazolium Salt Tetrazolium Salt Colored Formazan Colored Formazan Tetrazolium Salt->Colored Formazan Reduction by Dehydrogenase

Caption: Principle of tetrazolium reduction assays.

Comparative Analysis: MTT vs. XTT Assays

The choice between MTT and XTT assays depends largely on experimental throughput and sensitivity needs. While both are reliable, the XTT assay offers significant workflow advantages.[9]

FeatureMTT AssayXTT AssayRationale & Justification
Formazan Product Insoluble (purple crystals)Water-soluble (orange)The key difference. XTT's soluble product eliminates a major experimental step, reducing handling errors and time.[6][9][10]
Workflow Step Requires formazan solubilization (e.g., with DMSO)No solubilization neededThe additional solubilization step in the MTT assay can introduce variability and potential cell loss.[9]
Protocol Time LongerShorterEliminating the solubilization step makes the XTT protocol more efficient, especially for high-throughput screening.[9]
Sensitivity Generally highOften higher sensitivity and a wider dynamic rangeThe water-soluble formazan in the XTT assay often leads to more consistent and reproducible results.[7]
Experimental Protocol: XTT Cell Viability Assay

This protocol is designed as a self-validating system, including controls for background absorbance and maximum cell death.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Rationale: An overnight incubation allows cells to adhere and enter a logarithmic growth phase, ensuring responsiveness to treatment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or controls.

    • Controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.

      • Positive Control (Max Inhibition): Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Wells with medium only for background absorbance.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[6]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to its formazan product.[6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each analog.

Hypothetical Data: Cytotoxicity of Benzofuran Analogs against MCF-7 Cells

CompoundIC₅₀ (µM) after 48h
Analog 112.5
Analog 278.2
Analog 3> 100
Analog 45.8
Doxorubicin (Control)0.9

Profiling for Specific Biological Activities

Analogs showing interesting cytotoxicity profiles or those intended for non-cancer applications should be funneled into specific bioactivity assays.

A. Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases.[11] A key pathway regulating inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[12][13] Inhibition of this pathway is a major target for anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB (Inhibitor) IKK Complex->IκB Phosphorylates NF-κB p50/p65 (NF-κB) IκB->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Promotes Inflammatory Gene Expression

Caption: The canonical NF-κB signaling pathway.

Recommended Assay: NF-κB Reporter Assay This cell-based assay provides a functional readout of the entire pathway.

  • Cell Line: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Protocol: Seed the reporter cells, treat with the benzofuran analogs for a specified pre-incubation time, and then stimulate the NF-κB pathway using an inducer like Tumor Necrosis Factor-alpha (TNF-α).

  • Readout: After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Interpretation: A reduction in reporter activity in the presence of the compound indicates inhibition of the NF-κB pathway.

B. Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[14] The gold-standard method for determining a compound's efficacy is the measurement of its Minimum Inhibitory Concentration (MIC).[15][16]

Recommended Assay: Broth Microdilution Method This method is efficient for testing multiple compounds and provides a quantitative MIC value.[15][16] It is a standardized technique recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the benzofuran analogs in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Hypothetical Data: MIC Values of Benzofuran Analogs

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Analog 132>128
Analog 4816
Analog 7>128>128
Vancomycin (Control)1N/A
Ciprofloxacin (Control)0.50.25
C. Antioxidant Activity

Many benzofuran derivatives from natural sources exhibit antioxidant properties.[2][3] Simple, rapid chemical assays can be used to screen for radical scavenging ability.

Recommended Assays: DPPH and ABTS Radical Scavenging Assays These two methods are complementary and widely used for their simplicity and sensitivity.[17][18][19] They measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable free radical.[18][20]

  • Principle: In the DPPH assay, the deep purple 2,2-diphenyl-1-picrylhydrazyl radical is reduced to a pale yellow compound. In the ABTS assay, the blue/green ABTS radical cation is decolorized.

  • Procedure: A solution of the radical (DPPH or ABTS) is mixed with various concentrations of the test compounds.

  • Measurement: After a short incubation, the decrease in absorbance is measured spectrophotometrically.

  • Analysis: Results are typically expressed as IC₅₀ (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

D. Neuroprotective Activity: Enzyme Inhibition

Given the role of enzymes like Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) in Alzheimer's disease, screening for their inhibition is a valuable strategy.[21][22]

Recommended Assay 1: Acetylcholinesterase (AChE) Inhibition This assay is based on the Ellman method, which uses DTNB to quantify the product of AChE activity.[21][23][24]

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.[21]

  • Procedure: The enzyme (AChE) is incubated with the test compound before the addition of the substrate (acetylthiocholine) and DTNB.

  • Interpretation: A lower absorbance value in the presence of the compound indicates inhibition of AChE.

Recommended Assay 2: BACE1 Fluorogenic Assay This assay uses a peptide substrate with a fluorophore and a quencher.[22][25]

  • Principle: The substrate is a peptide containing a sequence cleaved by BACE1. In its intact form, a quencher molecule suppresses the signal from a nearby fluorophore. Upon cleavage by BACE1, the fluorophore is released from the quencher's proximity, resulting in a significant increase in fluorescence.[22][26]

  • Procedure: Recombinant human BACE1 is incubated with the test compound and the fluorogenic substrate.

  • Measurement: Fluorescence is measured over time using an excitation wavelength of ~320-345 nm and an emission wavelength of ~405-510 nm.[25][26]

  • Interpretation: A reduced rate of fluorescence increase indicates BACE1 inhibition.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).
  • XTT Assays vs MTT. Biotech Spain. (2025-12-29).
  • Bioassay Systems QuantiChrom Acetylcholinesterase Inhibitor Assay Kit. Fisher Scientific.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems.
  • MTT assay. Wikipedia.
  • BACE1 Assay Kit BACE1 71656. BPS Bioscience.
  • Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human.
  • Susceptibility Testing. Infectious Diseases - MSD Manual Professional Edition.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. (2025-08-07).
  • New functional assay for Amyloid lowering drugs (BACE inhibitor screening assay). Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT.
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. (2025-02-22).
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02).
  • BACE Inhibitor Screening Assay Kit. Cayman Chemical.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • BACE1 Assay Kit. BPS Bioscience.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity.
  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. (2024-03-28).
  • Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha: An Ethnic Medicine from the Tibetan Plateau. MDPI.
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  • EVALUATION OF IN- VITRO ANTI INFLAMMATORY ACTIVITY. PDF - Slideshare.
  • NF-kappa B : methods and protocols. New York University Abu Dhabi.
  • The NF-kB Signaling Pathway. Creative Diagnostics.
  • Transcription - NF-kB signaling pathway. Bio-Rad.
  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. (2020-09-21).
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The Orthogonality of Reactivity: A Comparative Guide to the Bromine and Aldehyde Groups

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, the ability to selectively modify one functional group in the presence of another is a cornerstone of elegant and efficient molecular construction. This guide delves into the comparative reactivity of two ubiquitous functional groups: the aryl bromide and the aldehyde. Using 4-bromobenzaldehyde as a model system, we will explore the orthogonal reactivity that makes such bifunctional molecules invaluable building blocks.[1] This technical overview will provide a comprehensive analysis of the key reactions at both sites, supported by detailed experimental protocols and quantitative data to inform practical applications in complex molecule synthesis.

Core Concepts: The Duality of Reactivity

The synthetic utility of a molecule like 4-bromobenzaldehyde is rooted in the distinct and often separable reactivity of its aldehyde and aryl bromide functionalities.[1]

  • The Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for nucleophilic attack.[2][3] Its reactivity is primarily governed by nucleophilic addition and redox reactions.[1]

  • The Aryl Bromide Group: The carbon-bromine bond on the aromatic ring is a key site for metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in reactions that form new carbon-carbon or carbon-heteroatom bonds.[1]

This inherent difference in reactivity allows for a "one-at-a-time" approach to functionalization, a concept known as orthogonal synthesis.[4]

Navigating Reactivity: A Visual Guide

The choice of reagents and reaction conditions dictates which functional group will react. The following diagram illustrates the primary reaction pathways available for a molecule containing both an aldehyde and an aryl bromide.

Caption: Orthogonal reactivity pathways of 4-bromobenzaldehyde.

Experimental Data: A Head-to-Head Comparison

The true measure of comparative reactivity lies in experimental outcomes. Below, we present data from key transformations that highlight the chemoselectivity achievable with 4-bromobenzaldehyde.

Scenario 1: Selective Reduction of the Aldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over aryl halides.[5][6]

Reaction Reagents & Conditions Product Yield Selectivity Reference
Aldehyde ReductionNaBH₄, Methanol, 0°C to rt4-Bromobenzyl alcohol>95%Excellent (Aryl bromide untouched)[5][7]

This high degree of selectivity is due to the fact that NaBH₄ acts as a source of hydride (H⁻), a nucleophile that readily attacks the electrophilic carbonyl carbon.[8] The aryl bromide is not susceptible to nucleophilic attack under these conditions.

Scenario 2: Selective Cross-Coupling of the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, for instance, can selectively functionalize the aryl bromide in the presence of the aldehyde.[9][10]

Reaction Reagents & Conditions Product Yield Selectivity Reference
Suzuki CouplingPhenylboronic acid, Pd catalyst, K₂CO₃, H₂O/EtOH, rt4-FormylbiphenylUp to 100%Excellent (Aldehyde untouched)[10][11]
Sonogashira CouplingPhenylacetylene, Pd/Cu catalyst, base4-(Phenylethynyl)benzaldehydeGood to ExcellentExcellent (Aldehyde untouched)[12][13]

The success of these reactions hinges on the catalytic cycle of the palladium complex, which involves oxidative addition to the C-Br bond, a process that does not interfere with the aldehyde group under the typically basic reaction conditions.[14]

Experimental Protocols: In-Depth Methodologies

To provide actionable insights, we detail the step-by-step protocols for the selective reactions discussed above.

Protocol 1: Selective Reduction of 4-Bromobenzaldehyde

This protocol describes the reduction of the aldehyde group using sodium borohydride.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quench cluster_3 Workup & Purification A Dissolve 4-bromobenzaldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Slowly add NaBH4 (portion-wise) B->C D Stir at rt (Monitor by TLC) C->D E Quench with aq. NH4Cl or 1N HCl at 0°C D->E F Extract with DCM E->F G Wash with H2O & Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I

Caption: Workflow for the selective reduction of an aldehyde.

Detailed Steps:

  • Dissolve 4-bromobenzaldehyde (1 equivalent) in methanol (10 volumes).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) in portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction back to 0°C and quench by the slow addition of aqueous ammonium chloride or 1N HCl.[6]

  • Extract the product with dichloromethane (DCM) twice.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 4-bromobenzyl alcohol.

Protocol 2: Selective Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

This protocol outlines a palladium-catalyzed cross-coupling reaction that targets the aryl bromide.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction cluster_3 Workup & Purification A Combine 4-bromobenzaldehyde, phenylboronic acid, & base (K2CO3) in H2O/EtOH B Degas the mixture (Ar bubbling) A->B C Add Pd catalyst (e.g., Pd(PPh3)4) B->C D Stir at rt or heat (Monitor by TLC/GC) C->D E Dilute with H2O D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate & Purify (e.g., Chromatography) H->I

Sources

A Senior Scientist's Comparative Guide to DFT Calculations for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, in-depth comparison of methodologies for performing Density Functional Theory (DFT) calculations on 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. Moving beyond a simple list of instructions, this document elucidates the causality behind procedural choices, ensuring a robust and scientifically valid computational analysis.

The target molecule, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, is a member of the benzofuran family of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Computational modeling of such molecules is paramount for understanding their structure-activity relationships (SAR), predicting reactivity, and interpreting spectroscopic data, thereby accelerating the drug discovery pipeline. DFT offers a powerful balance of computational cost and accuracy for these tasks.[5]

This guide is structured to provide a foundational understanding, a detailed experimental protocol, and a comparative analysis of alternative methods, ensuring the reader can design and execute high-quality computational studies.

Part 1: Foundational Concepts - Selecting the Optimal Computational Protocol

A successful DFT calculation is not determined by a single choice, but by the synergistic combination of three core components: the functional, the basis set, and the computational task. The selection of these elements must be tailored to the specific chemical nature of the molecule—in this case, a halogenated aromatic aldehyde.

cluster_input 1. Input Preparation cluster_setup 2. Calculation Setup cluster_execution 3. Execution & Validation cluster_analysis 4. Data Analysis mol_structure Initial 3D Molecular Structure (e.g., from PubChem or drawn) functional Choose Functional (e.g., B3LYP, wB97X-D) mol_structure->functional basis_set Choose Basis Set (e.g., 6-311+G(d,p)) task Define Task (Opt, Freq, TD-DFT) run_calc Run DFT Calculation (e.g., Gaussian, ORCA) task->run_calc validation Validate Geometry (Check for imaginary frequencies) run_calc->validation analysis Analyze Output: - Optimized Geometry - Electronic Properties (HOMO-LUMO) - Simulated Spectra (IR, UV-Vis) validation->analysis comparison Compare with Experimental Data analysis->comparison

Caption: General workflow for a DFT calculation, from initial structure to final analysis.

The Crucial Choice: Exchange-Correlation Functional

The functional is the heart of a DFT calculation, approximating the complex exchange-correlation energy of the electrons.[6] The choice of functional directly impacts the accuracy of the results. For organic molecules like our target, several well-tested options exist.

Causality Behind Selection:

  • Hybrid Functionals (e.g., B3LYP): These mix a portion of exact Hartree-Fock exchange with DFT exchange. B3LYP is renowned for its excellent balance of accuracy and computational efficiency for a wide range of organic systems, making it a reliable default choice.[7]

  • Range-Separated Functionals (e.g., wB97X-D): These functionals treat short- and long-range electron interactions differently. This is particularly advantageous for systems where non-covalent interactions, such as those involving the bromine atom and the aldehyde oxygen, might be important.

  • Dispersion Correction: Van der Waals forces (dispersion) are critical for accurate geometries and energies. Modern functionals often include an empirical correction term, denoted by "-D" (e.g., wB97X-D or B3LYP-D3). It is now considered best practice to always include a dispersion correction for molecular calculations.[6]

Table 1: Comparison of Recommended DFT Functionals

Functional Type Strengths Weaknesses Best Use-Case for this Molecule
B3LYP Hybrid GGA Robust, well-benchmarked, good balance of speed and accuracy for geometries and frequencies. Can be less accurate for non-covalent interactions without a dispersion correction. Excellent for initial geometry optimizations and vibrational analysis.
M06-2X Hybrid Meta-GGA Good performance for thermochemistry, kinetics, and systems with some non-covalent interactions. Can be more computationally demanding than B3LYP. Useful for calculating reaction barriers or binding energies.

| wB97X-D | Range-Separated Hybrid | Excellent for non-covalent interactions, charge-transfer excitations. Includes built-in dispersion. | Higher computational cost. | Ideal for studying intermolecular interactions or when TD-DFT is the primary goal. |

Defining the Space: The Basis Set

The basis set is a collection of mathematical functions used to construct the molecular orbitals. Its "size" and "flexibility" determine the quality of the electronic structure description.

Causality Behind Selection:

  • Pople Style Basis Sets (e.g., 6-311+G(d,p)): This nomenclature describes a triple-zeta basis set (6-311), meaning three basis functions are used for each valence atomic orbital, providing flexibility.

  • Polarization Functions (d,p): These functions allow orbitals to change shape (polarize), which is essential for accurately describing bonding in molecules with heteroatoms and multiple bonds, such as the C=O group and the C-Br bond in our target molecule.[8]

  • Diffuse Functions +: These are large, spread-out functions that are crucial for describing anions, excited states, and weak non-covalent interactions. For a molecule with electronegative oxygen and bromine atoms, their inclusion is highly recommended.[8]

A study on the structurally similar 5-Bromo-2-Hydroxybenzaldehyde demonstrated excellent results using the 6-311++G(d,p) basis set, making it a validated starting point for our molecule.[9]

Table 2: Comparison of Common Basis Sets

Basis Set Level Description Computational Cost Accuracy Trade-off
6-31G(d) Double-Zeta A good starting point for preliminary calculations. Includes polarization on heavy atoms. Low Provides reasonable geometries but may be insufficient for accurate energy or spectroscopic calculations.
6-311+G(d,p) Triple-Zeta Adds more flexibility, polarization on hydrogen, and diffuse functions. Medium A strong choice offering high accuracy for geometries, frequencies, and energies for this type of molecule.

| def2-TZVP | Triple-Zeta | A well-balanced and efficient alternative from the Ahlrichs family of basis sets. | Medium | Generally provides results of similar quality to 6-311+G(d,p) and is a popular choice in many modern studies. |

Part 2: A Self-Validating Protocol for Comprehensive Analysis

This section outlines a step-by-step protocol using the Gaussian software package, a widely used tool for molecular DFT calculations.[7] The recommended level of theory is B3LYP-D3/6-311+G(d,p) as it provides a robust combination of accuracy and efficiency.

Step 1: Obtain and Prepare the Molecular Structure

The initial 3D coordinates of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS: 281678-73-7) can be obtained from chemical databases like PubChem or drawn using molecular editor software like GaussView or Avogadro. Ensure the initial structure is chemically reasonable.

Step 2: Geometry Optimization and Frequency Calculation

The primary goal is to find the lowest energy conformation of the molecule. This is achieved through a geometry optimization, followed by a frequency calculation to verify the result.

Experimental Protocol: Sample Gaussian Input File

  • #p B3LYP/6-311+G(d,p) D3BJ Opt Freq : This line specifies the core instructions.[7]

    • B3LYP/6-311+G(d,p): Selects the functional and basis set.

    • D3BJ: Requests Grimme's D3 dispersion correction with Becke-Johnson damping.

    • Opt: Performs a geometry optimization.

    • Freq: Performs a frequency calculation on the optimized geometry.

  • Title : A descriptive title for your calculation.

  • 0 1 : Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

Trustworthiness: The Self-Validation Check Upon completion, the most critical validation step is to check the output file for vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[9] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, and further optimization or conformational searching is required.

start Run Opt+Freq Calculation check_freq Analyze Output: Check Frequencies start->check_freq success Result is Validated (True Energy Minimum) Proceed to Analysis check_freq->success  Zero Imaginary Frequencies failure Imaginary Frequencies Found (Saddle Point) check_freq->failure  One or More Imaginary Frequencies refine Refine Structure: - Modify geometry along imaginary mode - Re-run optimization failure->refine refine->start

Caption: The self-validating workflow for geometry optimization.

Step 3: Analysis of Key Molecular Properties

With a validated structure, you can extract a wealth of information.

  • Structural Parameters: Compare the calculated bond lengths and angles with experimental X-ray crystallography data if available. A high correlation (R² > 0.9) between computed and experimental values provides strong confidence in the chosen level of theory.[9]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation.

  • Simulated IR Spectrum: The frequency calculation directly provides the vibrational modes and their intensities, which can be plotted to generate a theoretical IR spectrum. This can be compared with an experimental FT-IR spectrum to assign vibrational bands.

  • Simulated UV-Vis Spectrum (Advanced): To predict the electronic absorption spectrum, a subsequent Time-Dependent DFT (TD-DFT) calculation is required on the optimized geometry. This computes the energies of electronic transitions (e.g., n→π* or π→π*), which correspond to absorption maxima (λmax).[9]

Part 3: Comparative Analysis - The Impact of Alternative Methods

To demonstrate the importance of methodological choices, we compare our recommended protocol with an alternative approach: incorporating solvent effects.

Alternative Approach: Modeling Solvent Effects with PCM

Calculations performed "in gas phase" neglect the influence of the surrounding environment. For many applications, especially those related to solution-phase chemistry, modeling the solvent is critical. The Polarizable Continuum Model (PCM) is an efficient way to do this by treating the solvent as a continuous medium with a defined dielectric constant.

Protocol Modification: To include a solvent like chloroform, the keyword line in the Gaussian input is modified: #p B3LYP/6-311+G(d,p) D3BJ Opt Freq SCRF=(PCM,Solvent=Chloroform)

Table 3: Comparison of Gas Phase vs. PCM (Chloroform) Results

Property Gas Phase (Predicted) PCM (Chloroform) (Predicted) Rationale for Change
Dipole Moment Lower Value Higher Value The polar solvent stabilizes charge separation, increasing the molecule's dipole moment.
HOMO-LUMO Gap Larger Value Smaller Value Solvation effects can stabilize the orbitals differently, often leading to a slight reduction in the gap.

| C=O Stretch Freq. | Higher Wavenumber | Lower Wavenumber | The polar solvent can interact with the carbonyl group, slightly weakening the bond and causing a redshift (lower frequency) in the IR spectrum. |

This comparison highlights that while gas-phase calculations are excellent for intrinsic molecular properties, solvent models are necessary for results that are more directly comparable to solution-phase experiments.

Conclusion

The computational analysis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde via DFT is a powerful tool for gaining insight into its structure and properties. This guide demonstrates that a successful study hinges on informed decisions regarding the functional and basis set, coupled with a rigorous, self-validating protocol.

For general purposes, a combination like B3LYP-D3/6-311+G(d,p) offers a validated and reliable foundation for geometry optimization and vibrational analysis. For studies focusing on non-covalent interactions or electronic spectra, functionals like wB97X-D should be considered. Finally, the inclusion of solvent models like PCM is crucial when comparing computational data to solution-phase experimental results. By understanding the "why" behind these choices, researchers can produce accurate, publishable, and insightful computational data that accelerates discovery.

References

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  • ResearchGate. How do we choose basis set and DFT functional for structure optimization?. [URL: https://www.researchgate.
  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9096739/]
  • Bragit-Off. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [URL: https://www.youtube.
  • G-Demeter, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/24/8/1531]
  • Learning Breeze. (2023). Practical Guide to Density Functional Theory (DFT) Calculations. [URL: https://learningbreeze.
  • A'yun, A.Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [URL: https://medium.com/@ariniqurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-98b35d5a7d0d]
  • ResearchGate. How to perform the DFT calculation of of organic molecule which forms H bond with Cl- ion?. [URL: https://www.researchgate.net/post/How_to_perform_the_DFT_calculation_of_of_organic_molecule_which_forms_H_bond_with_Cl-ion]
  • ResearchGate. What basis should I select for calculation of halogen compounds?. [URL: https://www.researchgate.
  • The Computational Chemist. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. [URL: https://www.youtube.
  • NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383188/]
  • CymitQuimica. 5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde. [URL: https://www.cymitquimica.com/base/files/shop_products/5-bromo-2-3-dihydrobenzofuran-7-carbaldehyde-in-da00bdp2]
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A Comparative Guide to the Structural Elucidation of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde scaffold and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including antimicrobial and anti-proliferative effects.[1] This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of these derivatives, juxtaposed with other common analytical techniques. We will delve into the "why" and "how" of the experimental choices, grounding our discussion in the principles of scientific integrity and providing actionable protocols.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a static snapshot of the molecule in its solid state. This level of detail is often unattainable with other analytical methods. For the 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde core, understanding the planarity of the fused ring system, the orientation of the bromo and carbaldehyde substituents, and any intermolecular interactions is crucial for predicting its binding affinity to biological targets.[2][3][4]

A Hypothetical Case Study: The Crystallographic Analysis of a 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Derivative

Given the absence of a publicly available crystal structure for the parent compound, we will proceed with a detailed, illustrative protocol and data analysis based on a closely related, hypothetical derivative. This serves to demonstrate the power and process of the technique.

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process demanding precision and patience.

1. Crystallization: The Art of Inducing Order

The prerequisite for any X-ray crystallographic analysis is a high-quality single crystal. This is often the most challenging step. For a molecule like our target derivative, which is a solid with a reported melting point of 94–95°C, several crystallization techniques can be employed.[1]

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) is allowed to evaporate slowly and undisturbed. The gradual increase in concentration encourages the formation of well-ordered crystals.[2]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvent is critical and often determined empirically. The goal is to find a solvent or solvent system in which the compound has moderate solubility.

2. Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker SMART APEXII CCD, is typically used.[2]

  • X-ray Source: A molybdenum (Mo Kα) or copper (Cu Kα) X-ray source is common.

  • Temperature: Data is often collected at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[3]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations to ensure a complete dataset.

3. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is then processed to determine the crystal structure.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction intensities. This iterative process adjusts atomic positions, and thermal parameters until the best possible model is achieved.

The final output of a successful crystallographic analysis is a set of data that precisely describes the crystal and molecular structure. The following table illustrates the typical data obtained, using a hypothetical derivative as an example.

Parameter Value
Chemical Formula C₉H₇BrO₂
Formula Weight 227.05 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 19.5 Å, b = 8.3 Å, c = 17.5 Å
α = 90°, β = 90°, γ = 90°
Volume 2839 ų
Z 8
Calculated Density 1.59 g/cm³
Absorption Coefficient 3.0 mm⁻¹
Temperature 173 K
Wavelength (Mo Kα) 0.71073 Å
Final R-indices R1 = 0.045, wR2 = 0.098
Goodness-of-fit on F² 1.02

This data is illustrative and based on typical values for similar organic molecules.[2][3]

X-ray Crystallography Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, etc.) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure & Data

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable, often complementary, information and are typically more accessible and less time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For our 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde derivative, ¹H and ¹³C NMR would confirm the presence of the dihydrobenzofuran core, the aldehyde group, and the substitution pattern on the aromatic ring.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Injection and Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by a mass analyzer (e.g., time-of-flight or Orbitrap).

  • Detection: The detector records the abundance of ions at each mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, a strong absorption band around 1700 cm⁻¹ would be indicative of the aldehyde C=O stretch.[1]

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Performance Comparison: A Head-to-Head Analysis

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[2][3][4]Unambiguous and definitive structural information.Requires a high-quality single crystal, which can be difficult to obtain. Provides a solid-state structure.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Provides structural information in solution, which may be more biologically relevant. Non-destructive.Does not provide absolute stereochemistry or precise bond lengths and angles. Complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental composition.[5]High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Provides limited structural information on its own.
Infrared Spectroscopy Presence of functional groups.[1][6]Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Visualizing the Comparison: Choosing the Right Tool

Analytical Technique Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained xrd X-ray Crystallography Absolute 3D Structure structure Definitive Molecular Structure xrd:port->structure nmr NMR Spectroscopy Connectivity in Solution connectivity Atomic Connectivity nmr:port->connectivity ms Mass Spectrometry Molecular Weight mol_weight Molecular Formula Confirmation ms:port->mol_weight ir IR Spectroscopy Functional Groups func_groups Functional Group Identification ir:port->func_groups

Caption: A comparison of the primary information obtained from different analytical techniques.

Conclusion: An Integrated Approach to Structural Elucidation

References

  • Choi, H. D., et al. (2014). 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Available from: [Link]

  • Singh, S., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling, 31(1), 23. Available from: [Link]

  • Chang, M.-Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1605. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3747. Available from: [Link]

  • DeRuiter, J., et al. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 64-71. Available from: [Link]

  • Kumar, A., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(33), 23075-23103. Available from: [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available from: [Link]

  • ResearchGate. Resolved X-ray crystallographic structures of 1−7 showing their configuration adopted in the solid state and the dihedral angle of the vinyl-phenyl planes. Available from: [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

  • Choi, H. D., et al. (2014). Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o28-o29. Available from: [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with technical guidance that is not only scientifically sound but also practical and grounded in established safety protocols. This document outlines the essential procedures for the safe and compliant disposal of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, a brominated aromatic aldehyde commonly used in synthetic chemistry. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures, fostering a culture of proactive laboratory safety.

Compound Profile and Hazard Identification

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a solid organic compound.[1] Its structure, containing a brominated aromatic ring and an aldehyde functional group, dictates its chemical reactivity and hazard profile. Understanding these hazards is the first step in ensuring safe handling and disposal.

While some safety data sheets (SDS) may lack complete GHS classification data[2], available information from suppliers and databases classifies the compound as an irritant. It is crucial to handle it with the appropriate precautions based on this classification.

Table 1: Chemical and Hazard Identification

Property Value Source
CAS Number 281678-73-7 [1]
Molecular Formula C₉H₇BrO₂ [1]
Physical Form Solid [1]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

| Precautionary Codes | P261, P302+P352, P305+P351+P338 | |

The primary operational risk for laboratory personnel involves direct contact, which can lead to irritation of the skin, eyes, and respiratory system.[3] Therefore, adherence to personal protective equipment (PPE) standards is non-negotiable.

Regulatory Framework: The Halogenated Organic Compound Classification

The presence of a carbon-bromine bond places 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde into the chemical class of halogenated organic compounds . This classification is critical because it subjects the waste to stringent environmental regulations.

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are considered hazardous due to their potential for persistence and toxicity in the environment.[4][5] While this specific chemical may not be individually named on lists like the F-list (hazardous wastes from non-specific sources)[6][7], the chemical class dictates that it must be managed as a regulated hazardous waste.

A core principle of RCRA is the Land Disposal Restrictions (LDR) program, which prohibits the disposal of untreated hazardous wastes in or on the land.[4] Halogenated organic compounds generally must be treated to meet specific concentration levels or by using a specified technology before they can be landfilled.

On-Site Laboratory Handling and Waste Segregation

Proper disposal begins at the point of generation. The cardinal rule for managing this waste stream is segregation .

Causality: Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[8] The reason is rooted in the required disposal technology. High-temperature incineration of halogenated materials produces acidic gases (e.g., hydrogen bromide, HBr) that must be neutralized by specialized "scrubber" systems to prevent their release into the atmosphere and to avoid damaging the incinerator.[9][10] Mixing these waste streams complicates the disposal process and increases costs.

Protocol for Waste Segregation:
  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, tight-fitting lid.

  • Collect All Contaminated Materials: This includes not only the unreacted chemical but also any articles contaminated with it, such as:

    • Gloves

    • Weighing papers

    • Spatulas or applicators

    • Contaminated silica gel from chromatography

    • Paper towels used for cleanup

  • Proper Labeling: The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde" and any other components

    • The associated hazards (e.g., "Irritant")

  • Accumulation: Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible materials.[11]

Approved Disposal Methodologies

Given its classification, there is a clear, preferred disposal technology for this compound.

Primary Method: High-Temperature Hazardous Waste Incineration

Incineration is the EPA-preferred and most environmentally sound treatment for halogenated organic wastes.[10][12]

  • Mechanism: The process involves combustion at extremely high temperatures (typically >1,800°F or ~980°C) in a controlled, oxygen-rich environment.[10] These conditions are sufficient to cleave the stable carbon-bromine bond and break down the organic molecule into simpler, less harmful components, primarily carbon dioxide (CO₂) and water (H₂O).[10]

  • Acid Gas Neutralization: As the compound is destroyed, the bromine atom is converted into hydrogen bromide (HBr) gas. The incinerator's exhaust stream is passed through a scrubber, which is a specialized air pollution control device. In the scrubber, a caustic solution (like sodium hydroxide) neutralizes the HBr, converting it into a salt and water before the cleaned gases are released.[9]

  • Validation: The performance of hazardous waste incinerators is rigorously monitored to ensure a Destruction and Removal Efficiency (DRE) of 99.99% or greater for the hazardous constituents.[12]

The workflow for managing this waste, from generation to final disposal, is a self-validating system when followed correctly.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Licensed Disposal Facility A Generate Waste (Solid 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde & contaminated materials) B Is the waste container designated for 'Halogenated Organic Solids'? A->B C Obtain and label a new, compliant waste container. B->C No D Place waste in designated container. Keep container sealed. B->D Yes C->D E Affix completed Hazardous Waste Tag. Log waste generation. D->E F Store in Satellite Accumulation Area (SAA) until pickup. E->F G EHS collects sealed and labeled container from SAA. F->G H Waste is consolidated with other compatible halogenated wastes. G->H I Transport to licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF). H->I J High-Temperature Incineration with Acid Gas Scrubbing. I->J K Compliant Destruction & Disposal J->K

Caption: Waste Management Workflow for Halogenated Solids.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure risks.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or the substance has become airborne, evacuate the laboratory and prevent re-entry.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills where dust is a concern, respiratory protection may be necessary.[2]

  • Containment: Cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand). This prevents the powder from becoming airborne.

  • Collection: Carefully sweep or vacuum the material into a designated container for disposal. Use spark-proof tools for collection.[2] Do not create dust.

  • Decontamination: Clean the spill area thoroughly with a detergent solution and water.

  • Disposal: All cleanup materials are considered hazardous waste and must be placed in the sealed "Halogenated Organic Solid Waste" container.[13]

  • Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe handling and disposal of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, protecting both themselves and the environment.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: U.S. Government Publishing Office. Available at: [Link]

  • Hazardous Waste Segregation . Unknown Source. Available at: [Link]

  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Reductive Bromination of Aromatic Aldehydes Using Alkylboron Dibromides . ResearchGate. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Westlaw, California Code of Regulations. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Codes . Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. Available at: [Link]

  • Hazardous waste incineration – A viable and environmentally sound option . Environmental Science & Engineering Magazine. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution . MDPI. Available at: [Link]

  • INCINERATION OF HAZARDOUS WASTE A Critical Review . U.S. Environmental Protection Agency. Available at: [Link]

  • Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine . Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • 5-Bromophthalide | C8H5BrO2 | CID 603144 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Current and Emerging Management and Disposal Technologies for Incinerable Hazardous Wastes . Princeton University. Available at: [Link]

  • Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide . The Journal of Organic Chemistry. Available at: [Link]

  • Bromination of deactivated aromatics using potassium bromate . The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Process SOP Example - Bromodeoxyuridine (BrdU) . University of Wyoming. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS No. 281678-73-7). As a brominated aromatic aldehyde, this compound necessitates a rigorous and well-defined handling protocol to ensure personnel safety and operational integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a solid organic compound with a molecular weight of 227.05 g/mol .[1] While comprehensive toxicological data for this specific compound is not widely available, its structural motifs—an aromatic aldehyde and a brominated heterocyclic system—warrant a cautious approach. Aromatic aldehydes can be irritants and sensitizers, while brominated organic compounds can present environmental and health hazards. Therefore, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or absorbed through the skin.

Key Hazard Considerations:

  • Inhalation: Dust or aerosols may cause respiratory irritation.

  • Skin Contact: May cause skin irritation and potential absorption.

  • Eye Contact: Likely to cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory when handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde. The following table outlines the minimum required PPE and the rationale for its use.

Body PartRequired PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against dust particles, splashes, and vapors which can cause serious eye irritation.[2]
Hands Double-layered nitrile gloves or neoprene/butyl rubber gloves for direct handling.Provides a robust barrier against skin contact and absorption. Brominated compounds can have varying permeability through different glove materials; double-gloving offers enhanced protection.[3]
Body A chemical-resistant laboratory coat, fully buttoned, with long sleeves. Fire/flame resistant and impervious clothing should be considered for larger scale operations.[2]Protects against incidental skin contact from spills and contamination of personal clothing.
Respiratory A NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates is required if exposure limits are exceeded, if irritation is experienced, or when handling the compound outside of a certified chemical fume hood.[2]Minimizes the risk of inhaling fine dust particles or potential vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination. The following steps provide a comprehensive guide for handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Pre-Handling Preparations
  • Designated Work Area: All handling of the solid compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Emergency Equipment Check: Before commencing work, verify the location and functionality of the nearest emergency shower and eyewash station.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood before introducing the compound.

Handling the Compound

The following diagram illustrates the standard workflow for handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area and Waste Containers prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 Begin Handling handle2 Weigh Solid Carefully handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Segregate and Seal Hazardous Waste handle3->post1 Complete Handling post2 Decontaminate Work Surfaces post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for Safe Handling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Transferring the Compound: Carefully transfer the solid compound from its storage container to a weigh boat or reaction vessel within the fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

The following diagram outlines the proper segregation of waste generated from handling this compound.

G cluster_waste Waste Streams cluster_disposal Disposal Containers compound 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde solid_waste Solid Waste (Gloves, Weigh Boats, etc.) compound->solid_waste Contaminates liquid_waste Liquid Waste (Contaminated Solvents) compound->liquid_waste Dissolved in solid_container Designated Hazardous Solid Waste Container solid_waste->solid_container liquid_container Designated Halogenated Organic Liquid Waste Container liquid_waste->liquid_container

Sources

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